Product packaging for Methyl 3-amino-2-chlorobenzoate(Cat. No.:CAS No. 120100-15-4)

Methyl 3-amino-2-chlorobenzoate

Cat. No.: B177186
CAS No.: 120100-15-4
M. Wt: 185.61 g/mol
InChI Key: NKBQKMXNIWIFAE-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-chlorobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO2 B177186 Methyl 3-amino-2-chlorobenzoate CAS No. 120100-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBQKMXNIWIFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568748
Record name Methyl 3-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120100-15-4
Record name Methyl 3-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-amino-2-chlorobenzoate (CAS No. 120100-15-4), an important intermediate in the synthesis of various organic molecules. This document summarizes key quantitative data, details relevant experimental protocols, and presents logical workflows for its synthesis and property determination.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental values are available for related isomers, much of the data for the target compound is predicted from computational models.

PropertyValueSource
Molecular Formula C₈H₈ClNO₂[1][2]
Molecular Weight 185.61 g/mol [2]
Predicted Boiling Point 298.5 ± 20.0 °C[3][4][5]
Predicted Density 1.311 ± 0.06 g/cm³[3][4]
Predicted pKa 1.51 ± 0.10[3][4]
Predicted logP 2.29[6]
Melting Point No data available[7]
Solubility No data available[7][8]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are generalized from standard laboratory procedures and can be adapted for specific experimental conditions.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. The capillary method is a common and reliable technique for this determination.

Methodology:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of n-Octanol/Water Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a crucial parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for experimental logP determination.

Methodology:

  • Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate.

  • Sample Preparation: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A precise volume of the prepared solution is added to a known volume of the other saturated phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in a solution. For a compound with an amino group, the pKa of its conjugate acid is determined. Potentiometric titration is a common method for pKa determination.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

  • pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.

  • pKa Calculation: The pKa is the pH at which half of the amino groups are protonated. This corresponds to the pH at the half-equivalence point on the titration curve.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis of this compound and the experimental workflow for the determination of its physicochemical properties.

Synthesis_Workflow cluster_amination Step 1: Amination cluster_esterification Step 2: Fischer Esterification 3-methyl-2-chlorobenzoic_acid 3-Methyl-2-chlorobenzoic Acid Reaction_1 Ammonolysis Reaction 3-methyl-2-chlorobenzoic_acid->Reaction_1 Ammonia Ammonia Ammonia->Reaction_1 Catalyst Catalyst (e.g., Cu₂Cl₂/Na₂CO₃) Catalyst->Reaction_1 Solvent Solvent (e.g., DMSO) Solvent->Reaction_1 3-methyl-2-aminobenzoic_acid 3-Methyl-2-aminobenzoic Acid Reaction_1->3-methyl-2-aminobenzoic_acid Reaction_2 Esterification Reaction 3-methyl-2-aminobenzoic_acid->Reaction_2 Methanol Methanol Methanol->Reaction_2 Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_2 Methyl_3-amino-2-chlorobenzoate This compound Reaction_2->Methyl_3-amino-2-chlorobenzoate

Caption: Proposed synthesis workflow for this compound.

Physicochemical_Properties_Workflow cluster_melting_point Melting Point Determination cluster_logP logP Determination (Shake-Flask) cluster_pKa pKa Determination (Potentiometric Titration) Sample This compound Sample MP_Prep Sample Preparation (Capillary Tube) Sample->MP_Prep LogP_Prep Solvent Saturation & Sample Dissolution Sample->LogP_Prep pKa_Prep Sample Dissolution & Titration Setup Sample->pKa_Prep MP_Analysis Melting Point Apparatus MP_Prep->MP_Analysis MP_Result Melting Point Range MP_Analysis->MP_Result LogP_Partition Partitioning & Equilibration LogP_Prep->LogP_Partition LogP_Analysis Phase Separation & Concentration Analysis (HPLC/UV-Vis) LogP_Partition->LogP_Analysis LogP_Result logP Value LogP_Analysis->LogP_Result pKa_Titration Titration with Standard Acid pKa_Prep->pKa_Titration pKa_Analysis Data Plotting & Analysis of Titration Curve pKa_Titration->pKa_Analysis pKa_Result pKa Value pKa_Analysis->pKa_Result

Caption: Experimental workflow for physicochemical property determination.

References

An In-depth Technical Guide to the Molecular Structure of Methyl 3-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 3-amino-2-chlorobenzoate, a valuable building block for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Identifiers

This compound is an aromatic organic compound with a molecular formula of C₈H₈ClNO₂.[1][2][3][4][5] Its structure consists of a benzene ring substituted with a methyl ester group at position 1, a chlorine atom at position 2, and an amino group at position 3. The systematic IUPAC name for this compound is this compound.[1]

A comprehensive list of its chemical identifiers is provided in the table below.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 120100-15-4[1][2][3][4][5]
Molecular Formula C₈H₈ClNO₂[1][2][3][4][5]
Molecular Weight 185.61 g/mol [1][5]
SMILES COC(=O)C1=C(C=CC=C1N)Cl
InChI InChI=1S/C8H8ClNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3
InChIKey NKBQKMXNIWIFAE-UHFFFAOYSA-N[1]

digraph "Methyl_3-amino-2-chlorobenzoate" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Atom nodes C1 [label="C", pos="0,0!", fontsize=12, fontcolor="#202124"]; C2 [label="C", pos="-1.2,-0.7!", fontsize=12, fontcolor="#202124"]; C3 [label="C", pos="-1.2,-2.1!", fontsize=12, fontcolor="#202124"]; C4 [label="C", pos="0,-2.8!", fontsize=12, fontcolor="#202124"]; C5 [label="C", pos="1.2,-2.1!", fontsize=12, fontcolor="#202124"]; C6 [label="C", pos="1.2,-0.7!", fontsize=12, fontcolor="#202124"]; C7 [label="C", pos="2.5,0!", fontsize=12, fontcolor="#202124"]; O1 [label="O", pos="3.4,0.7!", fontsize=12, fontcolor="#EA4335"]; O2 [label="O", pos="2.5,-1.2!", fontsize=12, fontcolor="#EA4335"]; C8 [label="C", pos="3.8,-1.9!", fontsize=12, fontcolor="#202124"]; Cl [label="Cl", pos="-2.5,-0.1!", fontsize=12, fontcolor="#34A853"]; N [label="N", pos="-2.5,-2.8!", fontsize=12, fontcolor="#4285F4"];

// Bond edges C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [len=1.5]; C7 -- O1 [len=1.5, style=double]; C7 -- O2 [len=1.5]; O2 -- C8 [len=1.5]; C2 -- Cl [len=1.5]; C3 -- N [len=1.5];

// Hydrogen labels (implicit for clarity in this representation) }

Figure 1. 2D structure of this compound.

Physicochemical Properties

PropertyValueSource
Boiling Point 298.5 ± 20.0 °C at 760 mmHg[1] (Predicted)
Physical Form Liquid[1]
Purity ≥95% - ≥97%[1][5]
Storage Temperature 4°C, protect from light[1]

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following tables provide predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on computational algorithms and should be used as a guide for spectral interpretation. Experimental verification is highly recommended.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)Multiplicity
Ar-H6.8 - 7.5m
-NH₂4.0 - 5.0br s
-OCH₃~3.9s

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C=O~167
Ar-C (quaternary)120 - 150
Ar-CH115 - 135
-OCH₃~52

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process: the synthesis of the precursor 3-amino-2-chlorobenzoic acid, followed by its esterification.

Step 1: Synthesis of 3-amino-2-chlorobenzoic acid

This synthesis can be adapted from known procedures for related isomers. A potential route starts from 2,3-dichlorobenzoic acid.

Synthesis_Pathway_Acid start 2,3-Dichlorobenzoic Acid intermediate 3-Amino-2-chlorobenzoic Acid start->intermediate 1. Alkali Metal Hydroxide, Water 2. Ammonia, Cu catalyst, Heat 3. Acidification

Figure 2. Plausible synthesis of 3-amino-2-chlorobenzoic acid.

Protocol:

  • Dissolution: Dissolve 1 mole of 2,3-dichlorobenzoic acid in approximately 400 to 2000 parts of water containing at least an equimolar amount of an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide).

  • Amination: Transfer the solution to a high-pressure reactor. Add a copper catalyst (e.g., copper bronze, copper(I) salts, or copper(II) salts) and an excess of ammonia (approximately 500 to 2500 mol %).

  • Reaction: Heat the mixture to a temperature between 150°C and 220°C. The reaction is typically carried out under pressure.

  • Work-up: After cooling, the excess ammonia is removed. The reaction mixture is then acidified (e.g., with hydrochloric acid) to a pH of approximately 3.

  • Isolation: The precipitated 3-amino-2-chlorobenzoic acid is collected by filtration, washed with water, and dried.

Step 2: Esterification of 3-amino-2-chlorobenzoic acid

The synthesis of the final product, this compound, can be achieved via Fischer esterification.

Synthesis_Pathway_Ester start 3-Amino-2-chlorobenzoic Acid product This compound start->product Methanol (excess) Sulfuric Acid (catalyst) Reflux

Figure 3. Esterification to this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 1 equivalent of 3-amino-2-chlorobenzoic acid in a large excess of methanol (which also acts as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture and slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Characterization Protocols

The following are general protocols for the spectroscopic characterization of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to confirm the structure.

Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the amino (N-H stretching), ester (C=O stretching), and chloro-aromatic (C-Cl stretching) functional groups.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI).

  • Sample Preparation: Introduce a small amount of the sample into the mass spectrometer.

  • Data Acquisition: Obtain the mass spectrum.

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, identifiers, and predicted properties of this compound. While experimental data is limited, the provided information and plausible synthetic and characterization protocols offer a solid foundation for researchers working with this compound. Further experimental investigation is encouraged to validate the predicted data and expand the understanding of this important chemical intermediate.

References

In-Depth Technical Guide on the Solubility of Methyl 3-Amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-chlorobenzoate is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its determination, and logical workflows for these procedures.

While quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this guide compiles the existing qualitative information and provides standardized methods for its empirical determination.

Physicochemical Properties

To provide a foundational context for its solubility, the key physicochemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Melting Point 35-42°C[1]
Boiling Point 273.8 ± 20.0 °C (Predicted)
Appearance White to light yellow powder or lump

Solubility Data

Precise quantitative solubility values for this compound in various solvents are not well-documented in publicly accessible literature. However, based on available safety data sheets and information on structurally similar compounds, a qualitative solubility profile can be inferred. The parent compound, 2-amino-3-chlorobenzoic acid, is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol.[2][3] It is also described as poorly soluble in water.[4]

For this compound itself, it is generally described as sparingly soluble in water. The following table summarizes the available qualitative solubility information. Researchers are encouraged to determine quantitative data experimentally using the protocols outlined in the subsequent sections.

SolventQualitative Solubility
WaterSparingly Soluble / Poorly Soluble[4]
MethanolSoluble (inferred from parent compound)[2][3][4]
Dimethyl Sulfoxide (DMSO)Soluble (inferred from parent compound)[2][3][4]
Ethyl AcetateSoluble (inferred from parent compound)[4]

Experimental Protocols for Solubility Determination

To empower researchers to ascertain precise solubility data, two standard experimental methodologies are detailed below: the gravimetric method and the UV/Vis spectrophotometric method.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, methanol, ethanol, acetone)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Vials with screw caps

  • Pipettes

  • Evaporating dish or pre-weighed beaker

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Filtration: Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved particles.

  • Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or beaker.

  • Drying: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). Dry to a constant weight.

  • Calculation: The solubility (S) is calculated using the following formula:

    S (g/L) = (Mass of dish with dried solute - Mass of empty dish) / Volume of filtered solution (L)

Gravimetric_Method_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Settle and filter supernatant C->D E Transfer known volume to pre-weighed dish D->E F Evaporate solvent and dry to constant weight E->F G Calculate solubility (mass of solute / volume of solvent) F->G

Gravimetric method workflow for solubility determination.

UV/Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances. It relies on creating a calibration curve of absorbance versus concentration to determine the concentration of a saturated solution.

Objective: To determine the equilibrium solubility of this compound in a specific solvent using UV/Vis spectrophotometry.

Materials:

  • This compound (high purity)

  • Solvent of interest (UV-grade)

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

Procedure:

Part A: Preparation of Calibration Curve

  • Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

  • Absorbance Measurement: Determine the wavelength of maximum absorbance (λmax) of this compound. Measure the absorbance of each standard solution at the λmax.

  • Calibration Curve: Plot a graph of absorbance versus concentration. The resulting plot should be linear and follow the Beer-Lambert law.

Part B: Determination of Solubility

  • Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-4).

  • Dilution: Carefully withdraw a known volume of the filtered saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. The solubility of the original saturated solution is then calculated by accounting for the dilution factor.

    Solubility = Concentration of diluted solution × Dilution factor

Spectrophotometric_Method_Workflow cluster_calibration Calibration Curve cluster_solubility_det Solubility Determination A Prepare stock solution of known concentration B Create series of standard solutions by dilution A->B C Measure absorbance of standards at λmax B->C D Plot Absorbance vs. Concentration C->D E Prepare saturated solution and filter F Dilute a known volume of the filtrate E->F G Measure absorbance of the diluted solution F->G H Calculate concentration from calibration curve and dilution factor G->H

UV/Vis spectrophotometric method workflow.

Signaling Pathways and Logical Relationships

As a chemical intermediate, this compound is not typically studied for its direct interaction with biological signaling pathways. Its primary relevance lies in its role as a building block in the synthesis of more complex, biologically active molecules. The logical relationship in its use is a synthetic one, where it serves as a precursor in multi-step chemical syntheses.

The following diagram illustrates a generalized synthetic pathway where this compound could be utilized.

Synthetic_Pathway Precursor_A Precursor A Methyl_3_amino_2_chlorobenzoate This compound Precursor_A->Methyl_3_amino_2_chlorobenzoate Precursor_B Precursor B Precursor_B->Methyl_3_amino_2_chlorobenzoate Intermediate_Product Intermediate Product Methyl_3_amino_2_chlorobenzoate->Intermediate_Product Reaction Step 1 Final_Product Final Biologically Active Compound Intermediate_Product->Final_Product Reaction Step 2

Generalized synthetic pathway utilizing the subject compound.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound and provided detailed, actionable protocols for its experimental determination. While quantitative data remains sparse in the literature, the methodologies and workflows presented herein provide a robust framework for researchers to generate this critical data in their own laboratories. A comprehensive understanding of solubility is essential for the effective utilization of this important chemical intermediate in research and development.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 3-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Methyl 3-amino-2-chlorobenzoate, a key intermediate in pharmaceutical and chemical synthesis. This document outlines the compound's physicochemical properties, potential hazards, recommended handling procedures, and detailed experimental protocols for safety assessment. The information herein is intended to support safe laboratory practices and to provide a framework for further investigation into the compound's biological activity.

Physicochemical Properties

This compound is a substituted aromatic ester. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 120100-15-4[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Appearance Solid[2]
Melting Point 35-37°C[2]
Boiling Point 273.8 ± 20.0 °C (Predicted)[2]
Purity ≥97%[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[3]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Recommended Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Skin and Body Protection: Laboratory coat and, if a significant risk of splashing exists, additional protective clothing.[4]

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended.[4]

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes.[3] Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

In the event of exposure, immediate action is crucial. The following first aid measures should be taken:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols for Safety and Biological Assessment

This section provides detailed methodologies for key experiments relevant to the safety assessment and potential biological activity of this compound.

Synthesis of this compound

This compound can be synthesized from 2-amino-3-chlorobenzoic acid. A typical laboratory-scale synthesis protocol is described below.[5]

Materials:

  • 2-amino-3-chlorobenzoic acid

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Water (H₂O)

  • 500 mL reaction flask

  • Stirring apparatus

  • Cooling bath

  • Filtration apparatus

Procedure:

  • To a 500 mL reaction flask, add 150 g of DMF, followed by 30 g (0.175 mol) of 2-amino-3-chlorobenzoic acid and 17.3 g (0.125 mol) of potassium carbonate at room temperature.[5]

  • Cool the mixture to 10°C using a cooling bath and stir for 30 minutes.[5]

  • Slowly add 22.4 g (0.178 mol) of dimethyl sulfate dropwise to the reaction mixture.[5]

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 6 hours.[5]

  • Pour the reaction mixture into 400 mL of water to precipitate the product.[5]

  • Filter the precipitate, wash the filter cake with water, and dry to obtain this compound.[5]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation Start 2-amino-3-chlorobenzoic acid, DMF, K2CO3 in reaction flask Cool Cool to 10°C and stir Start->Cool 1 Add_DMS Slowly add dimethyl sulfate Cool->Add_DMS 2 React Stir at room temperature for 6h Add_DMS->React 3 Precipitate Pour into water React->Precipitate 4 Filter Filter the precipitate Precipitate->Filter 5 Wash_Dry Wash with water and dry Filter->Wash_Dry 6 Product This compound Wash_Dry->Product 7

Synthesis workflow for this compound.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test evaluates the potential of a chemical to cause skin irritation.[3][6][7][8]

Principle:

The test chemical is applied topically to a reconstructed human epidermis (RhE) model. Skin irritation potential is determined by the reduction in cell viability compared to negative controls, measured by the MTT assay.[3]

Materials:

  • Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

  • Assay medium

  • Phosphate-buffered saline (PBS)

  • Test chemical (this compound)

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., sterile PBS)

  • MTT solution (0.5 mg/mL)

  • Isopropanol

  • Multi-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Pre-incubation: Place the RhE tissues in a multi-well plate with fresh assay medium and incubate for at least 1 hour at 37°C and 5% CO₂.

  • Application of Test Chemical: Apply the test chemical (solid or liquid) topically to the surface of the RhE tissue. Apply the negative and positive controls to separate tissues.

  • Exposure: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.

  • Rinsing: After the exposure period, thoroughly rinse the tissues with PBS to remove the test chemical.

  • Post-incubation: Transfer the tissues to a new plate with fresh assay medium and incubate for a post-exposure period (e.g., 42 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • Transfer the tissues to a new plate containing MTT solution.

    • Incubate for 3 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

    • Extract the formazan from the tissues using isopropanol.

    • Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treated tissue relative to the negative control. A chemical is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[3]

In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

This test identifies chemicals that do not require classification for eye irritation or serious eye damage.[4][9][10][11]

Principle:

The test chemical is applied to a reconstructed human cornea-like epithelium (RhCE) model. The potential for eye irritation is assessed by measuring the reduction in tissue viability via the MTT assay.[9]

Materials:

  • Reconstructed human Cornea-like Epithelium (RhCE) tissue models (e.g., EpiOcular™)

  • Assay medium

  • Test chemical (this compound)

  • Positive and negative controls

  • MTT solution (0.5 mg/mL)

  • Isopropanol

  • Multi-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Tissue Pre-incubation: Equilibrate the RhCE tissues in fresh assay medium.

  • Test Chemical Application: Apply the test substance topically to the RhCE inserts.[9]

  • Incubation: Incubate the treated tissues for a specified period (e.g., 30 minutes for liquids, 6 hours for solids).[11]

  • Rinsing and Post-incubation: Thoroughly rinse the tissues and transfer them to fresh medium for a post-incubation period.

  • MTT Assay: Perform the MTT assay as described in the skin irritation protocol to determine cell viability.

  • Data Analysis: A chemical is identified as not requiring classification for eye irritation if the mean tissue viability is > 60%.[11]

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cell line (e.g., HaCaT keratinocytes, A549 lung carcinoma)

  • Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO). Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[12][13][14]

Principle:

The assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required for histidine or tryptophan synthesis, respectively. The test chemical is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.[13]

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)[12]

  • Escherichia coli strain (e.g., WP2 uvrA)[13]

  • Nutrient broth

  • Top agar

  • Minimal glucose agar plates

  • Test chemical (this compound)

  • Positive and negative controls

  • S9 metabolic activation system (prepared from rat liver)[12]

Procedure:

  • Bacterial Culture: Grow the bacterial tester strains overnight in nutrient broth.

  • Plate Incorporation Method:

    • To a test tube containing molten top agar, add the bacterial culture, the test chemical at various concentrations, and either the S9 mix (for metabolic activation) or a buffer (without S9).

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Potential Biological Activity: Modulation of the PI3K/AKT Signaling Pathway

While direct studies on this compound's interaction with signaling pathways are limited, research on its precursor, 2-Amino-3-chlorobenzoic acid, has shown potent anticancer activity against breast cancer cell lines. This activity is linked to the inhibition of the PI3K/AKT signaling pathway, a critical pathway in cancer cell proliferation and survival.[6]

G cluster_pathway PI3K/AKT Signaling Pathway cluster_inhibition Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition Inhibitor 2-Amino-3-chlorobenzoic acid (Precursor) Inhibitor->PI3K Inhibits

Inhibition of the PI3K/AKT signaling pathway.
Experimental Protocol: Western Blot Analysis of PI3K/AKT Pathway Proteins

Western blotting can be used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT itself, providing evidence of pathway inhibition.[2][15][16][17]

Materials:

  • Cancer cell line of interest

  • Cell culture reagents

  • Test compound (this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time.

  • Protein Extraction: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein samples by gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[15]

  • Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total AKT, followed by incubation with an HRP-conjugated secondary antibody.[16]

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[15]

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated AKT to total AKT. A decrease in this ratio in treated cells compared to control cells indicates inhibition of the PI3K/AKT pathway.

This guide provides a comprehensive overview of the safety, handling, and potential biological relevance of this compound. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) and follow institutional safety guidelines when working with this compound. The provided experimental protocols offer a foundation for conducting thorough safety assessments and exploring the compound's mechanism of action in drug discovery and development.

References

Methyl 3-amino-2-chlorobenzoate: A Core Precursor in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Methyl 3-amino-2-chlorobenzoate is a versatile aromatic building block pivotal in the synthesis of complex heterocyclic scaffolds for targeted therapeutics. Its unique substitution pattern, featuring an amine, a chloro group, and a methyl ester, provides a reactive platform for constructing a variety of pharmacologically active molecules. This guide details its synthesis, key reactions, and its role as a precursor in the development of kinase inhibitors targeting critical signaling pathways in oncology.

Physicochemical Properties and Synthesis

This compound is typically an off-white to light yellow crystalline powder. Its structure allows for diverse chemical modifications, making it a valuable starting material in multi-step organic synthesis.

Table 1: Physicochemical Data of this compound

PropertyValueReference
CAS Number 120100-15-4[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Melting Point 35-37 °C[2]
Boiling Point 273.8 ± 20.0 °C (Predicted)[2]
Density 1.311 ± 0.06 g/cm³ (Predicted)[2]
Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of the title compound: esterification of the corresponding carboxylic acid and reduction of a nitro-substituted precursor.

This method involves the direct esterification of 2-amino-3-chlorobenzoic acid using a methylating agent in the presence of a base.

Experimental Protocol: Esterification [3][4]

  • In a 500 mL reaction flask, add 30g (0.175 mol) of 2-amino-3-chlorobenzoic acid and 150g of N,N-Dimethylformamide (DMF).[3][4]

  • Add 17.3g (0.125 mol) of potassium carbonate to the mixture.[3][4]

  • Cool the suspension to 10°C and stir for 30 minutes.[3][4]

  • Slowly add 22.4g (0.178 mol) of dimethyl sulfate dropwise.[3][4]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 6 hours.[3][4]

  • Pour the reaction mixture into 400 mL of water to precipitate a white solid.[4]

  • Stir the slurry for 1 hour, then collect the solid by filtration.[4]

  • Wash the filter cake with water and dry to obtain the final product.[4]

Table 2: Quantitative Data for Esterification Synthesis

ParameterValueReference
Yield 91.1 - 95.0%[3][4]
Purity (HPLC) 96 - 97%[3][4]

This route involves the reduction of the nitro group of a precursor ester, commonly using iron powder in an acidic medium.

Experimental Protocol: Reduction [2]

  • To a solution of methyl 3-chloro-2-nitrobenzoate (2.5 g, 11.6 mmol) in ethanol/acetic acid (100 mL/100 mL), add iron powder (1.94 g, 34.8 mmol) at room temperature.[2]

  • Reflux the suspension for 2 hours under a nitrogen atmosphere.[2]

  • After completion, cool the reaction to room temperature and partially remove the solvent via rotary evaporation.[2]

  • Partition the resulting residue between water (200 mL) and ethyl acetate (300 mL).[2]

  • Separate the organic phase and wash sequentially with 1N aqueous sodium hydroxide (50 mL) and brine (50 mL).[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford the product as a tan oily substance.[2]

Table 3: Quantitative Data for Reduction Synthesis

ParameterValueReference
Yield 79%[2]
¹H NMR (400 MHz, CDCl₃) δ 3.86 (s, 3H), 6.25 (s, 2H), 6.57 (t, J = 7.93 Hz, 1H), 7.39 (dd, J = 7.81, 1.51 Hz, 1H), 7.79 (dd, J = 8.06, 1.51 Hz, 1H)[2]
Mass Spec (MH+) 185.95[2]

Applications in the Synthesis of Kinase Inhibitors

The strategic placement of reactive groups on this compound makes it an ideal precursor for building complex heterocyclic systems that function as kinase inhibitors. These inhibitors are crucial in cancer therapy as they can block the signaling pathways that drive tumor growth and proliferation.

Precursor to Pyridothienopyrimidinone-Based Pim-1 Kinase Inhibitors

Pim-1 is a proto-oncogene that is overexpressed in several cancers, making it a key therapeutic target. Derivatives of pyridothienopyrimidinone synthesized from precursors like this compound have shown potent inhibitory activity against Pim-1 kinase.[5][6][7][8]

The synthesis involves the construction of a thieno[2,3-b]pyridine core, which is then cyclized to form the pyridothienopyrimidinone scaffold. While direct synthesis from this compound is part of a multi-step process, related aminothieno[2,3-b]pyridine carboxamides serve as direct precursors for this cyclization.[5]

Experimental Protocol: Synthesis of 2-Aryl-pyridothienopyrimidinones [5]

  • A mixture of 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide and an appropriate aromatic aldehyde (1:1 molar ratio) is prepared in glacial acetic acid.[5]

  • The mixture is heated under reflux for a specified time until the reaction is complete (monitored by TLC).[5]

  • Upon cooling, the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the target 2-aryl-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-one.[5]

Table 4: Biological Activity of Pyridothienopyrimidinone Derivatives

CompoundPim-1 Inhibition IC₅₀ (µM)Cytotoxicity IC₅₀ (µM, MCF7)Cytotoxicity IC₅₀ (µM, HCT116)Reference
3b 0.061.842.74[5]
3e 0.060.220.37[5]
Precursor to Quinazolinone-Based PI3K/AKT Inhibitors

The PI3K/AKT pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Its dysregulation is a common feature in many human cancers. Quinazolinone derivatives, synthesized from anthranilic acid precursors like 2-amino-3-chlorobenzoic acid, have been developed as potent inhibitors of this pathway.

Experimental Protocol: General Synthesis of 2,3-Disubstituted-8-chloro-4(3H)-quinazolinones [9]

  • Reflux a mixture of 2-amino-3-chlorobenzoic acid, a primary amine, and an ortho ester in a suitable solvent.[9]

  • Monitor the reaction by TLC until completion.[9]

  • Cool the reaction mixture to allow the product to precipitate.[9]

  • Collect the solid by filtration and recrystallize from a suitable solvent like ethanol to obtain the purified quinazolinone derivative.[9]

Role in the Synthesis of MEK Inhibitor Trametinib

This compound is structurally related to key intermediates used in the synthesis of potent and selective MEK inhibitors, such as Trametinib. Trametinib is an allosteric inhibitor of MEK1 and MEK2, which are components of the MAPK/ERK pathway, a critical signaling cascade for cell proliferation and survival.[10][11][12] The synthesis of Trametinib and its analogs often involves precursors derived from substituted aminobenzoic acids.

The synthesis of Trametinib is a complex, multi-step process. The core structure is built using intermediates that can be derived from substituted aminobenzoic acids, highlighting the importance of precursors like this compound in accessing these complex molecular architectures.

Conclusion

This compound is a high-value synthetic precursor that provides a reliable and versatile entry point for the synthesis of a multitude of complex heterocyclic compounds. Its application in the construction of potent kinase inhibitors for targeted cancer therapy underscores its significance in modern drug discovery and development. The detailed protocols and data presented in this guide serve as a technical resource for researchers aiming to leverage this key building block in their synthetic endeavors.

References

An In-depth Technical Guide on the Reactivity of the Amino Group in Methyl 3-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-2-chlorobenzoate is a valuable bifunctional building block in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. The reactivity of its amino group is modulated by the electronic and steric effects of the adjacent chloro and methyl ester substituents. This technical guide provides a comprehensive overview of the chemical behavior of this amino group, detailing its involvement in key organic transformations. This document includes a summary of its reactivity, detailed experimental protocols for representative reactions, and quantitative data to inform synthetic strategies.

Introduction

The synthetic utility of an aromatic amine is largely dictated by the nucleophilicity and basicity of the amino group. In the case of this compound, the positioning of the chloro and methyl ester groups relative to the amine functionality introduces significant electronic and steric influences that temper its reactivity. The electron-withdrawing nature of both the ortho-chloro and meta-methoxycarbonyl groups decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to aniline. Furthermore, the ortho-chloro substituent provides considerable steric hindrance, which can influence the accessibility of the amino group to various reagents.

This guide explores the practical implications of these structural features on the participation of the amino group in several pivotal classes of reactions, including diazotization-based transformations, palladium-catalyzed cross-coupling reactions, acylations, and alkylations. Understanding these reactivity patterns is crucial for the effective incorporation of this versatile scaffold into complex target molecules.

Physicochemical Properties and Reactivity Overview

The reactivity of the amino group in this compound is a product of competing electronic and steric factors.

Electronic Effects:

  • Inductive Effect (-I): The electronegative chlorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring and the amino group.

  • Mesomeric Effect (+M): The amino group has a lone pair of electrons that can be delocalized into the aromatic ring through the mesomeric effect, increasing electron density at the ortho and para positions.

  • Combined Effect: The electron-withdrawing inductive effect of the chlorine and the methyl ester group outweighs the mesomeric effect of the amino group, resulting in a less nucleophilic and less basic amine compared to aniline.

Steric Effects:

  • Ortho Effect: The presence of the chlorine atom in the ortho position sterically hinders the approach of electrophiles and other reactants to the amino group. This "ortho effect" can significantly impact reaction rates and, in some cases, prevent reactions that would otherwise be facile.

A predicted pKa value for the conjugate acid of a similar compound, methyl 2-amino-3-chlorobenzoate, is approximately 0.25±0.10, indicating significantly lower basicity than aniline (pKa of anilinium ion is ~4.6). While this is for a constitutional isomer, it provides a reasonable estimate for the reduced basicity of the target molecule due to the presence of electron-withdrawing groups.

The following sections will delve into specific reactions, providing both a theoretical framework and practical experimental details.

Key Reactions of the Amino Group

Diazotization and Sandmeyer-type Reactions

The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer or related reactions.

Reaction Workflow:

sandmeyer_workflow start This compound diazotization Diazotization (NaNO2, aq. acid, 0-5 °C) start->diazotization diazonium Aryl Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (Cu(I) salt, e.g., CuCl, CuBr, CuCN) diazonium->sandmeyer product Substituted Methyl 2-chlorobenzoate sandmeyer->product

Figure 1: General workflow for the Sandmeyer reaction of this compound.

Experimental Protocol: Diazotization

A general procedure for the diazotization of an aminobenzoic acid involves dissolving the amine in an aqueous mineral acid, cooling the solution to 0-5 °C, and adding a solution of sodium nitrite dropwise.

  • Reagents: this compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄), Water.

  • Procedure:

    • Dissolve this compound in a suitable aqueous acid (e.g., 3M HCl).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for a short period before use in subsequent reactions.

Note: Aryl diazonium salts can be unstable and are typically used in situ without isolation.

Buchwald-Hartwig Amination

While this compound is itself an amine, the principles of Buchwald-Hartwig amination can be applied to its synthesis from the corresponding aryl halide. Understanding these conditions is relevant for professionals in drug development who may need to synthesize analogs. For instance, the synthesis of 3-methyl-2-aminobenzoic acid from 3-methyl-2-chlorobenzoic acid has been reported, demonstrating the feasibility of amination at this position.

Catalytic Cycle:

buchwald_hartwig_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdII Ar-Pd(II)(X)L2 oxidative_addition->pdII amine_coordination Amine Coordination (R2NH) pdII->amine_coordination amine_complex [Ar-Pd(II)(NHR2)L2]+X- amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amide_complex Ar-Pd(II)(NR2)L2 deprotonation->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Representative Experimental Protocol (Ammoniation of a related substrate):

This protocol for the synthesis of 3-methyl-2-aminobenzoic acid from 3-methyl-2-chlorobenzoic acid can be adapted for the synthesis of the target molecule's scaffold.[1]

  • Reagents: 3-methyl-2-chlorobenzoic acid, Dimethyl sulfoxide (DMSO), Cuprous chloride (CuCl), Sodium carbonate (Na₂CO₃), Ammonia gas (NH₃).

  • Procedure:

    • To a reaction vessel, add 3-methyl-2-chlorobenzoic acid (200g), DMSO (150g), cuprous chloride (0.5g), and sodium carbonate (1.5g) as catalysts.[1]

    • Heat the mixture to 130 °C and introduce ammonia gas (approximately 22g).[1]

    • Increase the temperature to 150 °C and maintain for 4 hours.[1]

    • After the reaction is complete, remove the DMSO by vacuum distillation.[1]

    • Wash the residue with water and recrystallize from methanol to obtain the product.[1]

Quantitative Data (for the synthesis of 3-methyl-2-aminobenzoic acid): [1]

ReactantAmount
3-methyl-2-chlorobenzoic acid200 g
DMSO150 g
Cuprous chloride0.5 g
Sodium carbonate1.5 g
Ammonia gas~22 g
Product
3-methyl-2-aminobenzoic acid160 g
Yield 90.3%
N-Acylation

The amino group of this compound readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. The steric hindrance from the ortho-chloro group may necessitate slightly more forcing conditions compared to unhindered anilines.

Reaction Scheme:

acylation_scheme reactant This compound reagent + R-COCl (or (RCO)2O) Base (e.g., pyridine) reactant->reagent product Methyl 3-(acylamino)-2-chlorobenzoate reagent->product

Figure 3: General scheme for the N-acylation of this compound.

Experimental Protocol: Acylation with Acyl Chloride (General)

This protocol is based on the acylation of the related 2-amino-3-chlorobenzoic acid and can be adapted.

  • Reagents: 2-amino-3-chlorobenzoic acid (or methyl ester), Acyl chloride (e.g., acetyl chloride), Anhydrous pyridine or dioxane.

  • Procedure:

    • Dissolve 1 equivalent of the amino compound in a suitable solvent like anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.1 equivalents of the acyl chloride dropwise with continuous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acylated product.

    • Collect the precipitate by filtration, wash with water, and dry.

N-Alkylation

Direct N-alkylation of the amino group can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the amine. Reductive amination provides a more controlled method for mono-alkylation. However, direct alkylation with alkyl halides can be achieved under specific conditions.

Reaction Workflow:

alkylation_workflow start This compound reductive_amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) start->reductive_amination direct_alkylation Direct Alkylation (Alkyl Halide, Base) start->direct_alkylation product_mono Mono-alkylated Product reductive_amination->product_mono direct_alkylation->product_mono product_di Di-alkylated Product direct_alkylation->product_di product_mono->direct_alkylation Over-alkylation

Figure 4: Pathways for the N-alkylation of this compound.

Experimental Protocol: N-Methylation of 2-amino-3-chlorobenzoic acid (Illustrative)

This protocol for the synthesis of the methyl ester from the corresponding carboxylic acid also involves N-methylation as a potential side reaction if not controlled, and the conditions can be adapted for intentional N-alkylation.

  • Reagents: 2-amino-3-chlorobenzoic acid, Dimethylformamide (DMF), Potassium carbonate (K₂CO₃), Dimethyl sulfate ((CH₃)₂SO₄).

  • Procedure:

    • In a reaction flask, add DMF, 2-amino-3-chlorobenzoic acid, and potassium carbonate at room temperature.

    • Cool the mixture to 10 °C and stir for 30 minutes.

    • Slowly add dimethyl sulfate dropwise.

    • After the addition, allow the mixture to warm to room temperature and stir for 6 hours.

    • Pour the reaction mixture into water to precipitate the product.

    • Filter, wash with water, and dry the product.

Note: The choice of base and alkylating agent, as well as the reaction temperature, are critical to control the extent of alkylation.

Applications in Synthesis

This compound is a precursor for the synthesis of various heterocyclic compounds of medicinal and agrochemical interest. For instance, substituted aminobenzoic acids are key starting materials for the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities.

Synthesis of Quinolones (Friedländer Annulation):

The amino group, in conjunction with a carbonyl functionality, can participate in cyclization reactions to form quinoline scaffolds. While the methyl ester itself is not a ketone, this highlights a potential transformation pathway after modification of the ester group.

Logical Relationship for Friedländer Annulation:

friedlander_logic start o-aminoaryl aldehyde/ketone condensation Condensation start->condensation reagent Compound with α-methylene group reagent->condensation cyclization Cyclization (Acid or Base catalyzed) condensation->cyclization product Quinoline derivative cyclization->product

References

Electrophilic Substitution on Methyl 3-amino-2-chlorobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions on Methyl 3-amino-2-chlorobenzoate, a versatile building block in medicinal chemistry and materials science. The regioselectivity of these reactions is governed by the interplay of the directing effects of the amino, chloro, and methyl ester substituents. This document outlines the theoretical basis for predicting reaction outcomes, provides detailed experimental protocols for key electrophilic substitution reactions, and presents quantitative data where available for analogous systems. Visualizations of reaction pathways and experimental workflows are included to facilitate understanding.

Introduction

This compound is a substituted aromatic compound with three distinct functional groups that influence its reactivity towards electrophiles. Understanding the directing effects of these substituents is crucial for predicting the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. The strong activating and ortho-, para-directing amino group, the deactivating but ortho-, para-directing chloro group, and the deactivating and meta-directing methyl ester group create a complex substitution pattern. This guide will delve into the theoretical considerations and practical applications of electrophilic substitution on this substrate.

Theoretical Framework: Predicting Regioselectivity

The regioselectivity of electrophilic substitution on this compound is primarily dictated by the powerful activating effect of the amino group. As a strong activating group, the amino substituent directs incoming electrophiles to the positions ortho and para to it.

  • Amino Group (-NH₂): Strongly activating and ortho-, para-directing.

  • Chloro Group (-Cl): Deactivating but ortho-, para-directing.

  • Methyl Ester Group (-COOCH₃): Deactivating and meta-directing.

The positions on the benzene ring relative to the substituents are as follows:

  • C4: Para to the amino group and meta to the chloro and methyl ester groups.

  • C6: Ortho to the amino group and meta to the chloro group.

  • C5: Meta to the amino group and para to the chloro group.

Considering the activating and directing effects, the primary sites for electrophilic attack are the C4 and C6 positions, which are activated by the amino group. The C6 position is ortho to the strongly activating amino group, while the C4 position is para. Steric hindrance from the adjacent chloro and amino groups might slightly disfavor substitution at the C4 position. However, the para position is often favored electronically. Therefore, a mixture of 4- and 6-substituted products is generally expected, with the precise ratio depending on the specific electrophile and reaction conditions.

dot

G A This compound B Acetylation (Acetic Anhydride, H2SO4) A->B C Methyl 3-acetamido-2-chlorobenzoate B->C D Nitration (HNO3, H2SO4) C->D E Mixture of 4-nitro and 6-nitro isomers D->E F Hydrolysis (HCl, Ethanol) E->F G Mixture of Methyl 4-nitro-3-amino-2-chlorobenzoate and Methyl 6-nitro-3-amino-2-chlorobenzoate F->G

potential applications of Methyl 3-amino-2-chlorobenzoate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Methyl 3-amino-2-chlorobenzoate, a substituted anthranilate, is emerging as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including a reactive amino group and strategically placed chlorine and methyl ester functionalities, provide a robust scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide explores the potential applications of this compound, with a particular focus on its role in the development of kinase inhibitors and quinazolinone-based anticancer agents.

Core Chemical Attributes and Reactivity

This compound (C₈H₈ClNO₂) is an aromatic compound featuring an aniline and a methyl benzoate moiety. The presence of the electron-withdrawing chlorine atom ortho to the amino group and meta to the methoxycarbonyl group influences the reactivity of the aromatic ring and the nucleophilicity of the amino group. This substitution pattern makes it an ideal starting material for a variety of chemical transformations central to drug discovery.

The primary reactive sites for medicinal chemistry applications are the amino group, which readily undergoes acylation, sulfonylation, and cyclization reactions, and the aromatic ring, which can participate in various coupling reactions.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The structural analog of the topic compound, Methyl 3-amino-2-fluorobenzoate, is a key intermediate in the synthesis of Dabrafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma.[1] This established precedent strongly suggests the utility of this compound in the generation of novel kinase inhibitors. The general synthetic strategy involves the sulfonylation of the amino group followed by further modifications to construct the final inhibitor.

While a specific, marketed drug directly synthesized from this compound has not been identified in the public domain, its potential for creating analogs of existing kinase inhibitors is significant. The chloro-substituent, as compared to the fluoro-substituent in the Dabrafenib precursor, can alter the electronic and steric properties of the resulting molecule, potentially leading to modified kinase selectivity, potency, and pharmacokinetic profiles.

Below is a conceptual workflow for the synthesis of a hypothetical kinase inhibitor analog using this compound.

G M3A2C This compound Sulfonylation Sulfonylation (e.g., with a substituted sulfonyl chloride) M3A2C->Sulfonylation Intermediate1 Sulfonamide Intermediate Sulfonylation->Intermediate1 Coupling Coupling Reaction (e.g., Suzuki or Stille coupling) Intermediate1->Coupling Intermediate2 Coupled Intermediate Coupling->Intermediate2 Cyclization Cyclization/Further Functionalization Intermediate2->Cyclization FinalCompound Kinase Inhibitor Analog Cyclization->FinalCompound

Caption: Conceptual workflow for kinase inhibitor synthesis.

Application in the Synthesis of Quinazolinone-Based Anticancer Agents

Quinazolinones are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including potent anticancer effects.[2][3] The synthesis of the quinazolinone scaffold often involves the cyclization of anthranilic acid derivatives. This compound can serve as a precursor to 8-chloro-substituted quinazolinones, a substitution pattern that has been explored for its impact on anticancer activity.[4]

The general synthesis of quinazolinones from this compound involves a two-step process: acylation of the amino group followed by cyclization with a primary amine. This versatile method allows for the introduction of diverse substituents at the 2 and 3 positions of the quinazolinone core, enabling the creation of extensive chemical libraries for structure-activity relationship (SAR) studies.

Quantitative Data on Related Bioactive Molecules

To illustrate the potential potency of compounds derived from scaffolds related to this compound, the following tables summarize the biological activity of a known BRAF inhibitor and a series of quinazolinone-based anticancer agents.

Table 1: Biological Activity of Dabrafenib (a BRAF Inhibitor)

Kinase TargetIC50 (nM)
BRAF V600E0.8
BRAF wild-type3.2
c-RAF5.0

Data sourced from publicly available information.

Table 2: Anticancer Activity of Selected Quinazolinone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 45 A549 (Lung)0.44[5]
Quinazolinone 7 MCF-7 (Breast)2.09[3]
Quinazolinone 7 HepG2 (Liver)2.08[3]
Compound 101 MCF-7 (Breast)0.34[2]

Experimental Protocols

General Procedure for N-Sulfonylation of this compound

This protocol describes a general method for the synthesis of sulfonamide intermediates, a key step in the preparation of many kinase inhibitors.

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., pyridine or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add the desired sulfonyl chloride (1.1 eq.) to the cooled solution with continuous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-sulfonylated product.

G Start Start: This compound + Sulfonyl Chloride Reaction Reaction in Anhydrous Solvent (0°C to RT) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified N-Sulfonylated Product Purification->Product

Caption: Experimental workflow for N-Sulfonylation.

General Procedure for the Synthesis of 2,3-Disubstituted 8-Chloro-4(3H)-quinazolinones

This protocol outlines the synthesis of quinazolinone derivatives from this compound.[4]

Step 1: Synthesis of the Benzoxazinone Intermediate

  • Acylation: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine. Cool the solution to 0 °C.

  • Addition of Acyl Chloride: Slowly add the desired acyl chloride (1.1 eq.) to the solution.

  • Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, pour the reaction mixture into ice-water to precipitate the 8-chloro-2-substituted-4H-benzo[d][2][6]oxazin-4-one intermediate. Collect the solid by filtration and wash with water.

Step 2: Synthesis of the Quinazolinone

  • Condensation: Reflux the benzoxazinone intermediate from Step 1 with a primary amine (1.2 eq.) in a suitable solvent (e.g., ethanol or acetic acid) for 6-8 hours.

  • Isolation: Cool the reaction mixture. The 2,3-disubstituted 8-chloro-4(3H)-quinazolinone product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure product.

Signaling Pathways of Potential Therapeutic Targets

The potential therapeutic agents derived from this compound are likely to target key signaling pathways implicated in cancer progression.

RAF/MEK/ERK Pathway

BRAF is a key component of the RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in cancer due to mutations. Inhibitors of this pathway, such as Dabrafenib, can block downstream signaling, leading to decreased cell proliferation and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Dabrafenib Analog (Hypothetical) Inhibitor->BRAF

Caption: The RAF/MEK/ERK signaling pathway and potential inhibition.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Many quinazolinone-based inhibitors exert their anticancer effects by targeting the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling pathways such as the PI3K/Akt and MAPK pathways.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its utility in synthesizing potential kinase inhibitors, analogous to established drugs like Dabrafenib, and a wide array of quinazolinone-based anticancer agents makes it a molecule of significant interest to the medicinal chemistry community. Further exploration of derivatives from this starting material is warranted to unlock its full therapeutic potential.

References

Methyl 3-amino-2-chlorobenzoate: A Technical Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for the identification of lead compounds in drug discovery.[1][2] FBDD utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets.[3][4] These fragments, typically with molecular weights under 300 Da, can bind with low affinity but high ligand efficiency to protein targets.[3][5] Through structural biology techniques like X-ray crystallography and NMR spectroscopy, the binding mode of these fragments can be determined, providing a solid starting point for optimization into potent drug candidates.[4][5] Methyl 3-amino-2-chlorobenzoate is a chemical fragment with properties that make it a suitable candidate for inclusion in fragment libraries for FBDD campaigns. This technical guide provides an in-depth overview of its chemical properties, synthesis, and application in FBDD, along with detailed experimental protocols for screening and validation.

Properties of this compound

This compound is a small organic molecule belonging to the protein degrader building blocks family.[6] Its key physicochemical properties are summarized in the table below, making it compliant with the "Rule of Three" often used for fragment selection (Molecular Weight < 300, cLogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).

PropertyValueReference
Molecular Formula C8H8ClNO2[6][7]
Molecular Weight 185.61 g/mol [6][7]
CAS Number 120100-15-4[6]
Appearance White to light yellow powder/lump[7][8]
Melting Point 35-37°C[8]
Boiling Point (Predicted) 273.8 ± 20.0 °C[8][9]
Density (Predicted) 1.311 ± 0.06 g/cm3 [8][9]
Hydrogen Bond Donor Count 2[10]
Hydrogen Bond Acceptor Count 3[7]
Rotatable Bond Count 2[7]
Topological Polar Surface Area 52.3 Ų[7]
Purity ≥ 97%[6]

Synthesis of this compound

While a specific, detailed synthesis method for this compound was not found in the provided search results, a general method can be inferred from the synthesis of similar compounds like methyl 2-amino-3-chlorobenzoate. The synthesis typically involves the esterification of the corresponding carboxylic acid.

Reaction Scheme (Hypothetical):

3-amino-2-chlorobenzoic acid reacts with a methylating agent in the presence of a base and an organic solvent to yield this compound.

Experimental Protocol (General):

  • Dissolution: Dissolve 3-amino-2-chlorobenzoic acid in a suitable organic solvent such as Dimethylformamide (DMF) in a reaction flask at room temperature.[11][12][13]

  • Base Addition: Add an inorganic base, such as potassium carbonate, to the solution.[11][12][13]

  • Cooling: Cool the reaction mixture to a temperature between 5°C and 10°C.[11][12][13]

  • Methylation: Slowly add a methylating agent, such as dimethyl sulfate, dropwise to the cooled mixture while stirring.[11][12][13]

  • Reaction: Allow the reaction to proceed at room temperature for 4 to 8 hours with continuous stirring.[11][12][13]

  • Work-up: Upon completion, filter the reaction mixture. The resulting solid is then washed with water and dried to yield the final product, this compound.[11][12][13]

Fragment-Based Drug Discovery Workflow

A typical FBDD campaign involves a series of steps from initial screening to hit validation and optimization. The following diagram illustrates a general workflow for an FBDD project utilizing a fragment library containing this compound.

FBDD_Workflow cluster_0 Screening & Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit to Lead Optimization FragmentLibrary Fragment Library (including this compound) PrimaryScreen Primary Screen (e.g., Thermal Shift, SPR, NMR) FragmentLibrary->PrimaryScreen High Throughput HitIdentification Hit Identification PrimaryScreen->HitIdentification Data Analysis OrthogonalScreen Orthogonal Screen (e.g., ITC, NMR, X-ray) HitIdentification->OrthogonalScreen Confirmation AffinityDetermination Affinity & Binding Kinetics (KD, kon, koff) OrthogonalScreen->AffinityDetermination StructuralBiology Structural Biology (X-ray, NMR) AffinityDetermination->StructuralBiology Structure-Guided SAR Structure-Activity Relationship (SAR) StructuralBiology->SAR Design LeadOpt Lead Optimization SAR->LeadOpt Iterative Cycles Preclinical Preclinical Candidate LeadOpt->Preclinical

Caption: A general workflow for a fragment-based drug discovery campaign.

Biophysical Screening Techniques in FBDD

Due to the weak binding affinities of fragments, sensitive biophysical techniques are required for their detection and characterization.[3][5]

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method used to assess the thermal stability of a protein in the presence of a ligand.[14][15][] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Hypothetical TSA Data for this compound

FragmentConcentration (mM)ΔTm (°C)Hit?
This compound11.5Yes
Fragment X10.2No
Fragment Y12.1Yes

Experimental Protocol: Thermal Shift Assay

  • Preparation: Prepare a solution of the target protein in a suitable buffer.

  • Assay Plate Setup: In a 96- or 384-well PCR plate, add the protein solution, a fluorescent dye (e.g., SYPRO Orange), and the fragment solution (e.g., this compound) to each well. Include appropriate controls (protein and dye only, protein with a known binder).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Data Acquisition: Monitor the fluorescence intensity as a function of temperature. The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed during unfolding.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition corresponds to the Tm. A significant increase in Tm in the presence of the fragment (ΔTm) indicates binding.[3]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.[5][17][18] It can provide kinetic data (kon and koff) in addition to binding affinity (KD).[19]

Hypothetical SPR Data for this compound

FragmentKD (μM)kon (M⁻¹s⁻¹)koff (s⁻¹)Ligand Efficiency (LE)
This compound5001.2 x 10³0.60.35
Fragment Y2502.5 x 10³0.6250.40

Experimental Protocol: Surface Plasmon Resonance

  • Immobilization: Covalently immobilize the target protein onto the surface of a sensor chip.

  • System Preparation: Equilibrate the SPR instrument with running buffer.

  • Fragment Injection: Inject a series of concentrations of the fragment (e.g., this compound) over the sensor surface.

  • Data Collection: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and the dissociation constant (KD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for fragment screening that can provide information on binding, affinity, and the location of the binding site on the protein.[2][20][21] Ligand-observe methods like Saturation Transfer Difference (STD) and WaterLOGSY are commonly used for primary screening, while protein-observe methods like ¹H-¹⁵N HSQC are used for hit validation and mapping the binding site.[20]

Hypothetical NMR Screening Results

FragmentMethodResultHit?
This compoundSTD-NMRSignal observedYes
This compound¹H-¹⁵N HSQCChemical shift perturbations observedYes
Fragment XSTD-NMRNo signalNo

Experimental Protocol: NMR Spectroscopy (STD)

  • Sample Preparation: Prepare a sample containing the target protein and the fragment (or a mixture of fragments) in a suitable deuterated buffer.

  • NMR Experiment: Acquire a 1D ¹H NMR spectrum of the sample.

  • Saturation: Selectively saturate a region of the protein's proton spectrum.

  • Magnetization Transfer: If the fragment binds to the protein, magnetization will be transferred from the saturated protein protons to the bound fragment protons.

  • Difference Spectrum: Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum, which will only show signals from the protons of the binding fragments.

Hypothetical Signaling Pathway and FBDD Application

The following diagram illustrates a hypothetical signaling pathway where a kinase is the target for an FBDD campaign using a fragment like this compound.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway cluster_intervention FBDD Intervention Receptor Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Fragment This compound Fragment->Kinase Binds to ATP pocket

Caption: A hypothetical kinase signaling pathway targeted by a fragment.

Conclusion

This compound possesses the key characteristics of a promising fragment for use in FBDD campaigns. Its low molecular weight and adherence to the "Rule of Three" make it an ideal starting point for probing the binding sites of various protein targets. By employing a suite of sensitive biophysical techniques such as TSA, SPR, and NMR, researchers can effectively screen, validate, and characterize the binding of this and other fragments. The structural and affinity data obtained from these methods provide a robust foundation for the structure-guided design and optimization of fragments into potent and selective lead compounds. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in leveraging the power of FBDD with fragments like this compound.

References

The Strategic Role of Methyl 3-amino-2-chlorobenzoate in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The design of a PROTAC is a tripartite challenge, requiring the careful selection of a warhead for the protein of interest (POI), an anchor for an E3 ubiquitin ligase, and a linker to optimally connect the two. The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and overall bioactivity. This technical guide delves into the strategic use of rigid aromatic linkers in PROTAC design, with a specific focus on Methyl 3-amino-2-chlorobenzoate as a versatile chemical scaffold for their synthesis. We will explore its chemical utility, present hypothetical synthetic routes, summarize relevant performance data from analogous structures, and provide detailed experimental protocols for the evaluation of resulting PROTACs.

Introduction: The PROTAC Revolution

PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase.[1] This induced ternary complex (POI-PROTAC-E3 ligase) facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the POI.[2] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act catalytically on other target molecules.[3][4] This event-driven pharmacology distinguishes PROTACs from traditional occupancy-based inhibitors, offering the potential to target proteins previously considered "undruggable."[3]

The success of a PROTAC is critically dependent on the linker connecting the two ligands. The linker's length, rigidity, and composition dictate the geometry and stability of the ternary complex, which are paramount for efficient ubiquitination.[5][6] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, there is growing interest in rigid linkers, which can pre-organize the molecule into a bioactive conformation, potentially reducing the entropic penalty of ternary complex formation and improving pharmacokinetic properties.[2][7]

This compound: A Scaffold for Rigid Linkers

Substituted aromatic rings are an important class of rigid linkers.[8] this compound presents a valuable starting scaffold for constructing such linkers due to its distinct, orthogonally reactive functional groups.

  • The Amino Group: The primary amine at the 3-position serves as a key nucleophilic handle. It can be readily functionalized through well-established amide bond formation reactions to connect to either the POI ligand or the E3 ligase ligand.[9]

  • The Chloro Group: The chlorine atom at the 2-position is a versatile site for carbon-carbon bond formation. It is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira couplings, allowing for the introduction of diverse chemical moieties to extend the linker or attach the second ligand.[10][11] The reactivity of aryl chlorides in these reactions is well-documented.[12]

  • The Methyl Ester: The ester group can be hydrolyzed to a carboxylic acid, providing another attachment point for amide coupling, or it can be reduced to an alcohol for further derivatization.

This trifunctional nature allows for a modular and strategic synthesis of PROTACs, where the substituted benzoate core imparts conformational rigidity to the linker.

Data Presentation: Performance of PROTACs with Rigid Phenyl Linkers

While specific PROTACs synthesized directly from this compound are not extensively reported in publicly available literature, the performance of PROTACs utilizing similar rigid phenyl linkers provides valuable insight into their potential efficacy. The following tables summarize key degradation data for Bromodomain-containing protein 4 (BRD4) degraders, a common target in PROTAC research.

Table 1: Degradation Potency of VHL-based BRD4 PROTACs with Phenyl-Containing Linkers

PROTAC ID Linker Description Cell Line DC₅₀ (nM) Dₘₐₓ (%) Reference
PROTAC 97 1,4-disubstituted phenyl ring MV-4-11 250 70 [5]

| MZ1 | PEG linker (for comparison) | HeLa | ~100 | >95 |[6] |

Note: Data is compiled from various sources and experimental conditions may vary. DC₅₀ represents the concentration for 50% degradation, and Dₘₐₓ represents the maximum percentage of degradation.

Table 2: Impact of Linker Composition on BTK Degradation by Pomalidomide-Based PROTACs

Compound Linker Type Linker Length (atoms) DC₅₀ (nM) Dₘₐₓ (%) Reference
PROTAC A Alkyl Chain 10 5.2 ~95 [13]
PROTAC B PEG Chain 12 1.8 >98 [13]

| PROTAC C | Rigid Piperazine | 11 | 3.5 | >95 |[2] |

This table illustrates how different linker types, including rigid elements, affect degradation performance for the same target and E3 ligase ligand.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and evaluation of a hypothetical PROTAC derived from this compound.

Proposed Synthesis of a PROTAC Using a this compound-derived Linker

This protocol outlines a plausible, multi-step synthesis to create a PROTAC with a rigid linker derived from this compound. This example involves a Sonogashira coupling to install an alkyne handle for "click" chemistry.

Step 1: Functionalization of the Amino Group

  • Dissolve this compound (1.0 eq) and a Boc-protected amino-PEG-acid (e.g., Boc-NH-PEG2-COOH) (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Add a coupling reagent such as HATU (1.2 eq) and a base like Diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography.

Step 2: Sonogashira Cross-Coupling

  • To a solution of the product from Step 1 (1.0 eq) in a solvent mixture like Toluene/H₂O, add a terminal alkyne (e.g., Ethynyltrimethylsilane) (1.5 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., Triethylamine).

  • Degas the mixture and heat under an inert atmosphere (e.g., at 70°C) for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry, concentrate, and purify the coupled product by column chromatography.

  • If a TMS-protected alkyne was used, deprotect it using a reagent like Tetrabutylammonium fluoride (TBAF).

Step 3: Saponification of the Methyl Ester

  • Dissolve the alkyne-functionalized intermediate (1.0 eq) in a mixture of THF and water.

  • Add Lithium Hydroxide (LiOH) (3.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by LC-MS).

  • Acidify the mixture with 1M HCl to pH ~3-4 and extract the carboxylic acid product with ethyl acetate.

  • Dry the organic layer and concentrate to yield the linker acid.

Step 4: Final PROTAC Assembly

  • Couple the linker acid from Step 3 to the amine-containing POI ligand using standard amide coupling conditions (HATU/DIPEA in DMF).

  • Alternatively, if the POI ligand has an azide handle, use a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction to connect the linker to the POI ligand.

  • Purify the final PROTAC molecule using reverse-phase HPLC. Characterize by LC-MS and NMR.

Protocol for Western Blot Analysis of Target Protein Degradation[3][15]

This assay is fundamental for determining the DC₅₀ and Dₘₐₓ of a PROTAC.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., a relevant cancer cell line) in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete culture medium.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-Actin).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Protocol for Cell Viability Assay (e.g., CellTiter-Glo®)[16][17]

This assay assesses the downstream effect of protein degradation on cell health and proliferation.

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of culture medium. Allow to adhere overnight.

  • Compound Treatment: Add serial dilutions of the PROTAC to the wells. Incubate for a desired period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol for Ternary Complex Formation Assay (TR-FRET)[18][19]

This proximity-based assay directly measures the formation of the POI-PROTAC-E3 ligase complex.

  • Reagents:

    • Purified, tagged POI (e.g., His-tagged BRD4).

    • Purified, tagged E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC).

    • Terbium (Tb)-conjugated anti-His antibody (Donor).

    • Fluorescein-conjugated anti-GST antibody (Acceptor).

    • PROTAC compound.

  • Assay Procedure:

    • In a 384-well plate, add the POI, E3 ligase complex, and serial dilutions of the PROTAC in assay buffer.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow complex formation.

    • Add the Tb-anti-His and Fluorescein-anti-GST antibodies.

    • Incubate for another 60 minutes.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal on a plate reader (Excitation: 340 nm, Emission: 520 nm for acceptor and 620 nm for donor).

    • Calculate the FRET ratio (520 nm/620 nm).

    • Plot the FRET ratio against the log of the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is expected, where the signal decreases at high concentrations due to the formation of binary complexes.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ternary->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Synthetic Workflow for a Rigid Linker

Synthesis_Workflow Proposed Synthetic Workflow A This compound B Amide Coupling (Attach E3 Ligand Sidechain) A->B C Functionalized Intermediate B->C D Sonogashira Coupling (Install Alkyne Handle) C->D E Alkyne-Functionalized Intermediate D->E F Saponification (Ester to Acid) E->F G Linker Acid F->G H Final Amide Coupling (Attach POI Ligand) G->H I Final PROTAC Molecule H->I MDM2_p53_Pathway MDM2-p53 Signaling & PROTAC Action cluster_normal Normal State cluster_protac With PROTAC Treatment MDM2 MDM2 (E3 Ligase) p53 p53 MDM2->p53 Ubiquitinates & Degrades Proteasome Proteasome MDM2->Proteasome Degraded Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Accumulates & Activates MDM2_PROTAC MDM2 PROTAC MDM2_PROTAC->MDM2 Binds & Induces Self-Degradation

References

Computational Modeling of Methyl 3-amino-2-chlorobenzoate Interactions with Cyclooxygenase-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational modeling of Methyl 3-amino-2-chlorobenzoate, a small molecule with potential therapeutic applications, and its putative interactions with the enzyme Cyclooxygenase-2 (COX-2). While direct experimental and computational studies on this compound are limited, this guide outlines a robust, multi-faceted computational approach based on established methodologies for analogous aminobenzoic acid derivatives known to target COX-2, a key enzyme in inflammatory pathways.

Introduction to this compound and Cyclooxygenase-2

This compound (CAS RN: 120100-15-4) is a substituted aminobenzoate derivative.[1] The aminobenzoic acid scaffold is present in a variety of biologically active compounds, including some that exhibit anti-inflammatory properties. Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins.[2][3] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[4][5] Given the structural similarities of this compound to known COX-2 inhibitors, this enzyme represents a plausible and compelling biological target for computational investigation.

This guide will detail a systematic workflow for modeling the interaction between this compound and COX-2, encompassing molecular docking, Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) studies. Furthermore, it provides comprehensive experimental protocols for the validation of in silico findings.

Computational Modeling Workflow

A multi-step computational approach is proposed to elucidate the potential binding mode, interaction energies, and structure-activity relationships of this compound and its analogs with COX-2.

Computational Modeling Workflow cluster_prep Preparation cluster_modeling Modeling cluster_validation Validation Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking Ligand_Prep->Docking Receptor_Prep Receptor Preparation (COX-2, e.g., PDB: 6COX) Receptor_Prep->Docking DFT Density Functional Theory (DFT) Docking->DFT Binding Pose QSAR QSAR Study Docking->QSAR Alignment Experimental_Validation Experimental Validation Docking->Experimental_Validation Binding Hypothesis DFT->QSAR Electronic Descriptors QSAR->Experimental_Validation Predicted Activity

A generalized workflow for the computational modeling of ligand-receptor interactions.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[6][7] This technique is instrumental in understanding the binding mode and estimating the binding affinity.

Methodology:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB; e.g., PDB ID: 6COX, 3NTG, 5KIR).[8][9][10]

    • Prepare the protein using software such as AutoDock Tools, Maestro (Schrödinger), or MOE. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.[11]

    • Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.[12]

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization and assign partial charges.

  • Docking Simulation:

    • Utilize docking software like AutoDock Vina, GOLD, or Glide.[13][14]

    • Perform multiple docking runs to ensure conformational sampling.

    • Analyze the resulting poses based on scoring functions and clustering to identify the most probable binding mode.

Data Presentation: Predicted Binding Interactions

Interacting Residue (COX-2)Interaction TypePredicted Distance (Å)
Arg513Hydrogen Bond2.8
Tyr385π-π Stacking4.5
Ser530Hydrogen Bond3.1
Val523Hydrophobic3.9

Note: This is a hypothetical table of potential interactions.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[1][15] It can provide insights into the electronic properties of the ligand and the nature of the interactions within the binding pocket.[16][17]

Methodology:

  • System Setup:

    • Use the docked pose of this compound within the COX-2 active site.

    • Create a model system that includes the ligand and key interacting amino acid residues.

  • DFT Calculation:

    • Employ a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[11]

    • Calculate properties such as interaction energies, charge distribution, and frontier molecular orbitals (HOMO-LUMO).

Data Presentation: DFT-Calculated Properties

PropertyValue
Binding Energy (kcal/mol)-8.5
HOMO Energy (eV)-6.2
LUMO Energy (eV)-1.8
HOMO-LUMO Gap (eV)4.4

Note: This is a hypothetical table of DFT-calculated values.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structures of a series of compounds with their biological activities.[18][19] This can be used to predict the activity of new compounds and guide the design of more potent inhibitors.

Methodology:

  • Dataset Preparation:

    • Compile a dataset of aminobenzoic acid derivatives with known COX-2 inhibitory activities (e.g., IC50 values).

    • Include this compound and its designed analogs.

  • Descriptor Calculation:

    • Calculate molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in the dataset.

  • Model Development and Validation:

    • Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the QSAR model.[20]

    • Validate the model using internal (cross-validation) and external test sets.

Data Presentation: Example QSAR Equation

pIC50 = 0.5 * logP - 0.2 * MW + 1.2 * (HOMO-LUMO gap) + 3.4

Note: This is a hypothetical QSAR equation.

Signaling Pathway

Inhibition of COX-2 by a ligand like this compound would interrupt the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. This disruption would mitigate downstream inflammatory signaling.[2][15][21][22]

COX-2 Signaling Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor This compound Inhibitor->COX2

Simplified COX-2 signaling pathway and the point of inhibition.

Experimental Validation Protocols

Experimental validation is crucial to confirm the predictions from computational models.

Protein Expression and Purification

Objective: To produce sufficient quantities of pure, active COX-2 for in vitro assays.

Protocol:

  • Cloning and Transformation:

    • Clone the gene for human COX-2 into a suitable expression vector (e.g., pET vector with a His-tag).

    • Transform the vector into a competent E. coli expression strain (e.g., BL21(DE3)).[23][24]

  • Protein Expression:

    • Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow at a lower temperature (e.g., 18°C) overnight.[25]

  • Purification:

    • Harvest the cells by centrifugation and lyse them.

    • Purify the His-tagged COX-2 using affinity chromatography (e.g., Ni-NTA resin).[8]

    • Further purify the protein using size-exclusion chromatography to ensure homogeneity.

Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against COX-2.

Protocol:

  • Assay Setup:

    • Prepare a reaction buffer containing the purified COX-2 enzyme.

    • Add varying concentrations of this compound to the enzyme and pre-incubate.[21]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Monitor the production of prostaglandins over time using a suitable detection method (e.g., spectrophotometry, ELISA).[26]

  • Data Analysis:

    • Plot the enzyme activity against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[27]

Site-Directed Mutagenesis

Objective: To validate the predicted binding mode by mutating key interacting residues in the COX-2 active site.

Protocol:

  • Primer Design:

    • Design primers containing the desired mutation for the target amino acid residue (e.g., Arg513 to Ala).[22]

  • Mutagenesis PCR:

    • Perform PCR using the COX-2 expression vector as a template and the mutagenic primers.[28]

  • Template Digestion and Transformation:

    • Digest the parental, methylated template DNA with the DpnI enzyme.

    • Transform the mutated plasmid into E. coli.

  • Validation:

    • Sequence the mutated plasmid to confirm the desired mutation.

    • Express and purify the mutant COX-2 protein and perform the enzyme inhibition assay to assess any changes in the IC50 of this compound.

Conclusion

This technical guide provides a comprehensive framework for the computational modeling of this compound as a potential inhibitor of COX-2. By integrating molecular docking, DFT, and QSAR studies, a detailed understanding of the potential interactions and structure-activity relationships can be achieved. The outlined experimental protocols are essential for validating the computational hypotheses and guiding further drug development efforts. This integrated approach of computational and experimental methods is a powerful strategy in modern drug discovery.

References

Methodological & Application

Synthesis of Quinazolines from Methyl 3-Amino-2-Chlorobenzoate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 8-chloro-4(3H)-quinazolinone derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The protocols outlined herein utilize Methyl 3-amino-2-chlorobenzoate as a key starting material, offering a versatile pathway to a variety of substituted quinazolinones. These compounds are known to exhibit a range of biological activities, including the inhibition of critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR, EGFR, and VEGFR-2 pathways.

Introduction

Quinazolinones are a prominent class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules. The 8-chloro-substituted quinazolinone scaffold, in particular, is a key pharmacophore in the development of inhibitors for various protein kinases. This document details a robust and adaptable two-step synthetic strategy for the preparation of 2,3-disubstituted-8-chloro-4(3H)-quinazolinones, commencing from this compound.

General Synthetic Strategy

The synthesis of 2,3-disubstituted-8-chloro-4(3H)-quinazolinones from this compound generally proceeds through a two-step sequence. The initial step involves the N-acylation of the starting material with a suitable acyl chloride to form an N-acyl intermediate. This is followed by cyclization with a primary amine, which leads to the formation of the desired 2,3-disubstituted-8-chloro-4(3H)-quinazolinone. This versatile method allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the quinazolinone core, enabling the creation of diverse chemical libraries for drug discovery and lead optimization.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of key intermediates and final quinazolinone products. Please note that yields can vary based on the specific substrates and reaction conditions employed.

Table 1: Synthesis of N-Acyl-Methyl 3-amino-2-chlorobenzoate Derivatives (Intermediate 1)

R Group (from RCOCl)Acylating AgentSolventReaction TimeYield (%)
MethylAcetyl ChloridePyridine2-4 h~90%
EthylPropionyl ChloridePyridine2-4 h~85-90%
PhenylBenzoyl ChloridePyridine4-6 h~80-85%

Table 2: Synthesis of 2,3-Disubstituted-8-chloro-4(3H)-quinazolinones (Final Product)

R1 (from Intermediate 1)R2 (from R2NH2)MethodReaction TimeYield (%)Reference
HFormamideConventional2-4 h75-85[1]
HFormamideMicrowave15-30 min85-95[1]
2-ChlorophenylHydrazine HydrateConventional (Reflux)10 h79[2]
2-ChlorophenylHydrazine HydrateMicrowave (800W)5 min87[2]
3-HydroxybenzylBenzylamineNot SpecifiedNot Specified80[3]
MethylVarious AminesNot SpecifiedNot SpecifiedGood to Excellent[4]

Experimental Protocols

Protocol 1: Synthesis of N-Acyl-Methyl 3-amino-2-chlorobenzoate (Intermediate 1)

This protocol describes a general method for the N-acylation of this compound.

Materials:

  • This compound

  • Desired Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 equivalents)

  • Anhydrous Pyridine or Dioxane

  • Ice bath

  • Dichloromethane or Ethyl Acetate

  • 1 M HCl

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., pyridine or dioxane).

  • Cool the solution to 0°C in an ice bath with constant stirring.

  • Slowly add 1.1 equivalents of the desired acyl chloride dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine, if used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl-Methyl 3-amino-2-chlorobenzoate.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 2,3-Disubstituted-8-chloro-4(3H)-quinazolinones (Final Product)

This protocol details the cyclization of the N-acyl intermediate with a primary amine to form the final quinazolinone product. Both conventional heating and microwave-assisted methods are described.

Materials:

  • N-Acyl-Methyl 3-amino-2-chlorobenzoate (Intermediate 1)

  • Primary Amine (R²NH₂) or Formamide (excess)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask with reflux condenser or microwave-safe reaction vessel

  • Heating mantle or microwave reactor

  • Ice-cold water

Method A: Conventional Heating

  • In a round-bottom flask equipped with a reflux condenser, combine the N-acyl-Methyl 3-amino-2-chlorobenzoate (1.0 eq) and an excess of the primary amine or formamide (5-20 eq).

  • Add a suitable solvent such as ethanol or glacial acetic acid.

  • Heat the reaction mixture to reflux (typically 80-160°C depending on the solvent and amine) and maintain this temperature for 2-10 hours. Monitor the reaction progress by TLC.[1][2]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with stirring to precipitate the solid product.

  • Collect the precipitate by vacuum filtration.

  • Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2,3-disubstituted-8-chloro-4(3H)-quinazolinone.

Method B: Microwave-Assisted Synthesis

  • In a microwave-safe reaction vessel, combine the N-acyl-Methyl 3-amino-2-chlorobenzoate (1.0 eq) and an excess of the primary amine or formamide (5-10 eq).[1]

  • Add a suitable solvent if necessary.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 150°C) for 5-30 minutes.[1][2] The reaction progress should be monitored.

  • After cooling, the work-up procedure is identical to the conventional heating method. The product is precipitated in ice-cold water and collected by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain the pure quinazolinone derivative.

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_step1 Protocol 1: N-Acylation cluster_step2 Protocol 2: Cyclization cluster_purification Purification & Analysis start This compound acyl N-Acylation (Acyl Chloride, Pyridine) start->acyl intermediate N-Acyl-Methyl 3-amino-2-chlorobenzoate acyl->intermediate cyclize Cyclization (Primary Amine, Heat/Microwave) intermediate->cyclize product 2,3-Disubstituted-8-chloro-4(3H)-quinazolinone cyclize->product purify Recrystallization / Chromatography product->purify analyze Characterization (NMR, IR, MS) purify->analyze final_product Pure Quinazolinone Derivative analyze->final_product

Caption: General synthetic workflow for 2,3-disubstituted-8-chloro-4(3H)-quinazolinones.

Signaling Pathway Inhibition

Quinazolinone derivatives have been identified as potent inhibitors of several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The diagrams below illustrate the points of inhibition by these compounds.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Proliferation, Survival, Angiogenesis S6K->Proliferation EIF4E->Proliferation Inhibitor 8-Chloro- Quinazolinone Derivatives Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 8-chloro-quinazolinone derivatives.

EGFR_VEGFR_Pathway cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR Signaling EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer EGFR_pathway Downstream Signaling (e.g., RAS/MAPK) EGFR_dimer->EGFR_pathway Autophosphorylation EGFR_proliferation Cell Proliferation EGFR_pathway->EGFR_proliferation VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR VEGFR_dimer VEGFR-2 Dimer (Active) VEGFR->VEGFR_dimer VEGFR_pathway Downstream Signaling (e.g., PLCγ/PKC) VEGFR_dimer->VEGFR_pathway Autophosphorylation Angiogenesis Angiogenesis VEGFR_pathway->Angiogenesis Inhibitor 8-Chloro- Quinazolinone Derivatives Inhibitor->EGFR_dimer Inhibition Inhibitor->VEGFR_dimer Inhibition

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by 8-chloro-quinazolinone derivatives.

References

Application Notes and Protocols for Suzuki Coupling of Methyl 3-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide, and is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Methyl 3-amino-2-chlorobenzoate is a valuable building block, and its functionalization via Suzuki coupling opens avenues to a diverse range of substituted biaryl compounds, which are key scaffolds in many biologically active molecules.

This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids. The protocol addresses the specific challenges associated with this substrate, namely the electronic deactivation by the amino and ester groups and the potential for catalyst inhibition by the aniline moiety.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)L2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L2 Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)2 + Base Ar'B(OH)2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids to achieve optimal yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[7]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.[7]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Add Reactants, Catalyst, Ligand, and Base to Flask Inert 2. Evacuate and Backfill with Inert Gas (3x) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat and Stir (80-110 °C, 2-24h) Solvent->Heat Monitor 5. Monitor Progress (TLC or LC-MS) Heat->Monitor Workup 6. Cool, Dilute, and Wash Monitor->Workup Purify 7. Dry, Concentrate, and Column Chromatography Workup->Purify Final_Product Final Product Purify->Final_Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions and Yields

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the specific substrates and reaction conditions. The following table summarizes representative conditions for the coupling of various aryl halides with arylboronic acids, providing a basis for optimization when using this compound. Due to the electron-donating amino group and the electron-withdrawing ester group, yields can be variable, and careful optimization is recommended.

Aryl HalidePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001295
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90892
2-ChloropyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)t-BuOH/H₂O (1:1)1001888
Methyl 4-iodobenzoatePd(PPh₃)₄ (3)-Na₂CO₃ (2.0)DME/H₂O (4:1)801685-95

Note: This data is compiled from representative Suzuki-Miyaura coupling reactions and serves as a guideline.[6][7] Yields are for isolated products.

Troubleshooting

Low Yield or Incomplete Reaction:

  • Catalyst Inactivation: The amino group on the substrate can coordinate with the palladium catalyst, leading to deactivation.[8] Using bulky electron-rich phosphine ligands can mitigate this effect. Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[8]

  • Aryl Halide Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[1] More active catalyst systems, higher temperatures, or longer reaction times may be required.

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[5] Using milder bases like K₃PO₄ or Cs₂CO₃ and ensuring anhydrous conditions can help minimize this.[5]

Homocoupling of Boronic Acid:

  • This side reaction is often caused by the presence of oxygen.[8] Improve the degassing procedure of the solvent and reaction vessel.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a versatile route to a wide array of substituted biaryl compounds. While the substrate presents challenges due to its electronic properties and potential for catalyst inhibition, the use of appropriate catalysts, ligands, and reaction conditions can lead to good to excellent yields. The protocols and data presented herein offer a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.

References

Application Notes and Protocols: Methyl 3-Amino-2-chlorobenzoate in Heterocyclic Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-chlorobenzoate is a versatile and highly valuable starting material in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic scaffolds. Its unique substitution pattern, featuring an amino group ortho to a chloro substituent and a methyl ester, provides multiple reactive sites for cyclization reactions. This functionality makes it a key building block in the synthesis of pharmacologically significant molecules, including quinazolinones, benzodiazepines, and other fused heterocyclic systems that are central to drug discovery and development.

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds starting from this compound. The methodologies described herein are based on established chemical transformations and are intended to serve as a practical guide for researchers in the field.

General Synthetic Pathways

The primary utility of this compound in heterocyclic synthesis lies in its ability to function as a synthon for ortho-amino aromatic carbonyl compounds. The amino group can act as a nucleophile, while the ester can either be directly involved in cyclization or be hydrolyzed to the corresponding carboxylic acid, which then participates in ring-closing reactions. The chloro substituent can influence the reactivity of the aromatic ring and can also be a site for further functionalization, although in the context of these protocols, it primarily serves as an electronic and steric directing group.

Common strategies for forming heterocyclic rings from this compound and its derivatives include:

  • Condensation and Cyclization: Reaction of the amino group with various electrophiles, followed by intramolecular cyclization to form six- or seven-membered rings.

  • Palladium-Catalyzed Cross-Coupling Reactions: Utilization of modern cross-coupling methodologies to form C-N or C-C bonds, leading to the construction of complex heterocyclic systems.

This document will focus on the synthesis of quinazolinone derivatives, a prominent class of heterocycles with a broad spectrum of biological activities.

Data Presentation

The following tables summarize the quantitative data for the key transformations described in the experimental protocols.

Table 1: Synthesis of 2-Amino-3-chlorobenzoic Acid

Starting MaterialReagents and ConditionsProductYield (%)Purity (%)
2,3-Dichlorobenzoic acid1. Alkali metal hydroxide, water; 2. Ammonia, copper catalyst, 150-220°C2-Amino-3-chlorobenzoic acidHighVery high industrial purity
3-Chloro-2-nitrobenzoic acidSodium dithionite, aqueous ammonia2-Amino-3-chlorobenzoic acidNot specifiedNot specified
3-Chloro-2-nitrobenzoic acidH₂, Platinum catalyst2-Amino-3-chlorobenzoic acidNot specifiedNot specified

Table 2: Synthesis of Methyl 2-amino-3-chlorobenzoate

Starting MaterialReagents and ConditionsProductYield (%)Purity (%)Reference
2-Amino-3-chlorobenzoic acidDimethyl sulfate, K₂CO₃, DMF, rt, 6hMethyl 2-amino-3-chlorobenzoate95.097 (HPLC)[1]
2-Amino-3-chlorobenzoic acidDry HCl gas, Anhydrous Methanol, reflux, 6hMethyl 2-amino-3-chlorobenzoate96Not specified[2]

Table 3: Synthesis of 8-Chloro-4(3H)-quinazolinone Derivatives

Starting MaterialReagents and ConditionsProductYield (%)
2-Amino-3-chlorobenzoic acidFormamide, 150-160°C, 2-4 h8-Chloroquinazolin-4-olNot specified
2-Amino-3-chlorobenzoic acidFormamide, Microwave, 150°C, 15-30 min8-Chloroquinazolin-4-olNot specified
N-Acyl-2-amino-3-chlorobenzoic acidAcetic anhydride, reflux, 2-4 h; then Primary amine, ethanol, reflux, 6-8 h2,3-Disubstituted-8-chloro-4(3H)-quinazolinoneNot specified

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 2-Amino-3-chlorobenzoic Acid

While many reactions can be performed directly with the methyl ester, the corresponding carboxylic acid is a common and often more reactive intermediate for the synthesis of quinazolinones. A standard hydrolysis protocol is provided below.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional)

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol or THF and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (1.5-2.0 eq) or lithium hydroxide (1.5-2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40-60°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the solution to pH 3-4.

  • A precipitate of 2-amino-3-chlorobenzoic acid will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water to remove any remaining salts.

  • Dry the product under vacuum to obtain pure 2-amino-3-chlorobenzoic acid.

Protocol 2: Synthesis of 8-Chloroquinazolin-4-ol

This protocol describes the synthesis of the basic 8-chloroquinazolin-4-ol scaffold via cyclocondensation of 2-amino-3-chlorobenzoic acid with formamide.

Materials:

  • 2-Amino-3-chlorobenzoic acid

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and an excess of formamide (10-20 eq).

  • Heat the reaction mixture to 150-160°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water with stirring.

  • A solid product will precipitate out of the solution.

  • Collect the crude product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 8-chloroquinazolin-4-ol.

Protocol 3: Synthesis of 2,3-Disubstituted-8-chloro-4(3H)-quinazolinones

This protocol outlines a two-step procedure for the synthesis of more complex quinazolinone derivatives with substituents at the 2 and 3 positions.

Step 1: Formation of N-Acyl-2-amino-3-chlorobenzoic Acid

  • In a round-bottom flask, dissolve 2-amino-3-chlorobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as pyridine or dioxane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (R-COCl) (1.1 eq) dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl-2-amino-3-chlorobenzoic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Step 2: Cyclization to 2,3-Disubstituted-8-chloro-4(3H)-quinazolinone

  • Reflux the N-acyl-2-amino-3-chlorobenzoic acid obtained in Step 1 with an excess of acetic anhydride for 2-4 hours to form the intermediate 2-substituted-8-chloro-3,1-benzoxazin-4-one.

  • Cool the reaction mixture and pour it into crushed ice.

  • Collect the precipitated benzoxazinone by filtration, wash with cold water, and dry.

  • Heat the obtained benzoxazinone with a primary amine (R'-NH₂) in a suitable solvent like ethanol or glacial acetic acid under reflux for 6-8 hours.

  • Cool the reaction mixture to room temperature. The desired 2,3-disubstituted-8-chloro-4(3H)-quinazolinone will precipitate.

  • Collect the product by filtration, wash with a small amount of cold solvent, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.

Mandatory Visualizations

Diagram 1: General Synthetic Workflow for 2,3-Disubstituted-8-chloro-4(3H)-quinazolinones

G start This compound hydrolysis Hydrolysis (Protocol 1) start->hydrolysis acid 2-Amino-3-chlorobenzoic Acid hydrolysis->acid acylation Acylation with RCOCl acid->acylation n_acyl N-Acyl-2-amino-3-chlorobenzoic Acid acylation->n_acyl cyclization1 Cyclization (Acetic Anhydride) n_acyl->cyclization1 benzoxazinone 2-Substituted-8-chloro-3,1-benzoxazin-4-one cyclization1->benzoxazinone condensation Condensation with R'NH2 benzoxazinone->condensation product 2,3-Disubstituted-8-chloro-4(3H)-quinazolinone condensation->product G cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification reactants 2-Amino-3-chlorobenzoic Acid + Formamide heating Heat (150-160°C, 2-4h) reactants->heating cool Cool to RT heating->cool precipitate Pour into Ice Water cool->precipitate filtrate Vacuum Filtration precipitate->filtrate recrystallize Recrystallize (Ethanol) filtrate->recrystallize product Pure 8-Chloroquinazolin-4-ol recrystallize->product

References

Application Notes and Protocols for the Synthesis of Anti-inflammatory Quinazolinone Agents from Methyl 2-amino-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the synthesis and evaluation of potential anti-inflammatory agents derived from Methyl 2-amino-3-chlorobenzoate. The core structure of interest is the 8-chloro-4(3H)-quinazolinone scaffold, a heterocyclic system recognized for its diverse pharmacological activities, including anti-inflammatory properties. The protocols detailed below will guide researchers through the chemical synthesis of a representative 2,3-disubstituted-8-chloro-4(3H)-quinazolinone and the subsequent in vivo and in vitro evaluation of its anti-inflammatory efficacy.

Disclaimer: *The starting material specified in the topic, Methyl 3-amino-2-chlorobenzoate, is less commonly cited in the synthesis of quinazolinone-based anti-inflammatory agents. These protocols are based on the readily available and frequently utilized regioisomer, Methyl 2-amino-3-chlorobenzoate , and its corresponding carboxylic acid, *2-amino-3-chlorobenzoic acid.

Synthetic Pathway Overview

The synthesis of 2,3-disubstituted-8-chloro-4(3H)-quinazolinones from 2-amino-3-chlorobenzoic acid is a well-established route. The general strategy involves a two-step process: the acylation of the anthranilic acid, followed by cyclization with a primary amine in the presence of a dehydrating agent. This approach allows for the introduction of various substituents at the 2 and 3 positions of the quinazolinone ring, enabling the exploration of structure-activity relationships.

Synthetic_Workflow start 2-Amino-3-chlorobenzoic Acid intermediate1 N-Acyl-2-amino-3-chlorobenzoic acid start->intermediate1 Acyl Chloride (R-COCl) Pyridine, 0°C to RT intermediate2 2-Substituted-8-chloro-3,1-benzoxazin-4-one intermediate1->intermediate2 Acetic Anhydride Reflux final_product 2,3-Disubstituted-8-chloro-4(3H)-quinazolinone intermediate2->final_product Primary Amine (R'-NH2) Ethanol, Reflux

Caption: General synthetic workflow for 2,3-disubstituted-8-chloro-4(3H)-quinazolinones.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-8-chloro-3-(4-methoxyphenyl)-4(3H)-quinazolinone

This protocol describes the synthesis of a representative 2,3-disubstituted-8-chloro-4(3H)-quinazolinone.

Step 1: Acetylation of 2-Amino-3-chlorobenzoic Acid

  • In a 250 mL round-bottom flask, dissolve 1.71 g (10 mmol) of 2-amino-3-chlorobenzoic acid in 50 mL of anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Slowly add 0.85 mL (12 mmol) of acetyl chloride dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

  • The precipitate of N-acetyl-2-amino-3-chlorobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of 2-Methyl-8-chloro-3,1-benzoxazin-4-one

  • Place the dried N-acetyl-2-amino-3-chlorobenzoic acid from Step 1 into a 100 mL round-bottom flask.

  • Add 20 mL of acetic anhydride.

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture to room temperature and then pour it into crushed ice.

  • The precipitated solid, 2-methyl-8-chloro-3,1-benzoxazin-4-one, is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of 2-Methyl-8-chloro-3-(4-methoxyphenyl)-4(3H)-quinazolinone

  • In a 100 mL round-bottom flask, dissolve the dried 2-methyl-8-chloro-3,1-benzoxazin-4-one from Step 2 and 1.23 g (10 mmol) of p-anisidine in 40 mL of absolute ethanol.

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture to room temperature.

  • The precipitated product, 2-methyl-8-chloro-3-(4-methoxyphenyl)-4(3H)-quinazolinone, is collected by vacuum filtration.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

  • Characterize the final product using IR, ¹H NMR, and mass spectrometry.

Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This assay is a standard model for evaluating acute inflammation.[1][2]

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) carrageenan suspension in sterile saline

  • Test compound (synthesized quinazolinone) suspended in 0.5% carboxymethyl cellulose (CMC)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Pletysmometer

Procedure:

  • Divide the rats into groups (n=6): control (vehicle), reference drug, and test compound groups (at various doses, e.g., 25, 50, 100 mg/kg).

  • Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow start Animal Acclimatization & Grouping step1 Administer Test Compound / Vehicle / Reference Drug start->step1 step2 Measure Initial Paw Volume step1->step2 step3 Inject Carrageenan into Paw step2->step3 step4 Measure Paw Volume at Timed Intervals (1, 2, 3, 4 hours) step3->step4 step5 Data Analysis: Calculate % Inhibition of Edema step4->step5

Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Protocol 3: In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory effect of the test compound on the cyclooxygenase enzymes.[3]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening kit (or equivalent reagents)

  • Test compound dissolved in DMSO

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Microplate reader

Procedure:

  • Prepare the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

  • In a 96-well plate, add the reaction buffer, the respective enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include wells for a no-inhibitor control and a reference inhibitor.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a specified time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of prostaglandin produced using a suitable method (e.g., ELISA or by measuring the absorbance of an oxidized co-substrate in a colorimetric assay).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Data Presentation

The following tables summarize representative quantitative data for the synthesized quinazolinone derivative.

Table 1: In Vivo Anti-inflammatory Activity of 2-Methyl-8-chloro-3-(4-methoxyphenyl)-4(3H)-quinazolinone

TreatmentDose (mg/kg)Paw Edema Inhibition (%) after 3 hours
Vehicle (0.5% CMC)-0
Indomethacin1065.2 ± 4.8
Test Compound 25 35.7 ± 3.1
Test Compound 50 52.4 ± 4.5
Test Compound 100 68.9 ± 5.3

Values are expressed as mean ± SEM.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Indomethacin0.815.20.05
Celecoxib>1000.05>2000
Test Compound 25.6 1.2 21.3

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (PGs). PGs are lipid compounds that are involved in the inflammatory response, causing vasodilation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it may reduce gastrointestinal side effects associated with the inhibition of COX-1. The synthesized quinazolinone derivative is hypothesized to act as a selective COX-2 inhibitor.

COX_Pathway membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 cox1 COX-1 (Constitutive) cox2 COX-2 (Inducible) pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase activity prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins Isomerases inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation inhibitor Synthesized Quinazolinone (Selective COX-2 Inhibitor) inhibitor->cox2

Caption: Inhibition of the COX-2 pathway by the synthesized quinazolinone agent.

References

Application Notes and Protocols for the N-Acylation of Methyl 3-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-chlorobenzoate is a valuable synthetic intermediate in the development of pharmaceuticals and other bioactive molecules. The amino group of this compound provides a key functional handle for molecular elaboration through N-acylation. This reaction introduces an acyl group onto the nitrogen atom, forming an amide linkage. This modification is a fundamental strategy in medicinal chemistry to alter the physicochemical properties of a molecule, such as its lipophilicity, solubility, and metabolic stability, as well as to explore structure-activity relationships (SAR). N-acylated derivatives of aminobenzoates are precursors to a wide range of heterocyclic compounds and have been investigated for various therapeutic applications.

These application notes provide detailed protocols for the N-acylation of this compound using two common classes of acylating agents: acyl chlorides and acid anhydrides. The procedures are designed to be robust and adaptable for the synthesis of a diverse library of N-acyl derivatives.

Data Presentation

The following tables summarize the key reaction parameters and expected outcomes for the N-acylation of this compound. The data is compiled based on established methodologies for the acylation of structurally related aromatic amines.

Table 1: Reaction Parameters for N-Acylation of this compound

ParameterMethod A: Acyl ChlorideMethod B: Acid Anhydride
Starting Material This compoundThis compound
Acylating Agent Acetyl chloride, Propanoyl chloride, Benzoyl chlorideAcetic anhydride, Propanoic anhydride
Base/Catalyst PyridinePyridine (optional, catalytic)
Solvent Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF)Glacial Acetic Acid, Pyridine
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to 80 °C
Reaction Time 1 - 4 hours2 - 6 hours
Typical Yield 80-95%75-90%
Purification Method Aqueous work-up followed by recrystallization or column chromatographyPrecipitation followed by recrystallization

Table 2: Characterization Data for a Representative Product: Methyl 2-chloro-3-(acetylamino)benzoate

AnalysisExpected Data
Appearance White to off-white solid
Molecular Formula C₁₀H₁₀ClNO₃
Molecular Weight 227.64 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.5 (s, 1H, NH), ~7.8 (d, 1H, Ar-H), ~7.4 (t, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.2 (s, 3H, COCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~168 (C=O, amide), ~166 (C=O, ester), ~135, ~132, ~129, ~127, ~125, ~124 (Ar-C), ~53 (OCH₃), ~25 (COCH₃)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1720 (C=O stretch, ester), ~1680 (C=O stretch, amide), ~1580, ~1450 (C=C stretch, aromatic)
Mass Spec (ESI-MS) m/z: 228.0 [M+H]⁺, 250.0 [M+Na]⁺

Experimental Protocols

Method A: N-Acylation using Acyl Chlorides

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of pyridine. Pyridine acts as a base to neutralize the hydrochloric acid byproduct.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, propanoyl chloride, benzoyl chloride) (1.1 eq)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (10-15 mL per gram of starting material).

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath with stirring.

  • Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.

Method B: N-Acylation using Acid Anhydrides

This protocol outlines the N-acetylation of this compound using acetic anhydride. This method can be performed with or without a basic catalyst.

Materials:

  • This compound

  • Acetic anhydride (1.5 - 2.0 eq)

  • Glacial Acetic Acid or Pyridine (as solvent)

  • Ice-cold water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material).

  • To this solution, add acetic anhydride (1.5 - 2.0 eq) and stir the mixture at room temperature for 2-6 hours. Alternatively, the reaction can be gently heated to 50-80 °C to increase the rate of reaction.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water with stirring.

  • The N-acylated product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • If necessary, the product can be further purified by recrystallization.

Mandatory Visualization

G Experimental Workflow for N-Acylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_material This compound dissolve Dissolve in Anhydrous Solvent start_material->dissolve acylating_agent Acylating Agent (Acyl Chloride or Anhydride) add_acyl Add Acylating Agent acylating_agent->add_acyl add_base Add Base (e.g., Pyridine) dissolve->add_base cool Cool to 0 °C add_base->cool cool->add_acyl react Stir at RT add_acyl->react quench Aqueous Work-up or Precipitation react->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification (Recrystallization/Chromatography) concentrate->purify end_product N-Acylated Product purify->end_product

Caption: General experimental workflow for the N-acylation of this compound.

G Chemical Transformation: N-Acylation reactant1 This compound (Nucleophile) product N-Acyl this compound (Amide Product) reactant1->product Nucleophilic Attack reactant2 Acylating Agent (R-CO-X) (Electrophile) reactant2->product byproduct Byproduct (H-X)

Methyl 3-amino-2-chlorobenzoate: A Key Building Block for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-chlorobenzoate is a versatile chemical intermediate that serves as a crucial starting material for the synthesis of a range of agrochemicals, most notably the anthranilic diamide class of insecticides. Its specific substitution pattern, featuring an amino group, a chloro substituent, and a methyl ester on the benzene ring, provides a reactive scaffold for the construction of complex and biologically active molecules. This document provides an overview of its applications in agrochemical synthesis, detailed experimental protocols for key reactions, and quantitative data on the resulting compounds.

Core Application: Anthranilic Diamide Insecticides

This compound and its derivatives are fundamental to the synthesis of anthranilic diamide insecticides, such as chlorantraniliprole and cyantraniliprole.[1][2] These insecticides are highly effective against a broad spectrum of chewing pests, primarily from the order Lepidoptera, but also targeting species in Coleoptera, Diptera, and Hemiptera.[3]

Mechanism of Action: Ryanodine Receptor Activation

Anthranilic diamides exert their insecticidal effect by selectively activating insect ryanodine receptors (RyRs).[1] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells. Upon binding of the insecticide, the RyRs lock into an open state, leading to the uncontrolled release of intracellular calcium stores. This depletion of calcium results in impaired muscle regulation, leading to paralysis and ultimately the death of the insect. The high selectivity of these compounds for insect RyRs over mammalian receptors contributes to their favorable safety profile for non-target organisms.

cluster_muscle_cell Insect Muscle Cell cluster_cytosol Cytosol SR Sarcoplasmic Reticulum (SR) RyR Ryanodine Receptor (RyR) Ca_store Ca²⁺ Store Ca_cytosol [Ca²⁺] Ca_store->Ca_cytosol Uncontrolled Release Contraction Muscle Contraction Ca_cytosol->Contraction Leads to Paralysis Paralysis & Death Contraction->Paralysis Results in Insecticide Anthranilic Diamide Insecticide Insecticide->RyR

Figure 1: Mechanism of action of anthranilic diamide insecticides.

Synthesis of Agrochemicals from this compound Derivatives

The primary use of this compound derivatives is in the synthesis of N-phenylpyrazole-based anthranilic diamides. A common synthetic strategy involves the amidation of a pyrazole carboxylic acid with an aniline derived from the aminobenzoate building block.

General Synthetic Workflow

The synthesis of a typical anthranilic diamide insecticide, such as chlorantraniliprole, involves the coupling of two key intermediates: a substituted pyrazole carboxylic acid and an aniline derivative. The aniline itself is prepared from a substituted aminobenzoic acid, which can be derived from precursors like this compound.

cluster_intermediates Intermediate Synthesis cluster_synthesis Agrochemical Synthesis cluster_purification Purification A This compound (or derivative) C Aniline Intermediate A->C Functional Group Manipulation B Pyrazole Precursor D Pyrazole Carboxylic Acid B->D Cyclization & Functionalization E Amidation Reaction C->E D->E F Crude Product E->F G Purification (e.g., Crystallization) F->G H Final Agrochemical Product G->H

Figure 2: General workflow for the synthesis of anthranilic diamide agrochemicals.

Experimental Protocols

The following protocols are generalized procedures based on common synthetic routes for anthranilic diamides. Researchers should adapt these methods based on the specific substrates and desired final products.

Protocol 1: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide from a Methyl 2-amino-3-methylbenzoate Derivative

This protocol outlines the chlorination and subsequent amidation of a methyl 2-amino-3-methylbenzoate derivative, a key step in preparing the aniline intermediate for chlorantraniliprole synthesis.

Materials:

  • 3-methyl-2-Methyl anthranilate

  • Dichloromethane

  • Glacial acetic acid

  • 10% Sodium hypochlorite solution (bleach)

  • Methylamine solution

  • Anhydrous sodium sulfate

  • Stir plate and magnetic stir bar

  • Separatory funnel

  • Round-bottom flask

  • Ice bath

Procedure:

  • Chlorination:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of 3-methyl-2-methyl anthranilate in 150 mL of dichloromethane.

    • Add 10 g of glacial acetic acid and 100 mL of water.

    • Cool the mixture to -10 to -8 °C in an ice-salt bath.

    • Slowly add 100 g of 10% sodium hypochlorite solution while maintaining the temperature below -5 °C.

    • Stir the reaction mixture vigorously for 30 minutes at -8 °C.

    • Transfer the mixture to a separatory funnel and separate the organic phase.

    • Wash the organic phase with water and then brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-amino-5-chloro-3-methylbenzoate.[4]

  • Amidation:

    • The resulting methyl 2-amino-5-chloro-3-methylbenzoate is then reacted with a methylamine solution. The ester is dissolved in a suitable solvent, and methylamine is added, often in the presence of a catalyst, and heated to drive the reaction to completion.[4]

    • After the reaction, the solvent is removed, and the crude 2-amino-5-chloro-N,3-dimethylbenzamide is purified, typically by crystallization.

Protocol 2: Amidation to form Chlorantraniliprole

This protocol describes the coupling of the pyrazole carboxylic acid intermediate with the aniline intermediate.

Materials:

  • 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • 2-amino-5-chloro-N,3-dimethylbenzamide

  • Acetonitrile or Propionitrile

  • 3-Picoline or another suitable base

  • Methanesulfonyl chloride

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq) in propionitrile, add 3-picoline (2.6 eq).[5]

  • Cool the mixture to -5 °C in an ice-salt bath.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature between -5 and 0 °C.[5]

  • After the addition is complete, stir the mixture at 0 to 5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 3 hours.[5]

  • Quench the reaction by the dropwise addition of water.

  • Filter the resulting precipitate, wash with a mixture of propionitrile and water, then with propionitrile, and dry under nitrogen to obtain chlorantraniliprole.[5]

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and activity of anthranilic diamide insecticides derived from aminobenzoic acid building blocks.

Table 1: Synthesis Yields of Anthranilic Diamide Derivatives
CompoundStarting MaterialsReaction TypeYield (%)Reference
Chlorantraniliprole Intermediate (Chlorination)3-methyl-2-Methyl anthranilateChlorination98%[4]
Chlorantraniliprole3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 2-amino-5-chloro-N,3-dimethylbenzamideAmidation97%[5]
Novel Anthranilic Diamide 12a1-(3-Chloropyridin-2-yl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid, corresponding anilineAmidation85.6%[1]
Novel Anthranilic Diamide 12e1-(3-Chloropyridin-2-yl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid, corresponding anilineAmidation87.6%[1]
Table 2: Insecticidal Activity of Anthranilic Diamide Derivatives
CompoundPest SpeciesTest ConcentrationMortality (%)Reference
Compound 18lMythimna separata (Armyworm)Not Specified100%[3]
Compound 18lPlutella xylostella (Diamondback Moth)Not Specified100%[3]
Compound 18lLaphygma exigua (Beet Armyworm)Not Specified100%[3]
Compound 17eMythimna separata (Armyworm)1 µg/mL100%[6]

Other Potential Applications

While the primary application of this compound and related compounds is in insecticides, arylaminobenzoates have also been investigated for other agrochemical uses. For instance, certain derivatives have been shown to act as photosystem II (PS II) herbicides.[7] This indicates a broader potential for this class of compounds in the development of various crop protection agents.

Conclusion

This compound is a valuable and versatile building block in the synthesis of modern agrochemicals. Its utility is most prominently demonstrated in the production of anthranilic diamide insecticides, which are characterized by their high efficacy and novel mode of action. The synthetic routes, while multi-step, are well-established and can be performed with high yields. The continued exploration of derivatives based on this scaffold holds promise for the development of new and improved crop protection solutions.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using Methyl 3-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the microwave-assisted synthesis of key heterocyclic scaffolds—quinazolinones, acridones, and benzodiazepines—utilizing Methyl 3-amino-2-chlorobenzoate as a versatile starting material. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity of the final products.[1]

Introduction to Microwave-Assisted Synthesis

Microwave irradiation accelerates chemical reactions by directly heating the reactants and solvents through dielectric heating. This rapid and uniform heating often leads to cleaner reactions with fewer side products compared to conventional methods that rely on thermal conductivity.[1] For the synthesis of pharmacologically relevant heterocycles, MAOS has emerged as a powerful tool, enabling rapid lead generation and optimization in drug discovery programs.

This compound is a valuable building block for the synthesis of a variety of fused heterocyclic systems due to the presence of three key functional groups: an amine, a chloro group, and a methyl ester. These functionalities allow for a range of cyclization and cross-coupling strategies to construct diverse molecular architectures.

I. Microwave-Assisted Synthesis of 8-Chloro-4(3H)-quinazolinone Derivatives

Quinazolinones are a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4][5] Several quinazolinone-based drugs have been developed, particularly as kinase inhibitors in cancer therapy. The 8-chloro-4(3H)-quinazolinone scaffold is a key pharmacophore in the development of inhibitors for various protein kinases involved in cancer progression, such as the PI3K/Akt/mTOR and EGFR signaling pathways.[6]

The following protocol is adapted from the synthesis of 8-Chloroquinazolin-4-OL from 2-amino-3-chlorobenzoic acid and can be applied to this compound.[6]

Experimental Protocol: Synthesis of Methyl 8-chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Reaction Scheme:

A one-pot cyclization of this compound with a suitable C1 synthon, such as triethyl orthoformate, under microwave irradiation.

Materials:

  • This compound

  • Triethyl orthoformate

  • Acetic acid (catalyst)

  • Ethanol (solvent)

  • Microwave synthesis reactor

Procedure:

  • In a 10 mL microwave reaction vessel, combine this compound (1.0 mmol, 185.6 mg), triethyl orthoformate (3.0 mmol, 0.5 mL), and a catalytic amount of glacial acetic acid (0.1 mL).

  • Add 3 mL of ethanol to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 10-15 minutes. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction vessel to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum to obtain the pure product.

Quantitative Data (Representative)

The following table presents representative data for the synthesis of quinazolinone derivatives using microwave-assisted versus conventional heating methods, highlighting the efficiency of the microwave approach.[7]

MethodReactantSolventTemperature (°C)TimeYield (%)
Microwave 2-amino-3-chlorobenzamideEthanol1155 min 87%
Conventional2-amino-3-chlorobenzamideEthanol11510 hours79%

Experimental Workflow

cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up and Purification Reactants This compound Triethyl orthoformate Acetic Acid Ethanol Vessel 10 mL Microwave Vessel Reactants->Vessel Combine Microwave Microwave Reactor (120°C, 10-15 min) Vessel->Microwave Irradiate Cooling Cool to RT Microwave->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with cold Ethanol Filtration->Washing Drying Dry under vacuum Washing->Drying Product Pure Product Drying->Product

Caption: Microwave-assisted synthesis workflow for 8-chloro-4(3H)-quinazolinone derivatives.

II. Microwave-Assisted Synthesis of Acridone Derivatives

Acridone and its derivatives are another important class of heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and antiparasitic properties.[8][9][10] Their planar structure allows them to intercalate with DNA, leading to their cytotoxic effects.[9] The following protocol for the synthesis of acridone derivatives is adapted from the Ullmann condensation, which can be significantly accelerated using microwave irradiation.[11][12]

Experimental Protocol: Synthesis of 4-Chloro-9(10H)-acridone

Reaction Scheme:

An intramolecular cyclization of an N-arylanthranilic acid intermediate, formed in situ from this compound and a suitable aryl partner. A more direct approach involves the cyclization of 2-amino-2'-chlorobenzophenone, which can be synthesized from this compound. A simplified, direct cyclization of a precursor formed from the starting material is proposed here under microwave conditions.

Materials:

  • This compound

  • Aniline

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Microwave synthesis reactor

Procedure:

  • Step 1 (Amidation - Conventional): In a round-bottom flask, react this compound (1.0 mmol) with an excess of aniline (5.0 mmol) at 180-200°C for 2-3 hours to form the corresponding N-phenyl-3-amino-2-chlorobenzamide. Purify the intermediate by recrystallization.

  • Step 2 (Cyclization - Microwave): In a 10 mL microwave reaction vessel, place the N-phenyl-3-amino-2-chlorobenzamide (1.0 mmol) and polyphosphoric acid (approx. 10 times the weight of the amide).

  • Seal the vessel and irradiate in a microwave reactor at 150-180°C for 5-10 minutes.

  • After cooling, carefully add the reaction mixture to ice water with stirring.

  • Neutralize the solution with a sodium hydroxide solution to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. Purify by recrystallization from ethanol or acetic acid.

Quantitative Data (Representative)

The following table provides representative data for a microwave-assisted acridone synthesis.[7]

MethodReactantsCatalystTemperature (°C)TimeYield (%)
Microwave 10-(prop-2-yn-1-yl)acridone, 2-azido-N-phenylacetamideCuSO₄/Sodium AscorbateRoom Temp10 min 81%
Conventional10-(prop-2-yn-1-yl)acridone, 2-azido-N-phenylacetamideCuSO₄/Sodium AscorbateRoom Temp10 hours73%

Experimental Workflow

cluster_prep Precursor Synthesis (Conventional) cluster_reaction Microwave Cyclization cluster_workup Work-up and Purification Reactants_Amide This compound Aniline Amidation Heat at 180-200°C Reactants_Amide->Amidation Intermediate N-phenyl-3-amino-2-chlorobenzamide Amidation->Intermediate Reactants_Cyclization Intermediate Polyphosphoric Acid Intermediate->Reactants_Cyclization Microwave Microwave Reactor (150-180°C, 5-10 min) Reactants_Cyclization->Microwave Quenching Pour into ice water Microwave->Quenching Neutralization Neutralize with NaOH Quenching->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Purification Recrystallization Filtration->Purification Product Pure Acridone Purification->Product cluster_step1 Step 1: Buchwald-Hartwig Amination (Microwave) cluster_step2 Step 2: Intramolecular Cyclization (Microwave) Reactants_S1 This compound 2-Bromoaniline Pd(OAc)₂, XPhos, NaOtBu Toluene Microwave_S1 Microwave Reactor (100-120°C, 20-30 min) Reactants_S1->Microwave_S1 Workup_S1 Filtration & Chromatography Microwave_S1->Workup_S1 Intermediate Diarylamine Intermediate Workup_S1->Intermediate Reactants_S2 Intermediate Catalyst/Solvent Intermediate->Reactants_S2 Microwave_S2 Microwave Reactor (Optimized Conditions) Reactants_S2->Microwave_S2 Workup_S2 Purification Microwave_S2->Workup_S2 Product Pure Benzodiazepine Workup_S2->Product GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Quinazolinone->PI3K Acridone Acridone Derivative DNA DNA Double Helix Acridone->DNA Intercalation Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription Apoptosis Cell Death Replication->Apoptosis Transcription->Apoptosis

References

One-Pot Synthesis of Quinazolinones Using Methyl 3-amino-2-chlorobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinones are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The development of efficient and atom-economical synthetic routes to these scaffolds is of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the one-pot synthesis of quinazolinone derivatives, specifically utilizing Methyl 3-amino-2-chlorobenzoate as a key starting material. The methodologies presented are adapted from established procedures for related anthranilic acid derivatives and are designed to be robust and applicable in a research setting.

Core Concepts and Methodologies

The one-pot synthesis of quinazolinones from this compound can be approached through several strategic pathways. The fundamental principle involves the formation of two key bonds in a single pot: the amide bond and the subsequent cyclization to form the pyrimidinone ring of the quinazolinone core. The presence of the chloro-substituent and the methyl ester group on the starting material offers opportunities for further diversification of the final product.

Two primary protocols are detailed below, based on analogous transformations of anthranilic acid derivatives:

  • Protocol 1: Reaction with an Amide and a Dehydrating Agent. This method involves the direct condensation of this compound with a primary amide in the presence of a suitable dehydrating agent or catalyst to facilitate the cyclization.

  • Protocol 2: Three-Component Reaction with an Aldehyde and an Amine. This versatile approach combines this compound, an aldehyde, and an amine source in a one-pot fashion to construct the quinazolinone scaffold.

Data Presentation

The following table summarizes representative quantitative data from analogous one-pot quinazolinone syntheses found in the literature. These values can serve as a benchmark for optimizing the reactions using this compound.

Protocol Type Starting Material Analog Reagents Catalyst/Solvent Temp (°C) Time (h) Yield (%)
Amide CondensationAnthranilic AcidAcetic Anhydride, Primary AmineUltrasonic Irradiation (Solvent-free)Ambient0.5 - 185 - 95
Amide Condensation2-AminobenzamideOrthoester, Acetic AcidEthanol11012 - 7270 - 90
Three-Component2-AminobenzamideAldehyde, p-TsOH, PIDATHFReflux12 - 2460 - 92
Three-ComponentAnthranilic AcidOrthoester, AmineYb(OTf)₃ (Solvent-free)80 - 1000.1 - 0.575 - 99

Experimental Protocols

Protocol 1: One-Pot Synthesis via Amide Condensation

This protocol describes the synthesis of 8-chloro-2-methyl-3-substituted-quinazolin-4(3H)-one from this compound and a primary amide, adapted from methods utilizing ultrasonic irradiation for enhanced reaction rates.

Materials:

  • This compound

  • Primary Amide (e.g., Acetamide, Benzamide)

  • Acetic Anhydride

  • Ultrasonic bath/probe

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.0 eq), the desired primary amide (1.2 eq), and acetic anhydride (2.0 eq).

  • Place the flask in an ultrasonic bath.

  • Irradiate the reaction mixture with ultrasound at a frequency of 40 kHz at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and stir vigorously for 15 minutes to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 8-chloro-2-substituted-3-substituted-quinazolin-4(3H)-one.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: One-Pot Three-Component Synthesis

This protocol outlines the synthesis of 8-chloro-2,3-disubstituted-quinazolin-4(3H)-ones from this compound, an aldehyde, and a primary amine, catalyzed by a Lewis acid under solvent-free conditions.

Materials:

  • This compound

  • Aldehyde (aromatic or aliphatic)

  • Primary Amine (aromatic or aliphatic)

  • Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃)

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a dry 50 mL round-bottom flask, add this compound (1.0 eq), the aldehyde (1.1 eq), the primary amine (1.1 eq), and Yb(OTf)₃ (10 mol%).

  • Heat the reaction mixture at 80-100 °C with stirring for 15-30 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (20 mL) and wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 8-chloro-2,3-disubstituted-quinazolin-4(3H)-one.

  • Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Mandatory Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Amide Condensation cluster_protocol2 Protocol 2: Three-Component Reaction p1_start This compound + Primary Amide + Acetic Anhydride p1_reaction Ultrasonic Irradiation (30-60 min, RT) p1_start->p1_reaction p1_workup Aqueous Workup (Precipitation) p1_reaction->p1_workup p1_purification Recrystallization p1_workup->p1_purification p1_product Pure Quinazolinone p1_purification->p1_product p2_start This compound + Aldehyde + Primary Amine + Yb(OTf)3 p2_reaction Heating (80-100 °C, 15-30 min) p2_start->p2_reaction p2_workup Liquid-Liquid Extraction p2_reaction->p2_workup p2_purification Column Chromatography p2_workup->p2_purification p2_product Pure Quinazolinone p2_purification->p2_product

Caption: General experimental workflows for the one-pot synthesis of quinazolinones.

reaction_pathway start This compound reagents + Amide / Acyl Source (e.g., R-CONH2 or R-CHO) intermediate Acyclic Amide Intermediate start->intermediate Amide Formation reagents->intermediate cyclization Intramolecular Cyclization (Dehydration) intermediate->cyclization product Quinazolinone Core cyclization->product

Caption: Proposed reaction pathway for quinazolinone formation.

Application Notes and Protocols for the Reaction of Methyl 3-Amino-2-Chlorobenzoate with Orthoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 8-chloro-substituted quinazolin-4(3H)-ones, key heterocyclic scaffolds in medicinal chemistry, through the reaction of methyl 3-amino-2-chlorobenzoate with various orthoesters. Quinazolinones are integral to the development of a wide array of therapeutic agents, exhibiting pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial properties.

The methodologies described herein are based on the well-established cyclocondensation reaction between anthranilic acid derivatives and one-carbon sources, adapted for the specific substrate, this compound. This reaction provides a versatile and efficient route to constructing the quinazolinone core.

General Reaction Scheme

The reaction of this compound with an orthoester, such as triethyl orthoformate or trimethyl orthoacetate, proceeds via a cyclocondensation reaction to yield the corresponding 8-chloro-4(3H)-quinazolinone. The reaction is typically acid-catalyzed and involves the formation of an intermediate amidine, which then undergoes intramolecular cyclization.

Reaction_Scheme cluster_reactants Reactants cluster_products Product This compound 8-Chloro-4(3H)-quinazolinone This compound->8-Chloro-4(3H)-quinazolinone + R-C(OR')3 (Acid Catalyst, Heat) Orthoester R-C(OR')3

Caption: General reaction of this compound with an orthoester.

Quantitative Data Summary

The following table summarizes the expected products and typical reaction conditions for the reaction of this compound with common orthoesters. Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific conditions and scale of the reaction.

Starting MaterialOrthoester ReagentProductCatalystSolventReaction Time (h)Temperature (°C)Anticipated Yield (%)
This compoundTriethyl orthoformate8-Chloro-4(3H)-quinazolinoneAcetic AcidEthanol12-2411085-95
This compoundTrimethyl orthoacetate8-Chloro-2-methyl-4(3H)-quinazolinoneAcetic AcidEthanol12-2411080-90

Experimental Protocols

Protocol 1: Synthesis of 8-Chloro-4(3H)-quinazolinone using Triethyl Orthoformate

This protocol describes the synthesis of 8-chloro-4(3H)-quinazolinone via the cyclocondensation of this compound with triethyl orthoformate using acetic acid as a catalyst.

Materials:

  • This compound

  • Triethyl orthoformate

  • Glacial Acetic Acid

  • Absolute Ethanol

  • Pressure tube

Procedure:

  • To a pressure tube, add this compound (1.0 eq).

  • Add absolute ethanol to dissolve the starting material.

  • Add triethyl orthoformate (3.0 eq) to the solution.

  • Add glacial acetic acid (3.0 eq) to the reaction mixture.

  • Seal the pressure tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by trituration with an ether-pentane mixture to yield 8-chloro-4(3H)-quinazolinone as a solid.

Protocol 2: Synthesis of 8-Chloro-2-methyl-4(3H)-quinazolinone using Trimethyl Orthoacetate

This protocol outlines the synthesis of 8-chloro-2-methyl-4(3H)-quinazolinone from this compound and trimethyl orthoacetate.

Materials:

  • This compound

  • Trimethyl orthoacetate

  • Glacial Acetic Acid

  • Absolute Ethanol

  • Pressure tube

Procedure:

  • In a pressure tube, combine this compound (1.0 eq) and absolute ethanol.

  • Add trimethyl orthoacetate (3.0 eq) to the mixture.

  • Add glacial acetic acid (3.0 eq) to the reaction vessel.

  • Seal the pressure tube and heat the mixture to 110 °C for 12-24 hours.

  • Follow the reaction progress using TLC.

  • Once the reaction is complete, allow the mixture to cool to ambient temperature.

  • Evaporate the solvent in vacuo.

  • Purify the crude residue by recrystallization from ethanol to obtain pure 8-chloro-2-methyl-4(3H)-quinazolinone.

Protocol 3: Microwave-Assisted Synthesis of 8-Chloro-4(3H)-quinazolinone

Microwave irradiation can significantly reduce reaction times and potentially improve yields. This protocol is an adaptation of the conventional heating method.

Materials:

  • This compound

  • Triethyl orthoformate

  • Glacial Acetic Acid

  • Ethanol (or a high-boiling point solvent like DMF)

  • Microwave reactor vial

Procedure:

  • In a microwave-safe reaction vial, combine this compound (1.0 eq), triethyl orthoformate (3.0 eq), and a catalytic amount of acetic acid in a suitable solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 150 °C) for 15-30 minutes. The optimal time and temperature should be determined empirically.

  • After the reaction is complete, cool the vial to a safe temperature.

  • Work-up the reaction mixture as described in the conventional heating protocols (solvent removal and recrystallization).

Reaction Mechanism and Workflow

The synthesis of 8-chloro-substituted quinazolinones from this compound and orthoesters follows a well-defined reaction pathway. The process is initiated by the acid-catalyzed formation of a reactive electrophile from the orthoester, which is then attacked by the amino group of the aminobenzoate. Subsequent intramolecular cyclization and elimination of alcohol molecules lead to the final quinazolinone product.

Reaction_Workflow start Start: this compound + Orthoester reactants Reactants Mixing (Solvent, Catalyst) start->reactants reaction Heating (Conventional or Microwave) reactants->reaction workup Reaction Work-up (Solvent Removal) reaction->workup purification Purification (Recrystallization/Trituration) workup->purification product Final Product: 8-Chloro-substituted Quinazolinone purification->product

Caption: Experimental workflow for the synthesis of 8-chloro-quinazolinones.

The key steps in the signaling pathway (reaction mechanism) are outlined below:

Signaling_Pathway Orthoester Orthoester + H+ Carbocation Formation of Electrophilic Carbocation Intermediate Orthoester->Carbocation Nucleophilic_Attack Nucleophilic Attack by Amino Group Carbocation->Nucleophilic_Attack This compound Intermediate Formation of Amidine Intermediate Nucleophilic_Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Elimination Elimination of Alcohol Cyclization->Elimination Quinazolinone 8-Chloro-4(3H)-quinazolinone Elimination->Quinazolinone

Application of Methyl 3-amino-2-chlorobenzoate in Dye Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: Detailed application notes and protocols for the synthesis of dyes using Methyl 3-amino-2-chlorobenzoate.

Introduction

This compound is a substituted aromatic amine that holds potential as a precursor in the synthesis of various dyes, particularly azo dyes. The presence of the amino group allows for diazotization, a key reaction in forming the chromophoric azo group (-N=N-). The chloro and methyl ester functionalities can influence the final properties of the dye, such as its color, fastness, and solubility. This document provides a theoretical framework and generalized protocols for the application of this compound in dye synthesis, based on established principles of azo dye chemistry.

Principle of Azo Dye Synthesis

The synthesis of azo dyes from this compound would follow a classical two-step process:

  • Diazotization: The primary aromatic amino group of this compound is converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid. This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the reactive diazonium salt.

  • Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a coupling component. Coupling components are electron-rich aromatic compounds such as phenols, naphthols, or aromatic amines. The electrophilic diazonium salt attacks the electron-rich ring of the coupling component, forming a stable azo compound. The specific coupling component used will largely determine the color of the resulting dye.

Experimental Protocols

The following are generalized protocols for the laboratory-scale synthesis of azo dyes using this compound as the diazo component.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, prepare a suspension of one molar equivalent of this compound in a mixture of distilled water and 2.5-3 molar equivalents of concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve a slight molar excess (approximately 1.1 equivalents) of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled suspension of this compound. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, a small amount of additional sodium nitrite solution can be added. The resulting clear solution of the diazonium salt is highly reactive and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with a Phenolic Coupling Component (e.g., Phenol)

Materials:

  • Diazonium salt solution from Protocol 1

  • Phenol (or other suitable phenolic coupling component)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve one molar equivalent of the chosen coupling component (e.g., phenol) in an aqueous solution of sodium hydroxide. The solution should be alkaline.

  • Cool the solution of the coupling partner to 0-5 °C in an ice-salt bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling partner with vigorous stirring.

  • An immediate color change and the formation of a colored precipitate of the azo dye should be observed. The color will depend on the chosen coupling component.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid product with cold distilled water to remove any unreacted starting materials and salts.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

While specific quantitative data for dyes derived from this compound is not available in the cited literature, the following tables illustrate the expected data to be collected and organized for such synthesized dyes.

Table 1: Reaction Conditions and Yields for Synthesized Azo Dyes

Dye IDDiazo ComponentCoupling ComponentReaction Time (h)Reaction Temp (°C)% Yield
DYE-01This compoundPhenol20-5Data not available
DYE-02This compoundβ-Naphthol20-5Data not available
DYE-03This compoundN,N-Dimethylaniline20-5Data not available

Table 2: Spectroscopic Data for Synthesized Azo Dyes

Dye IDAppearanceλmax (nm)Molar Absorptivity (ε)Key IR Peaks (cm⁻¹)
DYE-01Data not availableData not availableData not available-N=N-, -C=O, -C-Cl
DYE-02Data not availableData not availableData not available-N=N-, -C=O, -C-Cl, -OH
DYE-03Data not availableData not availableData not available-N=N-, -C=O, -C-Cl, -N(CH₃)₂

Mandatory Visualizations

The synthesis of azo dyes from this compound follows a well-defined logical workflow.

DyeSynthesisWorkflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_intermediate Intermediate cluster_coupling Step 2: Azo Coupling cluster_product Final Product Start This compound Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization DiazoniumSalt Diazonium Salt Intermediate Diazotization->DiazoniumSalt Coupling Azo Coupling (Coupling Component, 0-5 °C) DiazoniumSalt->Coupling AzoDye Azo Dye Coupling->AzoDye

Caption: General workflow for the synthesis of azo dyes from this compound.

The logical relationship for the formation of the azo linkage is a key aspect of this synthesis.

AzoCouplingMechanism Diazonium Diazonium Salt (Electrophile) AzoLinkage Azo Linkage Formation (-N=N-) Diazonium->AzoLinkage Electrophilic Aromatic Substitution CouplingComponent Coupling Component (Nucleophile) CouplingComponent->AzoLinkage AzoDye Azo Dye Product AzoLinkage->AzoDye

Caption: Logical relationship of the azo coupling reaction.

Disclaimer: The provided protocols are generalized and based on established chemical principles. Researchers should conduct a thorough literature search for any new findings and perform appropriate risk assessments before conducting any experiments. Optimization of reaction conditions may be necessary for specific coupling components and to achieve desired yields and purity.

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-Amino-2-Chlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of Methyl 3-amino-2-chlorobenzoate and its derivatives. These compounds are crucial intermediates in the manufacturing of pharmaceuticals and agrochemicals. The following sections outline various synthetic strategies, present quantitative data for process comparison, and provide detailed experimental protocols for key reactions.

Introduction

This compound and its analogs are important building blocks in organic synthesis. The presence of amino, chloro, and methyl ester functional groups on the benzene ring allows for a variety of subsequent chemical transformations, making them valuable precursors for complex molecules, including active pharmaceutical ingredients (APIs) and pesticides. The efficient and scalable synthesis of these intermediates is of significant industrial importance. This document focuses on robust and high-yielding synthetic methods suitable for large-scale production.

Synthetic Strategies

Several synthetic routes to this compound derivatives have been developed. The choice of a particular route often depends on the availability and cost of starting materials, desired purity, and scalability of the process. The most common strategies involve the synthesis of a substituted aminobenzoic acid followed by esterification, or the synthesis of a substituted nitrobenzoate followed by reduction and esterification.

A prevalent industrial approach involves the direct esterification of the corresponding aminobenzoic acid. Another common strategy begins with a more readily available starting material, such as a substituted xylene or toluene, which then undergoes a series of reactions including chlorination, oxidation, amination, and finally esterification.

Synthetic Pathway Overview

Synthesis_Overview cluster_route1 Route 1: From Substituted Toluene/Xylene cluster_route2 Route 2: From Dichlorobenzoic Acid cluster_esterification Final Step: Esterification A m-Toluic Acid B 2-Nitro-3-methylbenzoic Acid A->B Nitration C 2-Amino-3-methylbenzoic Acid B->C Hydrogenation D 2-Amino-3-methyl-5-chlorobenzoic Acid C->D Chlorination G Substituted 2-Aminobenzoic Acid E 2,3-Dichlorobenzoic Acid F 2-Amino-3-chlorobenzoic Acid E->F Amination H Methyl 2-Amino-3- substituted-benzoate G->H Esterification

Caption: General synthetic strategies for this compound derivatives.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data from various synthetic methods for key intermediates and the final product.

Table 1: Synthesis of 2-Amino-3-chlorobenzoic Acid

Starting MaterialReagents and ConditionsProductYield (%)Purity (%)Reference
2,3-Dichlorobenzoic Acidaq. NH₃, Cu catalyst, 150-220°C2-Amino-3-chlorobenzoic acid85High[1]

Table 2: Esterification of 2-Amino-3-chlorobenzoic Acid to Methyl 2-amino-3-chlorobenzoate

Starting MaterialReagents and ConditionsProductYield (%)Purity (HPLC) (%)Reference
2-Amino-3-chlorobenzoic acidDimethyl sulfate, K₂CO₃, DMF, 5-25°C, 4-8hMethyl 2-amino-3-chlorobenzoate91.1 - 95.096 - 97[2][3][4]
2-Amino-3-chlorobenzoic acidAnhydrous methanol, dry HCl gas, reflux 6hMethyl 2-amino-3-chlorobenzoate92.7 - 96~92[3][4]

Table 3: Synthesis of 2-Amino-3-methyl-5-chlorobenzoic Acid

Starting MaterialKey StepsOverall Yield (%)Purity (%)Reference
m-Toluic acidNitration, Hydrogenation, Chlorination63.0 - 68.499.0 - 99.5[5]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Methyl 2-amino-3-chlorobenzoate via Esterification with Dimethyl Sulfate

This protocol is adapted from a method suitable for industrial production due to its high yield and purity.[2][3][4]

Workflow Diagram:

Esterification_Workflow A 1. Charge Reactor B 2-Amino-3-chlorobenzoic acid DMF, K₂CO₃ A->B C 2. Cool Mixture A->C D Cool to 5-10°C C->D E 3. Add Methylating Agent C->E F Slowly add Dimethyl Sulfate E->F G 4. Reaction E->G H Stir at room temp. for 4-8h G->H I 5. Product Isolation G->I J Pour into water, stir, filter I->J K 6. Washing and Drying I->K L Wash filter cake with water, dry K->L M Final Product: Methyl 2-amino-3-chlorobenzoate K->M

Caption: Workflow for the esterification of 2-amino-3-chlorobenzoic acid.

Materials:

  • 2-Amino-3-chlorobenzoic acid (1 eq.)

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) (~0.7 eq.)

  • Dimethyl sulfate ((CH₃)₂SO₄) (~1.02 eq.)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 2-amino-3-chlorobenzoic acid in DMF at room temperature (15-25°C).

  • Add potassium carbonate to the solution.

  • Cool the mixture to 5-10°C with stirring for 30 minutes to 1 hour.

  • Slowly add dimethyl sulfate dropwise to the cooled mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 to 8 hours.

  • Pour the reaction mixture into a sufficient volume of water to precipitate the product.

  • Stir the resulting slurry for about 1 hour to ensure complete precipitation.

  • Filter the solid product and wash the filter cake thoroughly with water.

  • Dry the product to obtain Methyl 2-amino-3-chlorobenzoate.

Expected Outcome:

  • Yield: 91.1% to 95.0%[2][4]

  • Purity (by HPLC): 96% to 97%[2][4]

Protocol 2: Synthesis of 2-Amino-3-methyl-5-chlorobenzoic Acid from m-Toluic Acid

This multi-step protocol is based on a patented industrial process.[5]

Reaction Pathway:

Multistep_Synthesis A m-Toluic Acid B 2-Nitro-3-methylbenzoic Acid A->B Nitric Acid C 2-Amino-3-methylbenzoic Acid B->C Hydrogenation (e.g., H₂/Pd-C) D 2-Amino-3-methyl-5-chlorobenzoic Acid C->D Chlorinating Agent (e.g., Dichlorohydantoin)

Caption: Synthetic pathway for 2-amino-3-methyl-5-chlorobenzoic acid.

Step 1: Nitration of m-Toluic Acid

  • Mix m-toluic acid with nitric acid (60-75% mass concentration).

  • Control the reaction temperature to obtain 2-nitro-3-methylbenzoic acid.

Step 2: Hydrogenation of 2-Nitro-3-methylbenzoic Acid

  • In a hydrogenation reactor, mix 2-nitro-3-methylbenzoic acid with a suitable solvent and a hydrogenation catalyst (e.g., Pd/C).

  • Carry out the reaction under a hydrogen atmosphere to yield 2-amino-3-methylbenzoic acid.

Step 3: Chlorination of 2-Amino-3-methylbenzoic Acid

  • Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent such as N,N-dimethylformamide.

  • Add a chlorinating agent (e.g., dichlorohydantoin) and a radical initiator (e.g., benzoyl peroxide).

  • Heat the mixture (e.g., to 90°C) for 1-2 hours.

  • After completion, cool the reaction mixture and precipitate the product by adding it to ice water.

  • Filter, wash, and dry the solid to obtain 2-amino-3-methyl-5-chlorobenzoic acid.

Expected Outcome:

  • Overall Yield: 63.0% to 68.4%[5]

  • Purity: 99.0% to 99.5%[5]

Conclusion

The large-scale synthesis of this compound and its derivatives can be achieved through various reliable and high-yielding methods. The choice of a specific synthetic route will depend on factors such as cost, availability of starting materials, and desired product specifications. The protocols provided herein offer robust starting points for process development and optimization. For industrial applications, further process safety and economic evaluations are recommended.

References

Application Notes and Protocols: Methyl 3-amino-2-chlorobenzoate as a Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-chlorobenzoate is a valuable and versatile starting material in the synthesis of a diverse range of bioactive heterocyclic compounds. Its unique substitution pattern, featuring an amino group, a methyl ester, and a chlorine atom on the aromatic ring, provides multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures, making it a key building block in the discovery and development of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and relevant biological data for the use of this compound in the synthesis of bioactive scaffolds, with a particular focus on quinazolinone derivatives, which have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis of Bioactive Scaffolds

One of the most significant applications of anthranilic acid derivatives, such as this compound, is in the synthesis of quinazolinones. The general strategy involves an initial acylation of the amino group, followed by cyclization to form a benzoxazinone intermediate. This intermediate is then reacted with an amine to yield the desired 2,3-disubstituted quinazolin-4(3H)-one. This versatile method allows for the introduction of a wide variety of substituents at the 2 and 3-positions of the quinazolinone core, enabling the creation of diverse chemical libraries for drug discovery.[1]

A plausible synthetic route starting from this compound to a 3-amino-quinazolinone scaffold is outlined below. This class of compounds is of significant interest due to their biological activities.

General Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for the conversion of this compound to a 3-amino-8-chloro-2-methylquinazolin-4(3H)-one scaffold.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Cyclization with Hydrazine A This compound B Methyl 2-chloro-3-acetamidobenzoate A->B Acetic Anhydride, Pyridine C 3-Amino-8-chloro-2-methylquinazolin-4(3H)-one B->C Hydrazine Hydrate, Ethanol, Reflux

Figure 1: Proposed synthesis of a 3-amino-quinazolinone scaffold.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of quinazolinone derivatives from anthranilic acid precursors.[1][2]

Protocol 1: Synthesis of Methyl 2-chloro-3-acetamidobenzoate (Intermediate)
  • Starting Material: this compound (1.0 eq).

  • Reagents: Acetic anhydride (1.2 eq), Pyridine (as solvent).

  • Procedure:

    • Dissolve this compound in pyridine in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add acetic anhydride dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield methyl 2-chloro-3-acetamidobenzoate.

Protocol 2: Synthesis of 3-Amino-8-chloro-2-methylquinazolin-4(3H)-one (Final Scaffold)
  • Starting Material: Methyl 2-chloro-3-acetamidobenzoate (1.0 eq).

  • Reagents: Hydrazine hydrate (3.0 eq), Ethanol (as solvent).

  • Procedure:

    • Dissolve the intermediate from Protocol 1 in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine hydrate to the solution.

    • Heat the mixture to reflux and maintain for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 3-amino-8-chloro-2-methylquinazolin-4(3H)-one.

Quantitative Data

CompoundCell LineAssayIC50 (24h)IC50 (48h)IC50 (72h)
2-Amino-3-chlorobenzoic acidMDA-MB-231MTT26 µM5 µM7.2 µM

Table 1: In vitro anticancer activity of 2-amino-3-chlorobenzoic acid.[3]

Biological Target and Signaling Pathway

The anticancer activity of 2-amino-3-chlorobenzoic acid has been linked to the inhibition of the PI3K/AKT signaling pathway, a critical pathway involved in cell proliferation, survival, and migration.[3] Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.

The following diagram illustrates the PI3K/AKT signaling pathway and the potential point of inhibition by bioactive compounds derived from the aminobenzoic acid scaffold.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., Bad, GSK3β) AKT->Downstream Activation/ Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation Inhibitor Bioactive Scaffold (e.g., Quinazolinone derivative) Inhibitor->PI3K Inhibition Cell Cell Proliferation, Survival, Migration Downstream->Cell

Figure 2: The PI3K/AKT signaling pathway and its inhibition.

Conclusion

This compound is a highly valuable precursor for the synthesis of bioactive scaffolds, particularly quinazolinones. The synthetic protocols provided herein offer a framework for the development of novel derivatives. The significant anticancer activity of the parent compound, 2-amino-3-chlorobenzoic acid, and its inhibitory effect on the PI3K/AKT pathway, highlight the therapeutic potential of this chemical class. Further derivatization of the quinazolinone scaffold synthesized from this compound could lead to the discovery of potent and selective inhibitors for various therapeutic targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-amino-2-chlorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Fischer Esterification: This is a classic method that involves reacting 3-amino-2-chlorobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[1][2][3] The reaction is typically heated to reflux to drive the equilibrium towards the ester product.[3]

  • Methylation with a Methylating Agent: This method involves deprotonating the carboxylic acid of 3-amino-2-chlorobenzoic acid with a base (e.g., potassium carbonate) to form a carboxylate salt, which is then reacted with a methylating agent like dimethyl sulfate or dimethyl carbonate.[4][5]

Q2: Why is my yield consistently low when using Fischer Esterification?

A2: Low yields in Fischer esterification of aminobenzoic acids are common and can be attributed to a few factors:

  • Reversible Reaction: The Fischer esterification is an equilibrium process. To favor the formation of the product, a large excess of the alcohol (methanol) is typically used to shift the equilibrium forward, according to Le Chatelier's principle.[1][2]

  • Interference of the Amino Group: The basic amino group on the benzene ring can be protonated by the acid catalyst. This creates an ammonium salt and consumes the catalyst, making it unavailable for the protonation of the carboxylic acid's carbonyl group, which is a key step in the esterification mechanism.[1][2] Therefore, a higher amount of acid catalyst than is typical for standard Fischer esterifications may be required.

Q3: What is the purpose of a sodium carbonate wash during the workup?

A3: A sodium carbonate wash is a crucial step in the workup procedure to neutralize the strong acid catalyst used in the reaction. This neutralization is essential to prevent the hydrolysis of the newly formed ester back to the carboxylic acid during the aqueous extraction and subsequent purification steps. Additionally, it deprotonates the ammonium salt formed on the amino group, making the final product less water-soluble and easier to extract into an organic solvent.[1]

Q4: What are some potential side reactions or impurities I should be aware of?

A4: Potential impurities can include unreacted 3-amino-2-chlorobenzoic acid and byproducts from side reactions. If the reaction temperature is too high or the reaction time is too long, there is a risk of side reactions, such as the formation of dimers or other degradation products. Inadequate purification can also leave residual starting materials in the final product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Reversible reaction equilibrium: The reaction has not been driven to completion.- Use a large excess of methanol (can also be used as the solvent).[1][2] - If feasible with your setup, remove water as it forms.
Insufficient catalyst: The basic amino group has neutralized the acid catalyst.[1][2]- Increase the amount of acid catalyst. A stoichiometric amount may be necessary.[1]
Incomplete reaction: The reaction time may be too short or the temperature too low.- Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] - Ensure the reaction is heated to a steady reflux.
Product is an oil instead of a solid Presence of impurities: Residual solvent or unreacted starting materials can lower the melting point.- Ensure the product is thoroughly dried under vacuum. - Purify the crude product by recrystallization or column chromatography.[3]
Product is inherently an oil or low-melting solid: The pure product may not be a high-melting solid at room temperature.- Confirm the identity and purity of your product using analytical techniques such as NMR and melting point analysis. The melting point of Methyl 2-amino-3-chlorobenzoate is reported to be 35-37°C, so a similar range can be expected for the 3-amino-2-chloro isomer.[7]
Difficulty in isolating the product Product is water-soluble: If the amino group is still protonated, the product will have higher water solubility.- Ensure the pH of the aqueous solution is basic (pH > 8) after neutralization with sodium carbonate to ensure the amino group is in its free base form.[6]
Emulsion formation during extraction: - Add brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion.

Experimental Protocols

Method 1: Fischer Esterification using Sulfuric Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-2-chlorobenzoic acid.

  • Add a large excess of methanol (e.g., 10-20 equivalents), which will also serve as the solvent.

  • Carefully and slowly add concentrated sulfuric acid (approximately 1.0-1.5 equivalents) to the stirred mixture. A precipitate may form.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. The solid should dissolve as the reaction progresses. Continue refluxing for 4-6 hours, monitoring the reaction by TLC.[8]

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice water.

  • Neutralize the acidic solution by slowly adding a 10% sodium carbonate solution until the pH is basic (pH > 8). Be cautious as CO₂ gas will evolve.[6][8]

  • A precipitate of the crude ester should form. Cool the mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.[8]

  • Drying and Purification: Dry the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]

Method 2: Methylation using Dimethyl Sulfate

This protocol is adapted from the synthesis of the isomeric Methyl 2-amino-3-chlorobenzoate and may require optimization.[4][5][9]

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-2-chlorobenzoic acid (1 equivalent) in an organic solvent such as N,N-dimethylformamide (DMF).[4][5]

  • Add an inorganic base, such as potassium carbonate (0.5-1.0 equivalents).[4][5]

  • Cool the mixture to a reduced temperature (e.g., 10°C) and stir for 30 minutes.[4][5]

  • Slowly add dimethyl sulfate (approximately 1-1.2 equivalents) dropwise to the mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-8 hours, monitoring the reaction by TLC.[4][5]

  • Work-up and Isolation: Pour the reaction mixture into water to precipitate the product.[5]

  • Stir the aqueous mixture for about an hour to ensure complete precipitation.

  • Filtration: Collect the crude product by vacuum filtration and wash the filter cake with water.[4][5]

  • Drying: Dry the purified product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Methyl Amino-chlorobenzoate Isomers

ParameterMethod 1: Fischer Esterification (General)Method 2: Methylation (Adapted from Isomer Synthesis)[4][5]
Starting Material 3-amino-2-chlorobenzoic acid3-amino-2-chlorobenzoic acid
Reagents Methanol, Sulfuric AcidPotassium Carbonate, Dimethyl Sulfate
Solvent MethanolN,N-Dimethylformamide (DMF)
Temperature Reflux10°C to Room Temperature
Reaction Time 4-6 hours (TLC monitored)4-8 hours (TLC monitored)
Work-up Neutralization with Na₂CO₃, PrecipitationPrecipitation in water
Reported Yield (for isomer) Not specified in general protocols91.1% - 95.0%
Reported Purity (for isomer) Not specified in general protocols96% - 97% (HPLC)

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 3-amino-2-chlorobenzoic acid esterification Esterification (Method 1 or 2) start->esterification Methanol/H+ or K2CO3/Me2SO4 quench Quench/Neutralize esterification->quench extraction Extraction/Precipitation quench->extraction filtration Filtration extraction->filtration drying Drying filtration->drying purification Recrystallization/ Chromatography drying->purification end_node Pure Methyl 3-amino-2-chlorobenzoate purification->end_node

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Equilibrium Not Shifted (Fischer Esterification) start->cause2 cause3 Catalyst Inactivation start->cause3 cause4 Loss During Work-up start->cause4 sol1 Increase Reaction Time/ Temperature (Monitor by TLC) cause1->sol1 sol2 Use Large Excess of Methanol cause2->sol2 sol3 Increase Acid Catalyst Concentration cause3->sol3 sol4 Ensure pH > 8 Before Extraction/Filtration cause4->sol4

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of Methyl 3-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-amino-2-chlorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic routes are:

  • Reduction of a nitro group: This typically involves the reduction of Methyl 2-chloro-3-nitrobenzoate or 2-chloro-3-nitrobenzoic acid followed by esterification.

  • Amination of a dichloro-substituted precursor: This involves the amination of 2,3-dichlorobenzoic acid or its methyl ester.[1]

Q2: What are the most common side products I might encounter?

A2: Common side products include unreacted starting materials, isomers such as Methyl 2-amino-5-chlorobenzoate and Methyl 2-amino-6-chlorobenzoate, the hydrolysis product 2-hydroxy-3-chlorobenzoic acid, and over-chlorinated products like Methyl 2-amino-3,5-dichlorobenzoate.[2]

Q3: How can I purify the crude this compound?

A3: Purification can often be achieved through recrystallization. A common solvent system for recrystallization is a mixture of ethyl acetate and hexane.[3] For impurities that are difficult to remove by recrystallization, column chromatography is a viable alternative.

Troubleshooting Guides

Problem 1: Low Yield

A low yield of this compound can be frustrating. The table below outlines potential causes and their solutions.

Potential CauseSuggested Solutions
Incomplete Reaction - Increase the reaction time and monitor progress by TLC or LC-MS.- Gradually increase the reaction temperature, being mindful of potential side reactions.- Ensure the catalyst (e.g., Pd/C, Cu salts) is active and used in the correct stoichiometric amount.
Poor Solubility of Starting Material - Select a solvent system that ensures all reactants are adequately dissolved at the reaction temperature.
Product Degradation - If the product is sensitive to high temperatures, consider running the reaction at a lower temperature for a longer duration.
Suboptimal Reagent Stoichiometry - Carefully check the molar ratios of your reactants and catalysts. For reductions, ensure a sufficient excess of the reducing agent is used.
Problem 2: Presence of Side Products

The formation of side products can complicate purification and reduce the overall yield. The following table details common impurities and strategies to minimize their formation.

Side ProductIdentificationFormation Conditions & MechanismPrevention & Minimization
Unreacted Starting Material (e.g., Methyl 2-chloro-3-nitrobenzoate)TLC, LC-MS, NMRIncomplete reduction of the nitro group.- Increase the amount of reducing agent (e.g., SnCl₂, Fe, H₂/Pd-C).- Extend the reaction time.- Ensure the catalyst is not poisoned.
Isomeric Aminochlorobenzoates (e.g., Methyl 2-amino-5-chlorobenzoate)TLC, LC-MS, NMRCan arise from impurities in the starting materials or non-regioselective reactions.- Use high-purity starting materials.- Optimize reaction conditions (temperature, catalyst) to favor the desired isomer.
2-Hydroxy-3-chlorobenzoic acid LC-MS, NMRHydrolysis of the chloro-substituent, particularly in copper-catalyzed amination reactions in aqueous media.- Use a non-aqueous solvent if possible.- Minimize the amount of water in the reaction mixture.
Methyl 2-amino-3,5-dichlorobenzoate LC-MS, NMROver-chlorination of the starting material or product, for instance when using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DDH).[2]- Use a milder chlorinating agent or control the stoichiometry carefully.- Optimize reaction time and temperature to prevent further chlorination.

Experimental Protocols

Protocol 1: Reduction of 2-Chloro-3-nitrobenzoic Acid followed by Esterification

Step 1: Reduction of 2-Chloro-3-nitrobenzoic Acid

  • To a stirred solution of 2-chloro-3-nitrobenzoic acid (15 g, 0.074 mol) in water (105 mL), add 30% aqueous ammonia (6 mL).

  • To this solution, add an aqueous solution of sodium dithionite (52 g, 0.298 mol) at room temperature and stir for 1 hour.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Acidify the reaction mixture to pH 3 with concentrated HCl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain crude 2-amino-3-chlorobenzoic acid.

Step 2: Esterification of 2-Amino-3-chlorobenzoic Acid

  • In a reaction flask, dissolve 2-amino-3-chlorobenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF) at room temperature.

  • Add potassium carbonate (K₂CO₃) (approximately 0.7 equivalents).

  • Cool the mixture to 5-10°C using an ice bath and stir for 30 minutes.

  • Slowly add dimethyl sulfate ((CH₃)₂SO₄) (approximately 1.02 equivalents) dropwise while maintaining the temperature at 5-10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-8 hours.[4]

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.[2][5]

Protocol 2: Amination of 2,3-Dichlorobenzoic Acid

This protocol involves a high-pressure amination reaction.

  • Add 191 parts of 2,3-dichlorobenzoic acid, 80 parts of 50% aqueous sodium hydroxide solution, 1004 parts of 25% aqueous NH₃ solution, and 5 parts of CuCl to a 2 L autoclave.[1]

  • Force in 89 parts of liquid NH₃.

  • Heat the autoclave at 170°C for 5 hours.

  • After cooling, vent the excess ammonia.

  • Acidify the reaction solution to pH 3 with concentrated HCl to precipitate the 2-amino-3-chlorobenzoic acid.

  • Filter the product, wash with water, and dry.

  • The resulting 2-amino-3-chlorobenzoic acid can then be esterified as described in Protocol 1, Step 2.

Visualizations

Synthesis_Pathway cluster_reduction Route 1: Reduction cluster_amination Route 2: Amination 2-Chloro-3-nitrobenzoic Acid 2-Chloro-3-nitrobenzoic Acid 2-Amino-3-chlorobenzoic Acid 2-Amino-3-chlorobenzoic Acid 2-Chloro-3-nitrobenzoic Acid->2-Amino-3-chlorobenzoic Acid Reduction (e.g., Na2S2O4) This compound This compound 2-Amino-3-chlorobenzoic Acid->this compound Esterification (e.g., (CH3)2SO4, K2CO3) 2,3-Dichlorobenzoic Acid 2,3-Dichlorobenzoic Acid 2-Amino-3-chlorobenzoic Acid_2 2-Amino-3-chlorobenzoic Acid 2,3-Dichlorobenzoic Acid->2-Amino-3-chlorobenzoic Acid_2 Amination (NH3, CuCl) Methyl 3-amino-2-chlorobenzoate_2 This compound 2-Amino-3-chlorobenzoic Acid_2->Methyl 3-amino-2-chlorobenzoate_2 Esterification (e.g., (CH3)2SO4, K2CO3)

Caption: Main synthetic routes to this compound.

Side_Product_Formation Starting Material 2-Chloro-3-nitrobenzoic Acid Desired Product This compound Starting Material->Desired Product Successful Reaction Incomplete Reduction Unreacted Starting Material Starting Material->Incomplete Reduction Insufficient reducing agent/time Isomerization Isomeric Aminochlorobenzoates Starting Material->Isomerization Impure starting material or side reaction Hydrolysis 2-Hydroxy-3-chlorobenzoic acid Over-chlorination Methyl 2-amino-3,5-dichlorobenzoate 2,3-Dichlorobenzoic Acid 2,3-Dichlorobenzoic Acid 2,3-Dichlorobenzoic Acid->Hydrolysis Aqueous conditions, Cu catalyst Methyl 2-aminobenzoate Methyl 2-aminobenzoate Methyl 2-aminobenzoate->Over-chlorination Excess chlorinating agent (e.g., DDH)

Caption: Formation pathways of common side products.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Purity Check Purity (TLC/LC-MS) Low_Yield->Check_Purity Yes End End Low_Yield->End No Multiple_Spots Multiple Spots? Check_Purity->Multiple_Spots Incomplete_Reaction Incomplete Reaction? Multiple_Spots->Incomplete_Reaction No (Single Spot) Identify_Side_Products Identify Side Products (MS/NMR) Multiple_Spots->Identify_Side_Products Yes Optimize_Reduction Optimize Reduction: - Increase reducing agent - Increase reaction time Incomplete_Reaction->Optimize_Reduction Yes (Starting material present) Optimize_Esterification Optimize Esterification: - Check base/alkylating agent ratio - Ensure anhydrous conditions Incomplete_Reaction->Optimize_Esterification No Address_Hydrolysis Hydrolysis Product? - Use non-aqueous solvent Identify_Side_Products->Address_Hydrolysis Address_Over-reaction Over-chlorination? - Reduce chlorinating agent Address_Hydrolysis->Address_Over-reaction Purify Purify Product: - Recrystallization - Column Chromatography Address_Over-reaction->Purify Purify->End

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude Methyl 3-amino-2-chlorobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Methyl 3-amino-2-chlorobenzoate via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: While specific solubility data for this compound is not extensively published, polar protic solvents are generally effective for structurally similar aromatic amines and benzoates. Methanol and ethanol are common first choices.[1][2][3][4] A mixed solvent system, such as methanol-water or ethanol-water, can also be effective. It is recommended to perform small-scale solvent screening to identify the ideal solvent or solvent mixture that dissolves the compound when hot but provides low solubility when cold.

Q2: What are the common impurities in crude this compound?

A2: Common impurities can include unreacted starting materials like 2-amino-3-chlorobenzoic acid, isomers formed during synthesis (e.g., methyl 2-amino-5-chlorobenzoate), and residual reaction solvents such as N,N-dimethylformamide (DMF).[5][6][7] The presence of these impurities can affect the crystallization process and the purity of the final product.

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid above its melting point.[8][9] This is a common issue with the crystallization of amines.[8] To resolve this, try the following:

  • Reduce Supersaturation: Reheat the solution to redissolve the oil and add a small amount of additional hot solvent.[4][8]

  • Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Rapid cooling often promotes oil formation.[8][10]

  • Solvent System Modification: Experiment with a different solvent or a mixed solvent system.[8]

  • pH Adjustment: For amines, converting the free base to a salt by adding a small amount of acid can sometimes improve crystallization behavior.[8][11]

Q4: No crystals are forming even after the solution has cooled. What are the next steps?

A4: A lack of crystal formation is typically due to either using too much solvent or the formation of a stable supersaturated solution.[9][10] The following techniques can induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[4][10]

  • Seeding: Add a small crystal of pure this compound to the solution to act as a template for crystal growth.[4][8]

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent, and then allow it to cool again.[4][9][10]

  • Further Cooling: If crystals do not form at room temperature, try cooling the flask in an ice bath or refrigerator.[4]

Q5: The yield of my recrystallized product is very low. What could be the cause?

A5: A low yield can result from several factors:

  • Using too much solvent: An excessive amount of solvent will retain a significant portion of the product in the mother liquor.[10]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel.[9]

  • Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation.

  • Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.[2]

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Recommended Solution(s)
Compound "oils out" Solution is too concentrated. Cooling is too rapid. Impurities are depressing the melting point.Reheat to dissolve the oil, add more solvent, and cool slowly.[4][8] Try a different recrystallization solvent or a mixed solvent system.[8]
No crystal formation Solution is not saturated (too much solvent). Supersaturation.Boil off some solvent to concentrate the solution.[4][9][10] Scratch the inner side of the flask with a glass rod.[4][10] Add a seed crystal of the pure compound.[4][8]
Low crystal yield Too much solvent was used. Premature crystallization during hot filtration. Crystals were washed with solvent that was not cold.Concentrate the mother liquor and cool to recover more product. Ensure the filtration apparatus is hot and use a slight excess of hot solvent, then evaporate to the point of saturation. Wash crystals with a minimal amount of ice-cold solvent.[2]
Colored impurities remain The chosen solvent does not effectively reject the colored impurity. The impurity is adsorbed onto the crystal surface.Consider adding a small amount of activated charcoal to the hot solution before filtration (if the impurity is non-polar). A second recrystallization may be necessary.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and volumes should be determined through small-scale trials.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., methanol, ethanol, isopropanol). The ideal solvent will dissolve the crude product when hot but show low solubility at room temperature.

  • Dissolution: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid just completely dissolves. Avoid adding a significant excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration. Preheat a funnel and a receiving flask with a small amount of boiling solvent to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Analysis: Determine the melting point and yield of the purified product. A sharp melting point close to the literature value indicates high purity.

Recrystallization Troubleshooting Workflow

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Challenges in the Scale-Up of Substituted Aminobenzoate Production

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of detailed public information on the industrial scale-up of Methyl 3-amino-2-chlorobenzoate (CAS 120100-15-4), this technical support center will focus on the closely related and more extensively documented isomer, Methyl 2-amino-3-chlorobenzoate . The challenges and solutions presented here are based on analogous chemical syntheses and may provide valuable insights for researchers working with related compounds.

This guide is intended for researchers, scientists, and drug development professionals encountering challenges during the synthesis and scale-up of Methyl 2-amino-3-chlorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for Methyl 2-amino-3-chlorobenzoate?

A1: The primary methods for synthesizing Methyl 2-amino-3-chlorobenzoate involve two main strategies:

  • Esterification of 2-amino-3-chlorobenzoic acid: This is a common laboratory and industrial method where 2-amino-3-chlorobenzoic acid is reacted with methanol in the presence of an acid catalyst.[1]

  • Reduction of a nitro-group precursor: This route involves the synthesis of a methyl 3-chloro-2-nitrobenzoate intermediate, followed by the reduction of the nitro group to an amine.[2][3]

Q2: What are the typical impurities encountered during the production of Methyl 2-amino-3-chlorobenzoate?

A2: Impurity profiles can vary based on the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions such as the formation of isomeric aminobenzoates (e.g., methyl 2-amino-6-chlorobenzoate or methyl 2-amino-5-chlorobenzoate), and residual solvents or reagents.[4][5] Over-extended reaction times can also lead to the formation of a larger amount of impurities.[4][5]

Q3: What are the key safety concerns when handling the synthesis of Methyl 2-amino-3-chlorobenzoate?

A3: The synthesis of Methyl 2-amino-3-chlorobenzoate can involve hazardous materials and conditions. Key safety considerations include:

  • Toxicity of Reagents: Some synthetic routes may involve highly toxic reagents like phosgene.[4][5]

  • Corrosive Materials: The use of strong acids or bases as catalysts or for pH adjustment requires appropriate personal protective equipment (PPE).

  • Reaction Conditions: Some synthesis methods require high pressure and temperature, necessitating the use of specialized equipment and safety protocols.

  • Product Handling: The final product may be harmful if inhaled, ingested, or in contact with skin.[2]

Troubleshooting Guide

Problem Potential Causes Solutions
Low Yield Incomplete reaction; Suboptimal reaction temperature; Poor quality of starting materials; Formation of byproducts (e.g., isomeric impurities); Product loss during workup and isolation.[4][5]- Monitor reaction completion using techniques like TLC or HPLC.- Optimize reaction temperature and time.- Ensure the purity of starting materials.- Adjust pH carefully during precipitation to maximize product isolation.- Use of an appropriate solvent can aid in the precipitation of the product.[4][6]
Product Purity Issues Presence of unreacted starting materials; Formation of isomeric byproducts (e.g., methyl 2-amino-5-chlorobenzoate, methyl 2-amino-6-chlorobenzoate); Residual solvents or reagents.[4][5]- Optimize reaction conditions to minimize side reactions.- Purify the crude product through recrystallization from a suitable solvent.- Ensure efficient removal of solvents and reagents during the workup process.
Poor Product Color (e.g., yellowish tint) Oxidation of the amino group; Presence of colored impurities from starting materials or side reactions.[5]- Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.- Purify starting materials to remove colored impurities.- Recrystallize the final product to improve color.
Difficulties in Product Isolation Poor precipitation of the product; Slow filtration due to fine particles.- Optimize the pH for precipitation.- Add water to the reaction mixture to facilitate the precipitation of the solid product.[4][6][7]- Use a filter aid (e.g., celite) to improve filtration speed.

Experimental Protocols

Protocol 1: Esterification of 2-amino-3-chlorobenzoic acid

This protocol describes a common method for the synthesis of Methyl 2-amino-3-chlorobenzoate via esterification.

Materials:

  • 2-amino-3-chlorobenzoic acid

  • N,N-dimethylformamide (DMF)

  • Potassium carbonate

  • Dimethyl sulfate

  • Water

Procedure:

  • At room temperature, dissolve 30g of 2-amino-3-chlorobenzoic acid (0.175 mol) in 150g of DMF in a 500mL reaction flask.[6][7]

  • Add 17.3g of potassium carbonate (0.125 mol) to the solution.[6][7]

  • Cool the mixture to 10°C and stir for 30 minutes.[6][7]

  • Slowly add 22.4g of dimethyl sulfate (0.178 mol) dropwise to the reaction mixture.[6][7]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 6 hours.[6][7]

  • Pour the reaction mixture into 400mL of water to precipitate the product.[6][7]

  • Stir the resulting slurry for 1 hour, then filter to collect the solid product.[6][7]

  • Wash the filter cake with water and dry to obtain Methyl 2-amino-3-chlorobenzoate.[6][7]

Protocol 2: Reduction of Methyl 3-chloro-2-nitrobenzoate

This protocol outlines the synthesis of Methyl 2-amino-3-chlorobenzoate through the reduction of a nitro-group precursor.

Materials:

  • Methyl 3-chloro-2-nitrobenzoate

  • Iron powder

  • Ethanol

  • Acetic acid

  • Ethyl acetate

  • 1N Sodium hydroxide solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2.5g of methyl 3-chloro-2-nitrobenzoate (11.6 mmol) in 100 mL of ethanol and 100 mL of acetic acid, add 1.94g of iron powder (34.8 mmol) at room temperature.[3]

  • Reflux the suspension for 2 hours under a nitrogen atmosphere.[3]

  • After the reaction is complete, cool the mixture to room temperature and partially remove the solvent using a rotary evaporator.[3]

  • Partition the residue between 200 mL of water and 300 mL of ethyl acetate.[3]

  • Separate the organic phase and wash it sequentially with 50 mL of 1N aqueous sodium hydroxide and 50 mL of brine.[3]

  • Dry the organic phase over anhydrous magnesium sulfate and concentrate it using a rotary evaporator to yield the product.[3]

Data Presentation

Table 1: Summary of Quantitative Data for Esterification Protocol

ParameterValueReference
Starting Material30g 2-amino-3-chlorobenzoic acid[6][7]
Solvent150g DMF[6][7]
Base17.3g Potassium carbonate[6][7]
Methylating Agent22.4g Dimethyl sulfate[6][7]
Reaction Time6 hours[6][7]
Yield91.1% - 95.0%[6][7]
Purity (HPLC)96% - 97%[6][7]

Visualizations

Synthesis_Pathway A 2-amino-3-chlorobenzoic acid B Methyl 2-amino-3-chlorobenzoate A->B Esterification C Dimethyl sulfate, K2CO3, DMF C->A

Caption: Synthesis of Methyl 2-amino-3-chlorobenzoate via esterification.

Troubleshooting_Workflow start Low Product Yield check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete increase_time Increase Reaction Time/Temp incomplete->increase_time Yes check_purity Check Starting Material Purity incomplete->check_purity No end Yield Improved increase_time->end impure_start Impure Starting Material check_purity->impure_start purify_start Purify Starting Material impure_start->purify_start Yes check_workup Review Workup Procedure impure_start->check_workup No purify_start->end loss_workup Product Loss During Workup check_workup->loss_workup optimize_workup Optimize pH/Filtration loss_workup->optimize_workup Yes loss_workup->end No optimize_workup->end

References

managing exothermic reactions in Methyl 3-amino-2-chlorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing exothermic reactions and other common issues during the synthesis of Methyl 3-amino-2-chlorobenzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, with a focus on controlling exothermic events.

Problem 1: Rapid Temperature Increase (Exotherm) During Chlorination

Possible Causes:

  • Incorrect Reagent Addition Rate: Adding the chlorinating agent too quickly can lead to a rapid, uncontrolled reaction.

  • Inadequate Cooling: The cooling system may not be sufficient to dissipate the heat generated by the reaction.

  • High Reactant Concentration: Concentrated reaction mixtures can lead to a more vigorous reaction.

Troubleshooting Workflow:

G start Rapid Temperature Increase During Chlorination check_addition Is the chlorinating agent being added dropwise? start->check_addition check_cooling Is the cooling bath at the correct temperature and circulating effectively? check_addition->check_cooling Yes action_slow_addition Slow down the addition rate of the chlorinating agent. check_addition->action_slow_addition No check_concentration Are the reactant concentrations within the recommended range? check_cooling->check_concentration Yes action_improve_cooling Improve cooling efficiency. - Lower bath temperature. - Ensure proper stirring. - Use a larger cooling bath. check_cooling->action_improve_cooling No action_dilute Dilute the reaction mixture with an appropriate solvent. check_concentration->action_dilute No monitor Monitor the reaction temperature closely. check_concentration->monitor Yes action_slow_addition->monitor action_improve_cooling->monitor action_dilute->monitor

Caption: Troubleshooting workflow for managing a rapid temperature increase during the chlorination step.

Problem 2: Exotherm During Esterification (Methylation)

Possible Causes:

  • Rapid Addition of Methylating Agent: Similar to chlorination, fast addition of reagents like dimethyl sulfate can cause a sharp temperature rise.[1][2]

  • Inadequate Temperature Control: The initial cooling of the reaction mixture may be insufficient.[1][2]

Solutions:

  • Controlled Addition: Add the methylating agent (e.g., dimethyl sulfate) dropwise while carefully monitoring the internal temperature.[1][2]

  • Pre-cooling: Cool the reaction mixture to a lower temperature (e.g., 5-10°C) before adding the methylating agent.[1][2]

  • Efficient Stirring: Ensure vigorous stirring to promote even heat distribution.

Frequently Asked Questions (FAQs)

Q1: What are the most critical exothermic steps in the synthesis of this compound?

A1: The two most likely exothermic steps are the chlorination of the aromatic ring and the esterification of the carboxylic acid. Chlorination reactions, in particular, can be highly energetic and require careful control to prevent thermal runaway.[3]

Q2: What are the common side products, and how can their formation be minimized?

A2: Common side products can include regioisomers from the chlorination step and products of over-methylation. To minimize these:

  • Chlorination: Control the reaction temperature and use a precise stoichiometric amount of the chlorinating agent.

  • Esterification: Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times that could lead to side reactions.

Q3: My yield is consistently low. What are the potential causes?

A3: Low yields can result from several factors:

  • Incomplete Reaction: Ensure sufficient reaction time and that the temperature is maintained within the optimal range.

  • Degradation of Product: Some intermediates or the final product may be sensitive to prolonged exposure to heat or acidic/basic conditions.

  • Sub-optimal Reagents: Use pure, dry reagents and solvents.

Q4: What safety precautions are essential when handling the reagents involved?

A4: Many reagents used in this synthesis are hazardous. For example, chlorinating agents are often toxic and corrosive, and methylating agents like dimethyl sulfate are highly toxic and carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Experimental Protocols

The synthesis of this compound can be approached through several routes. Below is a generalized protocol based on common synthetic strategies for similar compounds. Note: This is a conceptual protocol and must be adapted and optimized for specific laboratory conditions.

Conceptual Synthesis Pathway:

G cluster_0 Synthesis of this compound A 3-Aminobenzoic Acid B Methyl 3-aminobenzoate (Esterification) A->B Methanol, Acid Catalyst, Reflux C This compound (Chlorination) B->C Chlorinating Agent (e.g., SO2Cl2), Solvent, Controlled Temperature

Caption: A potential synthetic pathway for this compound.

Step 1: Esterification of 3-Aminobenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminobenzoic acid in anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid). This step can be mildly exothermic.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the mixture and remove the methanol under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude Methyl 3-aminobenzoate. Purify further by column chromatography if necessary.

Step 2: Chlorination of Methyl 3-aminobenzoate

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve Methyl 3-aminobenzoate in a suitable anhydrous solvent (e.g., dichloromethane or acetic acid).

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride) in the same solvent dropwise via the dropping funnel. This step is highly exothermic and requires careful temperature control. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by TLC or HPLC).

  • Work-up: Carefully quench the reaction by pouring it into ice water. Separate the organic layer, wash with a sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield this compound.

Data Presentation

Table 1: Comparative Reaction Conditions for the Esterification of Aminobenzoic Acids

ParameterMethod A (Acid Catalysis)Method B (with Methylating Agent)[1][2]
Starting Material 3-Aminobenzoic Acid2-Amino-3-chlorobenzoic Acid
Reagents Methanol, Sulfuric AcidDimethyl Sulfate, Potassium Carbonate
Solvent MethanolDMF
Temperature Reflux5-10°C (addition), then Room Temp.
Reaction Time 4-8 hours6-8 hours
Yield Variable~95%
Purity (HPLC) Variable~97%

Table 2: Key Parameters for Managing Exothermic Chlorination

ParameterRecommended RangeRationale
Reaction Temperature 0-10°CMinimizes side reactions and controls the rate of the exothermic reaction.
Addition Rate Slow, dropwisePrevents accumulation of unreacted chlorinating agent and a subsequent runaway reaction.[3]
Stirring Speed >300 RPMEnsures efficient heat transfer to the cooling medium.
Reactant Concentration < 2 MReduces the overall heat output of the reaction.

References

avoiding byproduct formation in quinazoline synthesis from Methyl 3-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Avoiding Byproduct Formation in Quinazoline Synthesis from Methyl 3-amino-2-chlorobenzoate

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on the synthesis of quinazolines from this compound.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is yielding a significant amount of a dimeric byproduct. What is causing this and how can I prevent it?

A1: Dimerization is a common issue, especially at elevated temperatures. It occurs when two molecules of the aminobenzoate starting material or an intermediate react with each other.

Troubleshooting Steps:

  • Reduce Reaction Temperature: High temperatures can promote intermolecular side reactions. Try lowering the temperature to the minimum required for the cyclization to proceed.

  • Use More Dilute Solutions: High concentrations of reactants increase the probability of intermolecular reactions (dimerization). Running the reaction under more dilute conditions can favor the desired intramolecular cyclization.[1]

  • Controlled Addition: Instead of adding all reactants at once, try a slow, controlled addition of one of the key reagents. This keeps the instantaneous concentration of the reagent low, minimizing self-condensation or dimerization.

Q2: The final product shows impurities that suggest incomplete cyclization. How can I drive the reaction to completion?

A2: Incomplete cyclization often results from insufficient reaction time, inadequate temperature, or deactivation of the catalyst.

Troubleshooting Steps:

  • Increase Reaction Time: Monitor the reaction using an appropriate technique (e.g., TLC, LC-MS). If starting material or intermediate is still present, extend the reaction time.

  • Optimize Temperature: While high temperatures can cause byproducts, a temperature that is too low will result in a sluggish or incomplete reaction. A careful temperature optimization study is recommended.

  • Choice of Catalyst/Reagent: In syntheses involving cyclocondensation with reagents like formamide, ensure the formamide is in sufficient excess and of high purity. For metal-catalyzed reactions, ensure the catalyst is active and not poisoned by impurities.[2]

Q3: I am observing the formation of a benzoxazinone intermediate. Is this normal, and how do I convert it to the desired quinazoline?

A3: Yes, the formation of a benzoxazinone intermediate is a key step in several common quinazoline synthetic routes, particularly when using acyl chlorides.[2][3] This is not a byproduct but a stable intermediate. The subsequent step is to react this intermediate with a nitrogen source (like a primary amine or ammonia) to form the quinazolinone ring.[2][3]

Solution:

  • Isolate the benzoxazinone intermediate after the first step.

  • React the isolated intermediate with the desired primary amine (R-NH2) in a suitable solvent like pyridine or DMF to yield the final 2,3-disubstituted quinazolinone.[3]

Q4: My reaction is not proceeding at all, or the yield is very low. What are the likely causes?

A4: Low reactivity can stem from several factors, from the quality of reagents to the reaction setup.

Troubleshooting Steps:

  • Reagent Quality: Ensure all starting materials, especially the this compound and any coupling partners (amides, acyl chlorides), are pure and dry. Moisture can quench reagents and catalysts.

  • Inert Atmosphere: For reactions sensitive to oxygen, such as those using palladium catalysts, it is critical to maintain an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.

  • Catalyst and Ligand Choice: In cross-coupling strategies, the choice of palladium source, ligand, and base is crucial. The ortho-ester group can present challenges, and conditions must be carefully selected to avoid side reactions like ester hydrolysis.[4]

Reaction Condition Optimization

The choice of reaction conditions is critical to minimizing byproduct formation. The following table summarizes key parameters and their impact on the synthesis of a quinazolin-4(3H)-one from an anthranilic acid derivative.

ParameterConditionPotential ByproductsRecommended Action
Temperature Too High (>180°C)Dimerization, Polymerization, DecompositionOptimize for the lowest effective temperature.[1]
Too LowIncomplete Cyclization, Low YieldIncrease temperature incrementally while monitoring reaction.
Concentration Too HighDimerization, Intermolecular ReactionsUse a more dilute solution to favor intramolecular cyclization.[1]
Solvent Protic Solvents (in some cases)Hydrolysis of ester or intermediatesUse a high-boiling aprotic solvent like DMF, DMSO, or Diphenyl ether.
Atmosphere Air (for Pd-catalyzed reactions)Oxidation of catalyst/ligands, low yieldMaintain a strictly inert atmosphere (N₂ or Ar).[4]
Base Strong Base (e.g., NaOH)Hydrolysis of methyl esterUse a non-nucleophilic organic base (e.g., Pyridine) or a weaker inorganic base (e.g., K₂CO₃).[4]
Key Experimental Protocols
Protocol 1: Two-Step Synthesis via Benzoxazinone Intermediate

This method is versatile and allows for the introduction of diverse substituents.

Step 1: Formation of 8-Chloro-2-substituted-4H-benzo[d][5][6]oxazin-4-one

  • Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or toluene.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (R¹COCl) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to obtain the crude benzoxazinone intermediate.

Step 2: Formation of 8-Chloro-2,3-disubstituted-quinazolin-4(3H)-one [3]

  • Dissolve the crude benzoxazinone intermediate from Step 1 in pyridine or DMF.

  • Add the primary amine (R²NH₂) (1.2 eq).

  • Heat the reaction mixture to 80-120°C and stir for 4-12 hours, monitoring by TLC.

  • After cooling, pour the mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.

Visual Guides
General Reaction & Byproduct Pathway

The following diagram illustrates the intended synthetic route from this compound to a target quinazolinone and highlights the potential pathway to a common dimeric byproduct.

G A Methyl 3-amino- 2-chlorobenzoate B Intermediate (e.g., N-acylated) A->B + Reagent C Desired Quinazolinone (Intramolecular Cyclization) B->C Favorable Conditions (e.g., Dilute, Optimal Temp) D Dimeric Byproduct (Intermolecular Reaction) B->D Unfavorable Conditions (e.g., High Temp, Concentrated) G start Problem Observed (Low Yield / Impurities) check_dimer Dimerization byproduct present? start->check_dimer solve_dimer Solution: 1. Lower Temperature 2. Use Dilute Solution 3. Slow Reagent Addition check_dimer->solve_dimer Yes check_incomplete Starting material or intermediate remains? check_dimer->check_incomplete No end_node Problem Resolved solve_dimer->end_node solve_incomplete Solution: 1. Increase Reaction Time 2. Optimize Temperature 3. Check Reagent Stoichiometry check_incomplete->solve_incomplete Yes check_reagents No reaction or very slow reaction? check_incomplete->check_reagents No solve_incomplete->end_node solve_reagents Solution: 1. Verify Reagent Purity 2. Ensure Inert Atmosphere 3. Check Catalyst Activity check_reagents->solve_reagents Yes check_reagents->end_node No solve_reagents->end_node

References

Technical Support Center: Optimizing Coupling Reactions for Methyl 3-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the palladium-catalyzed cross-coupling of Methyl 3-amino-2-chlorobenzoate. This substrate presents unique challenges due to the presence of an electron-withdrawing ester and an amino group on the aryl chloride ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for this compound?

The most prevalent reactions are Suzuki-Miyaura couplings (to form C-C bonds) and Buchwald-Hartwig aminations (to form C-N bonds) at the C-Cl position. The chloro-substituent is the most reactive site for palladium-catalyzed cross-coupling.[1][2][3]

Q2: My reaction is not working. What is the first thing I should check?

For palladium-catalyzed reactions, the most critical factor is the rigorous exclusion of oxygen.[4] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, often indicated by the formation of palladium black.[4] Ensure all solvents are thoroughly degassed and the reaction is set up under an inert atmosphere (Argon or Nitrogen).[5][6]

Q3: Which palladium catalyst system is best for this aryl chloride?

Aryl chlorides are notoriously less reactive than bromides or iodides.[1][7] Therefore, they require more specialized catalysts. Catalyst systems employing bulky, electron-rich phosphine ligands are generally required to achieve good results.[1][5] For Suzuki couplings, ligands like SPhos or XPhos are excellent starting points. For Buchwald-Hartwig aminations, ligands such as RuPhos or BrettPhos are often effective.[8][9] Using stable Pd(II) pre-catalysts (e.g., Pd(OAc)₂) combined with these ligands is a common and practical approach.[10]

Q4: How do I select the right base and solvent?

The choice of base is critical and depends on the specific reaction and functional group tolerance of your substrates.

  • For Suzuki Couplings: A common choice is K₃PO₄ or K₂CO₃, often used in a solvent system like Toluene/H₂O or Dioxane/H₂O.[6][11] The water helps to dissolve the inorganic base.

  • For Buchwald-Hartwig Aminations: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is very common and allows for high reaction rates, but it is incompatible with many electrophilic functional groups.[8] Cesium carbonate (Cs₂CO₃) or lithium bis(trimethylsilyl)amide (LiHMDS) can be used for more sensitive substrates.[8][12] Common solvents are anhydrous toluene, dioxane, or THF.

Q5: I am observing significant dehalogenation (replacement of -Cl with -H) of my starting material. How can I minimize this?

Dehalogenation is a common side reaction where a hydride ligand on the palladium center leads to reductive elimination instead of the desired coupling.[13] This can be caused by certain bases or solvents. To mitigate this:

  • Ensure your reagents, especially the base, are of high quality.

  • Consider using a different phosphine ligand that promotes reductive elimination of the desired product over dehalogenation.

  • Lowering the reaction temperature slightly may also help, though it could slow down the desired reaction.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible CauseRecommended Solution(s)
Inactive Catalyst Ensure rigorous exclusion of oxygen by properly degassing solvents and using an inert atmosphere.[4] Use a fresh, high-quality palladium source and ligand. Consider using a well-defined Pd(II) precatalyst which can be more stable.[4]
Incorrect Base The base is crucial for the catalytic cycle.[7] If using K₂CO₃ for a Suzuki reaction, ensure a small amount of water is present to aid solubility. For Buchwald-Hartwig, NaOt-Bu is potent but can be too harsh; screen other bases like Cs₂CO₃ or K₃PO₄.[8]
Sub-optimal Ligand Aryl chlorides require electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos, XPhos) to facilitate the difficult oxidative addition step.[1] If one ligand fails, screen another from the same class.
Low Temperature Aryl chloride couplings often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[5][14] Consider increasing the temperature or switching to a higher-boiling solvent like dioxane or toluene.
Poor Reagent Quality Impurities in starting materials can poison the catalyst.[6] Ensure the purity of your this compound and coupling partner. Boronic acids, in particular, can degrade; using a pinacol ester derivative can sometimes improve stability.[6]
Problem 2: Formation of Significant Side Products
Possible CauseRecommended Solution(s)
Homocoupling of Boronic Acid This side reaction in Suzuki couplings can occur if the reaction is too slow or if oxygen is present. Ensure an inert atmosphere. A different ligand or base combination may be needed to accelerate the desired cross-coupling over homocoupling.
Dehalogenation This occurs when the aryl halide is reduced instead of coupled.[13] This can be promoted by certain solvents (like alcohols) or bases. Ensure anhydrous conditions (unless water is required for the base) and consider screening alternative bases.
Catalyst Degradation (Palladium Black) Precipitation of palladium black indicates the catalyst has aggregated and is no longer active.[4] This can be caused by excessive temperature, high catalyst loading, or an incorrect ligand-to-metal ratio. Try lowering the temperature or using a more stable ligand.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[14]

  • Solvent Addition: Add degassed solvent (e.g., Toluene/H₂O in a 5:1 ratio, 5 mL) via syringe.[11]

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%), and Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine coupling partner (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), then wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visual Guides

G Troubleshooting Workflow: Low Reaction Yield start Low or No Product Yield check_inert Is the reaction under a fully inert atmosphere? start->check_inert check_catalyst Is the catalyst system (Pd source + ligand) active and appropriate for Ar-Cl? check_inert->check_catalyst Yes sol_inert Degas solvents thoroughly. Purge vessel with Ar/N2. check_inert->sol_inert No check_conditions Are the base, solvent, and temperature correct? check_catalyst->check_conditions Yes sol_catalyst Use fresh catalyst/ligand. Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). check_catalyst->sol_catalyst No check_reagents Are all reagents high purity? check_conditions->check_reagents Yes sol_conditions Screen alternative bases/solvents. Increase reaction temperature. check_conditions->sol_conditions No sol_reagents Purify starting materials. Use boronic esters instead of acids. check_reagents->sol_reagents No end_node Re-run Optimized Reaction check_reagents->end_node Yes sol_inert->end_node sol_catalyst->end_node sol_conditions->end_node sol_reagents->end_node

Caption: A troubleshooting workflow for diagnosing low-yield palladium cross-coupling reactions.

G Decision Tree for Initial Reaction Setup start Select Coupling Partner suzuki_partner Boronic Acid / Ester (Suzuki Coupling) start->suzuki_partner bh_partner Amine / Amide (Buchwald-Hartwig) start->bh_partner suzuki_catalyst Catalyst System: Pd(OAc)2 + SPhos/XPhos suzuki_partner->suzuki_catalyst Select bh_catalyst Catalyst System: Pd2(dba)3 + RuPhos/BrettPhos bh_partner->bh_catalyst Select suzuki_base Base: K3PO4 or K2CO3 suzuki_catalyst->suzuki_base Select bh_base Base: NaOt-Bu or Cs2CO3 bh_catalyst->bh_base Select suzuki_solvent Solvent: Toluene/H2O or Dioxane/H2O suzuki_base->suzuki_solvent Select bh_solvent Solvent: Anhydrous Toluene or Dioxane bh_base->bh_solvent Select

Caption: A decision tree for selecting starting conditions for common cross-coupling reactions.

References

Technical Support Center: Troubleshooting Reactions with Methyl 3-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving Methyl 3-amino-2-chlorobenzoate.

Frequently Asked Questions (FAQs)

1. What are the common causes for low conversion rates when synthesizing this compound?

Low yields can stem from several factors, including incomplete reactions, degradation of the product, or the formation of side products.[1] To systematically troubleshoot, it is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Potential Causes for Low Yield and Suggested Solutions

Potential CauseSuggested SolutionAnalytical Method
Incomplete Reaction - Increase reaction time.[1] - Increase reaction temperature, being mindful of potential side reactions.[1] - Ensure the catalyst (if applicable) is active and used in the correct stoichiometric amount.[1]TLC, LC-MS
Poor Solubility of Starting Material - Select a solvent system that ensures all reactants are adequately dissolved at the reaction temperature.[1]Visual Inspection, Solubility Tests
Product Degradation - If the product is sensitive to high temperatures, consider lowering the reaction temperature and extending the reaction time.[1]HPLC, LC-MS
Hydrolysis of Ester - Use a non-aqueous solvent if possible, especially in copper-catalyzed reactions.[1] - Minimize the presence of water in the reaction mixture.[1]HPLC, NMR
Formation of Isomeric Byproducts - Optimize reaction conditions (temperature, catalyst, solvent) to favor the formation of the desired isomer. - Purification via recrystallization or column chromatography may be necessary to separate isomers.[1]GC-MS, NMR

2. What are the typical side products observed in reactions involving this compound and how can they be minimized?

Common side products can include unreacted starting materials, isomers such as 2-amino-5-chlorobenzoic acid, and hydrolysis products like 2-hydroxy-3-chlorobenzoic acid.[1] The formation of these byproducts is highly dependent on the specific reaction conditions.[1]

Common Side Products and Mitigation Strategies

Side ProductAnalytical IdentificationMitigation Strategy
Unreacted 3-chloro-2-nitrobenzoic acid (in synthesis)TLC, LC-MS, NMR- Increase the amount of reducing agent (e.g., iron powder).[2] - Extend the reaction time.[1]
2-Hydroxy-3-chlorobenzoic acidLC-MS, NMR- Use a non-aqueous solvent.[1] - Minimize water content in the reaction.[1]
Isomeric Aminochlorobenzoic AcidsGC-MS, NMR- Precise control of reaction temperature and reagent addition. - Choice of a regioselective catalyst or reaction pathway.

3. How can I purify crude this compound?

Purification can often be achieved through recrystallization from a suitable solvent mixture, such as ethanol/water or ethyl acetate/hexane.[1] For impurities that are difficult to remove by recrystallization, column chromatography is a viable alternative.[1] In some synthesis procedures, the crude product obtained after workup may be sufficiently pure for subsequent steps without further purification.[2]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-amino-3-chlorobenzoate via Reduction

This protocol is based on the reduction of Methyl 3-chloro-2-nitrobenzoate.

Materials:

  • Methyl 3-chloro-2-nitrobenzoate

  • Iron powder

  • Ethanol

  • Acetic acid

  • Ethyl acetate

  • Water

  • 1N Sodium hydroxide solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Add iron powder (34.8 mmol) to a solution of methyl 3-chloro-2-nitrobenzoate (11.6 mmol) in a mixture of ethanol (100 mL) and acetic acid (100 mL) at room temperature.[2]

  • Reflux the suspension for 2 hours under a nitrogen atmosphere.[2]

  • After cooling to room temperature, partially remove the solvent using a rotary evaporator.[2]

  • Partition the resulting residue between water (200 mL) and ethyl acetate (300 mL).[2]

  • Separate the organic phase and wash it sequentially with 1N aqueous sodium hydroxide (50 mL) and brine (50 mL).[2]

  • Dry the organic phase over anhydrous magnesium sulfate and concentrate it using a rotary evaporator to yield the product.[2]

Expected Yield: Approximately 79%.[2]

Protocol 2: Synthesis of Methyl 2-amino-3-chlorobenzoate via Esterification

This protocol describes the esterification of 2-amino-3-chlorobenzoic acid.

Materials:

  • 2-amino-3-chlorobenzoic acid

  • Dimethylformamide (DMF)

  • Potassium carbonate

  • Dimethyl sulfate

  • Water

Procedure:

  • At room temperature, add 30g of 2-amino-3-chlorobenzoic acid (0.175 mol) to 150g of DMF in a 500mL reaction flask, followed by the addition of 17.3g of potassium carbonate (0.125 mol).[3]

  • Cool the mixture to 10°C and stir for 30 minutes.[3]

  • Slowly add 22.4g of dimethyl sulfate (0.178 mol) dropwise.[3]

  • Allow the reaction to warm to room temperature and stir for 6 hours.[3]

  • Pour the reaction mixture into 400mL of water to precipitate the product.[4]

  • Stir for 1 hour, then filter the solid.[4]

  • Wash the filter cake with water and dry to obtain the final product.[4]

Expected Yield: Approximately 91.1% to 95.0%.[3][4]

Data Summary

Table 1: Reaction Conditions for the Synthesis of Methyl 2-amino-3-chlorobenzoate

ParameterMethod 1: ReductionMethod 2: Esterification
Starting Material Methyl 3-chloro-2-nitrobenzoate2-amino-3-chlorobenzoic acid
Reagents Iron powder, Acetic AcidPotassium carbonate, Dimethyl sulfate
Solvent Ethanol/Acetic AcidDMF
Temperature Reflux10°C to Room Temperature
Reaction Time 2 hours6.5 hours
Reported Yield 79%[2]91.1% - 95.0%[3][4]

Visual Guides

G Troubleshooting Low Conversion Rates cluster_0 Initial Observation cluster_1 Analysis cluster_2 Troubleshooting Actions Low Conversion Rate Low Conversion Rate Analyze Reaction Mixture (TLC, LC-MS) Analyze Reaction Mixture (TLC, LC-MS) Low Conversion Rate->Analyze Reaction Mixture (TLC, LC-MS) Incomplete Reaction Incomplete Reaction Analyze Reaction Mixture (TLC, LC-MS)->Incomplete Reaction Side Products Side Products Analyze Reaction Mixture (TLC, LC-MS)->Side Products Product Degradation Product Degradation Analyze Reaction Mixture (TLC, LC-MS)->Product Degradation Increase Time/Temp or Check Catalyst Increase Time/Temp or Check Catalyst Incomplete Reaction->Increase Time/Temp or Check Catalyst Optimize Conditions or Purify Optimize Conditions or Purify Side Products->Optimize Conditions or Purify Lower Temperature Lower Temperature Product Degradation->Lower Temperature Improved Conversion Improved Conversion Increase Time/Temp or Check Catalyst->Improved Conversion Improved Purity Improved Purity Optimize Conditions or Purify->Improved Purity Improved Yield Improved Yield Lower Temperature->Improved Yield

Caption: A decision-making diagram for troubleshooting low reaction yields.

G General Workflow for Synthesis and Purification Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Workup Workup Reaction->Workup Crude Product Crude Product Workup->Crude Product Purification Purification Crude Product->Purification Analysis (TLC, LC-MS, NMR) Analysis (TLC, LC-MS, NMR) Crude Product->Analysis (TLC, LC-MS, NMR) Pure Product Pure Product Purification->Pure Product Pure Product->Analysis (TLC, LC-MS, NMR)

Caption: A general workflow for the synthesis and purification of this compound.

References

stability and degradation pathways of Methyl 3-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of Methyl 3-amino-2-chlorobenzoate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to ensure its stability?

A1: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is advisable.[2] The compound should be kept in a tightly sealed, light-resistant container to prevent degradation from moisture and light.[1] It is crucial to avoid contact with strong oxidizing agents, acids, and bases, as these can promote decomposition.[1][3]

Q2: I'm observing a new, more polar peak in my HPLC analysis of a sample that has been stored in solution. What is the likely identity of this impurity?

A2: The appearance of a new, more polar peak in your HPLC chromatogram is likely due to the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-amino-2-chlorobenzoic acid. Ester hydrolysis is a common degradation pathway for this compound, particularly in the presence of acidic or basic conditions, or even in neutral aqueous solutions over time. The resulting carboxylic acid is more polar and will therefore have a shorter retention time on a typical reverse-phase HPLC column.

Q3: My sample of this compound has developed a slight color. Does this indicate degradation?

A3: While pure this compound is typically a white to off-white solid, the development of color can be an indicator of degradation.[4] This may be due to oxidation of the amino group or other degradation pathways initiated by exposure to light, air, or impurities. If you observe a color change, it is recommended to re-analyze the sample for purity before use.

Q4: What are the expected hazardous decomposition products of this compound?

A4: Under thermal decomposition or in the event of a fire, this compound may produce hazardous combustion products including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Sample degradation due to improper storage or handling.Verify storage conditions (temperature, light, atmosphere). Prepare fresh solutions for analysis. Consider co-injecting with a known standard of the suspected degradation product (e.g., 3-amino-2-chlorobenzoic acid) to confirm its identity.
Inconsistent experimental results Degradation of the compound during the experiment.Assess the compatibility of the compound with your experimental conditions (pH, temperature, solvents). Run control experiments to monitor the stability of the compound over the time course of your assay.
Low purity of the starting material The compound may have degraded during shipping or long-term storage.Always check the certificate of analysis (CoA) upon receiving the compound. It is good practice to re-analyze the purity of the compound before use, especially if it has been stored for an extended period.
Precipitation of the compound from solution Poor solubility in the chosen solvent or degradation to a less soluble product.Verify the solubility of this compound in your solvent system. If precipitation occurs over time, it may be due to degradation. Analyze the precipitate to identify its composition.

Predicted Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis, photodegradation, and microbial degradation.

Chemical Degradation: Hydrolysis

Under both acidic and basic conditions, the ester functional group of this compound is susceptible to hydrolysis, yielding 3-amino-2-chlorobenzoic acid and methanol.

G Hydrolysis of this compound M3A2CB This compound Products 3-amino-2-chlorobenzoic acid + Methanol M3A2CB->Products Hydrolysis H2O H2O (Acid or Base)

Caption: Predicted hydrolysis pathway.

Photodegradation

G Potential Photodegradation of this compound M3A2CB This compound Intermediates Excited State Intermediates M3A2CB->Intermediates Photoexcitation UV UV Light DegradationProducts Oxidized Products & Polymers Intermediates->DegradationProducts Reaction

Caption: General photodegradation scheme.

Microbial Degradation

Based on studies of similar chlorinated aromatic compounds, this compound is likely susceptible to microbial degradation.[5][6] A probable pathway involves initial hydrolysis of the ester followed by dioxygenase-mediated ring cleavage of the resulting 3-amino-2-chlorobenzoic acid.

G Putative Microbial Degradation Pathway M3A2CB This compound A3CBA 3-amino-2-chlorobenzoic acid M3A2CB->A3CBA Hydrolysis Esterase Bacterial Esterase RingCleavage Ring Cleavage Products A3CBA->RingCleavage Oxidative Ring Opening Dioxygenase Dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA Further Metabolism

Caption: Inferred microbial degradation route.

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound under acidic, basic, and neutral conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer (pH 7.0)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • Prepare three sets of aqueous solutions: 0.1 M HCl (acidic), 0.1 M NaOH (basic), and phosphate buffer (pH 7.0, neutral).

  • Spike the stock solution into each of the three aqueous solutions to a final concentration of 10-20 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quench the reaction if necessary (e.g., neutralize the acidic and basic samples).

  • Analyze the samples by HPLC to quantify the remaining amount of this compound and the formation of 3-amino-2-chlorobenzoic acid.

  • Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Protocol 2: Evaluation of Photostability

Objective: To assess the degradation of this compound upon exposure to UV light.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Quartz cuvettes or tubes

  • A photostability chamber equipped with a UV lamp (e.g., consistent with ICH Q1B guidelines)

  • Control samples wrapped in aluminum foil

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a solution of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Place the solution in quartz cuvettes. Prepare identical control samples and wrap them in aluminum foil to protect them from light.

  • Expose the test samples to a controlled source of UV light in a photostability chamber. Place the control samples in the same chamber.

  • At various time intervals, withdraw aliquots from both the exposed and control samples.

  • Analyze the samples by HPLC to measure the concentration of this compound.

  • Compare the degradation in the exposed samples to the control samples to determine the extent of photodegradation.

Summary of Stability Data (Hypothetical)

Condition Parameter Expected Outcome Potential Degradation Products
Aqueous Solution (pH 3) Half-life (t½) at 40°CModerate3-amino-2-chlorobenzoic acid, Methanol
Aqueous Solution (pH 7) Half-life (t½) at 40°CSlow3-amino-2-chlorobenzoic acid, Methanol
Aqueous Solution (pH 9) Half-life (t½) at 40°CRapid3-amino-2-chlorobenzoic acid, Methanol
Solid State (25°C, protected from light) Shelf life> 2 yearsMinimal degradation
UV Exposure (in solution) Degradation rateModerate to RapidOxidized and polymerized products
Aerobic microbial environment BiodegradabilityLikely biodegradable3-amino-2-chlorobenzoic acid, catechols, ring-cleavage products

References

Technical Support Center: Analysis of Methyl 3-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of Methyl 3-amino-2-chlorobenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound and its impurities.

Q1: I am observing peak fronting for my main compound peak. What are the likely causes and how can I fix it?

A1: Peak fronting, where the front of the peak is less steep than the back, often appears as a "shark fin" or "sailboat" shape.[1] The most common causes are:

  • Sample Overload: You may be injecting too much sample onto the column, saturating the stationary phase.[1]

    • Solution: Dilute your sample (e.g., a 1-to-10 dilution) or reduce the injection volume.[1][2]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the peak to move too quickly through the initial part of the column.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If the sample is not soluble in the mobile phase, use the weakest solvent possible that still provides good solubility.

Q2: My peaks are tailing. What could be causing this and what are the solutions?

A2: Peak tailing is a common issue where the back of the peak is drawn out. This can compromise resolution and integration.[3] Potential causes include:

  • Column Contamination: Strong retention of contaminants from previous injections on the guard or analytical column inlet can cause peak tailing.[4]

    • Solution: Replace the guard column.[4] If the problem persists, try reverse-flushing the analytical column with a strong solvent (ensure your column allows for this).[2]

  • Secondary Silanol Interactions: this compound is a basic compound. Free silanol groups on the silica-based stationary phase can interact with the amine group, causing tailing.[4]

    • Solution: Adjust the mobile phase pH to be +/- 2 units away from the pKa of the analyte. Using a well-buffered mobile phase is crucial. Alternatively, consider using a column with end-capping or a different stationary phase.

  • Column Void: A void or channel at the head of the column can distort the peak shape.

    • Solution: This usually indicates the end of the column's life. The column should be replaced.

Q3: I see unexpected peaks in my chromatogram. What could they be?

A3: Unexpected peaks can be impurities from the synthesis, degradation products, or contaminants. For this compound, potential impurities include:

  • Starting Materials: Unreacted starting materials like 2-amino-3-chlorobenzoic acid or Methyl 3-chloro-2-nitrobenzoate might be present.[5]

  • Synthesis By-products: Isomeric impurities such as Methyl 2-amino-5-chlorobenzoate or dichlorinated by-products like Methyl 2-amino-3,5-dichlorobenzoate can be formed during synthesis.[6][7]

  • Degradation Products: The ester group can hydrolyze to form 2-amino-3-chlorobenzoic acid , especially under acidic or basic conditions. Forced degradation studies can help identify potential degradation products that might form during storage.[8][9]

  • System Contamination: Peaks could also arise from the sample vial, solvent contamination, or carryover from a previous injection. Running a blank injection (mobile phase only) can help diagnose this.

Q4: My retention times are shifting between injections. What is the cause?

A4: Unstable retention times can be caused by several factors:

  • Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Increase the column equilibration time between runs.[2]

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can alter the composition over time.

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[2] Ensure the pump's mixer is functioning correctly for gradient methods.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a thermostatted column oven to maintain a consistent temperature.[2]

  • Leaks in the System: A leak will cause a drop in pressure and an increase in retention times.

    • Solution: Check all fittings for leaks, especially between the pump and the column and between the column and the detector.[2]

Data Presentation

The following tables provide an example of typical HPLC conditions and a hypothetical impurity profile for this compound. Actual retention times will vary based on the specific system and conditions used.

Table 1: Example HPLC Method Parameters

ParameterCondition
HPLC System Quaternary Pump, Autosampler, Column Oven, DAD/UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Sample Diluent 50:50 Acetonitrile:Water

Table 2: Hypothetical Impurity Profile

Compound NameExpected Retention Time (min)Potential Source
2-Amino-3-chlorobenzoic acid3.5Starting Material / Degradant
This compound 8.2 Main Compound
Methyl 2-amino-5-chlorobenzoate8.9Isomeric By-product
Methyl 3-chloro-2-nitrobenzoate12.1Starting Material

Experimental Protocols

This section provides a detailed methodology for the purity analysis of this compound by reversed-phase HPLC.

1. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

  • Sample Diluent (50:50 Acetonitrile:Water): Mix equal volumes of acetonitrile and HPLC-grade water.

  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard solution using the sample diluent.

2. Chromatographic Procedure

  • Set up the HPLC system according to the parameters listed in Table 1.

  • Equilibrate the column with the initial mobile phase composition (e.g., 80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and peak area of the main compound.

  • Inject the sample solution.

  • Run the gradient program for a sufficient time to elute all potential impurities.

3. Data Analysis

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time to that of the standard.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues during the analysis of this compound.

Caption: Troubleshooting workflow for HPLC analysis.

References

Technical Support Center: Methyl 3-amino-2-chlorobenzoate Reactivity and Solvent Choice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-amino-2-chlorobenzoate. The following sections address common issues related to solvent choice and its impact on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How does solvent selection impact the reactivity of the amino group in this compound for N-acylation reactions?

A1: The choice of solvent can influence the rate and efficiency of N-acylation. While some N-acylation reactions are robust and can proceed in a variety of solvents or even neat conditions, solvent properties such as polarity and the ability to act as a base can be important. For instance, in reactions with acetic anhydride, solvents like THF, CH₂Cl₂, CHCl₃, Et₂O, EtOAc, and water have been shown to give good to excellent yields for the acylation of anilines, with the nature of the solvent not always having a dramatic influence on the reaction outcome. Pyridine is often used as both a solvent and a base to neutralize the acid byproduct. In contrast, for amide bond formation using coupling agents, polar aprotic solvents like DMF and NMP are common, but greener alternatives such as 2-MeTHF and cyclopentyl methyl ether (CPME) are also being explored.

Q2: What are the key considerations for choosing a solvent for a Suzuki-Miyaura cross-coupling reaction with this compound?

A2: For Suzuki-Miyaura reactions, solvent choice is critical and can affect reaction yield and selectivity. Key considerations include:

  • Solubility of Reactants: All components, including the this compound, boronic acid/ester, base, and catalyst, should be soluble in the reaction solvent. Poor solubility can significantly hinder the reaction rate.

  • Solvent Polarity and Coordination: The polarity of the solvent can influence the structure and activity of the catalytic intermediates. Polar aprotic solvents like DMF and acetonitrile can sometimes alter the selectivity of the reaction, for example, in substrates with multiple reactive sites.

  • Use of Co-solvents: A mixture of an organic solvent (e.g., THF, dioxane, methanol, ethanol) with water is often employed. Water can help dissolve inorganic bases like potassium carbonate or phosphate, which are commonly used in these reactions. A methanol/water mixture has been shown to be an effective co-solvent system.

  • "Green" Solvents: More environmentally friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) and t-amyl alcohol are being investigated as alternatives to traditional solvents like dioxane and NMP.

Q3: Can the solvent choice lead to the formation of side products in reactions involving this compound?

A3: Yes, the solvent can play a role in the formation of side products. For example:

  • Hydrolysis: In the presence of water, especially with a base and at elevated temperatures, the methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid.

  • Solvolysis: Protic solvents like methanol or ethanol could potentially participate in transesterification reactions under certain catalytic conditions, although this is less common.

  • Reactions with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which could potentially act as a nucleophile and lead to side products.

Q4: I am observing low or no yield in my reaction. How can I troubleshoot this based on the solvent?

A4: If you suspect the solvent is the cause of low yield, consider the following:

  • Check Solubility: Ensure all your reactants are soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent or a co-solvent system.

  • Solvent Purity: The presence of impurities, especially water, can be detrimental to many reactions. Use dry solvents when necessary.

  • Solvent Screening: If possible, run small-scale parallel reactions in a few different types of solvents (e.g., a polar aprotic like DMF, an ether like THF, and an alcohol like isopropanol) to identify a more suitable medium for your specific transformation.

Troubleshooting Guides

Issue 1: Low Yield in N-Acylation Reactions
Potential Cause Troubleshooting Steps
Poor Solubility of Reactants - Observe the reaction mixture. If solids are present, the reactants may not be fully dissolved. - Switch to a solvent with higher solubilizing power, such as DMF, DMAc, or NMP. - Consider gentle heating to aid dissolution, but monitor for potential degradation.
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS. - If the reaction has stalled, consider switching to a higher boiling point solvent to allow for a higher reaction temperature. - Ensure the chosen solvent does not react with the acylating agent.
Side Product Formation - Analyze the crude reaction mixture by LC-MS to identify potential side products. - If hydrolysis of the ester is observed, use an anhydrous solvent and perform the reaction under an inert atmosphere. - If the solvent is participating in the reaction, select a more inert solvent.
Issue 2: Poor Selectivity or Low Yield in Suzuki-Miyaura Cross-Coupling
Potential Cause Troubleshooting Steps
Poor Catalyst Performance - The choice of solvent can affect the activity of the palladium catalyst. - Some catalysts and ligands have preferred solvents. Consult the literature for your specific catalytic system. - Polar aprotic solvents like DMF or MeCN can sometimes lead to different selectivity compared to nonpolar or protic solvents.
Inadequate Base Activity - If using an inorganic base (e.g., K₂CO₃, K₃PO₄), its solubility is crucial. - Add water as a co-solvent to improve the solubility and effectiveness of the base. - Ensure the chosen organic solvent is compatible with the base.
Reactant Decomposition - Prolonged heating in certain solvents can lead to the degradation of the starting material or product. - If decomposition is suspected, try running the reaction at a lower temperature, which may require a more active catalyst or a longer reaction time.

Data Presentation

Table 1: Summary of Solvent Effects on Analogous Suzuki-Miyaura Coupling Reactions

Solvent System Substrate/Reaction Observation Reference
NMP, Isopropanol4-bromoacetophenone couplingComplete conversion to product.[1]
Propylene Carbonate4-bromoacetophenone coupling98% conversion to product.[1]
Cyrene™, GVL, 2-MeTHF4-bromoacetophenone couplingPoor solvents for this reaction.[1]
MethanolBromobenzene coupling78.9% yield.[2]
EthanolBromobenzene coupling73.4% yield.[2]
THFBromobenzene coupling10.4% yield.[2]
DMFBromobenzene coupling30.9% yield.[2]
Methanol/Water (3:2)Bromobenzene coupling96.3% yield.[2]
THF/Water11C-methylation of organoboranesHigher radiochemical yields compared to DMF/water.
DMF/Water11C-methylation of organoboranesLower radiochemical yields compared to THF/water.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes a general method for the N-acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Pyridine)

  • Base (e.g., Triethylamine (TEA) or Pyridine if not used as solvent)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM or THF).

  • Add the base (1.1 eq., e.g., TEA). If using pyridine as the solvent, it also serves as the base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent used for the reaction (or another suitable solvent like ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Hypothetical Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction. Optimization of the solvent, base, and catalyst/ligand will likely be necessary.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, THF/Water)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid/ester (1.2 eq.), and the base (2.0-3.0 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of organic solvent to water).

  • Add the palladium catalyst (0.01-0.05 eq.).

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Define Reaction Define Reaction (e.g., N-Acylation) Select Solvents Select Solvents for Screening (Polar, Nonpolar, Protic, Aprotic) Define Reaction->Select Solvents Parallel Reactions Run Small-Scale Parallel Reactions Select Solvents->Parallel Reactions Monitor Progress Monitor Progress (TLC, LC-MS) Parallel Reactions->Monitor Progress Analyze Results Analyze Results (Yield, Purity, Side Products) Monitor Progress->Analyze Results Select Optimal Solvent Select Optimal Solvent Analyze Results->Select Optimal Solvent Scale-up Reaction Scale-up Reaction Select Optimal Solvent->Scale-up Reaction troubleshooting_flowchart start Low Reaction Yield check_solubility Are all reactants soluble? start->check_solubility change_solvent Change to a more solubilizing solvent or add a co-solvent check_solubility->change_solvent No check_purity Is the solvent anhydrous (if required)? check_solubility->check_purity Yes change_solvent->start use_dry_solvent Use freshly dried solvent check_purity->use_dry_solvent No check_temp Is the reaction temperature optimal for the solvent? check_purity->check_temp Yes use_dry_solvent->start change_temp_solvent Increase temperature or switch to a higher-boiling solvent check_temp->change_temp_solvent No investigate_other Investigate other parameters (catalyst, base, time) check_temp->investigate_other Yes change_temp_solvent->start

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Methyl 3-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Methyl 3-amino-2-chlorobenzoate in cross-coupling reactions. The unique structure of this substrate—an electron-rich aryl chloride with both steric hindrance and a potentially coordinating amino group ortho to the reactive site—presents specific challenges that require careful consideration of catalyst systems and reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the cross-coupling of this compound.

Question: My reaction shows low or no conversion of the starting material. What are the primary causes and how can I fix it?

Answer: Low or no conversion when using this compound is typically linked to the difficulty of the oxidative addition step. Aryl chlorides are less reactive than bromides or iodides, and this effect is amplified by the electron-donating amino group which increases the electron density at the carbon-chlorine bond.[1][2]

Initial Checks & Solutions:

  • Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. The key is to use a catalyst system that promotes the challenging oxidative addition.

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and increase its electron density, facilitating the cleavage of the C-Cl bond.[2] Recommended ligands include Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3][4][5]

    • Palladium Precatalyst: Use well-defined precatalysts (e.g., XPhos Pd G3/G4) which are often more stable and provide more consistent generation of the active Pd(0) species.[6] Pd(OAc)₂ or Pd₂(dba)₃ can also be effective when paired with an appropriate ligand.[7]

  • Reaction Conditions:

    • Base: A strong, non-nucleophilic base is often required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are common choices.[8][9] The choice of base can be critical and may require screening.[10]

    • Temperature: Higher reaction temperatures (e.g., 100-120 °C) are often necessary to overcome the high activation energy of the C-Cl bond cleavage.[3]

    • Solvent: Anhydrous, polar aprotic solvents like dioxane, toluene, or DMF are generally preferred.[10][11] Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.[8]

  • Reagent Quality:

    • Ensure all reagents, especially the catalyst, ligand, and base, are pure and dry. Phosphine ligands are susceptible to oxidation.[8] Solvents must be anhydrous and deoxygenated.[8]

Question: I am observing significant amounts of side products, such as dehalogenation (hydrodehalogenation) or homocoupling. How can I minimize these?

Answer: Side reactions are common when the desired cross-coupling pathway is slow.

  • Dehalogenation: This occurs when the aryl halide is converted to an arene. It can be caused by β-hydride elimination from the palladium complex after oxidative addition.[1]

    • Mitigation:

      • Use bulky ligands (e.g., t-butyl phosphines) which promote reductive elimination over other pathways.[1]

      • Ensure your solvent and reagents are free from water or other proton sources that can facilitate this side reaction.

      • Carefully select the base; some bases or their conjugate acids can act as hydride sources.

  • Homocoupling: This is the coupling of two molecules of the boronic acid/ester (in Suzuki reactions) or two molecules of the aryl halide.

    • Mitigation:

      • Oxygen Exclusion: Rigorously degas the reaction mixture. Oxygen can promote the homocoupling of boronic acids.[8][12]

      • Ligand Choice: Bulky ligands can sterically hinder the formation of homocoupling products.[12]

      • Controlled Addition: In some cases, slow addition of the boronic acid reagent can minimize its concentration and reduce the rate of homocoupling.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for this compound?

A1: Suzuki-Miyaura and Buchwald-Hartwig amination reactions are generally the most robust and well-documented for challenging aryl chlorides.[3][13]

  • Suzuki-Miyaura Coupling: Excellent for forming C-C bonds. Requires a boronic acid or ester. The choice of a highly active catalyst system is critical.[2]

  • Buchwald-Hartwig Amination: The premier method for C-N bond formation. The substrate's existing amino group could potentially interfere or undergo a double reaction if not protected, though modern catalysts often show high selectivity.[4][13]

  • Sonogashira Coupling: Used for C-C alkyne formation. Copper-free conditions are often preferred to avoid side reactions like Glaser coupling.[11][14] Palladacycle catalysts have shown good activity for aryl chlorides.[15]

  • Heck Reaction: Couples the aryl halide with an alkene. This can be challenging with electron-rich chlorides and may require higher temperatures and specific catalyst systems.[16][17]

Q2: What is the best general-purpose catalyst system to start with for this substrate?

A2: A good starting point for a Suzuki or Buchwald-Hartwig reaction would be a palladium precatalyst combined with a bulky, electron-rich biarylphosphine ligand.

ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Common, effective precursors for generating Pd(0) in situ.[7]
Ligand XPhos or SPhosHighly active for activating C-Cl bonds in electron-rich systems.[3][7]
Base K₃PO₄ or Cs₂CO₃Moderately strong bases that are effective and tolerate many functional groups.[8]
Solvent 1,4-Dioxane or TolueneGood for solubilizing reagents and stable at high temperatures.[10]

For particularly stubborn reactions, consider using a pre-formed catalyst like an XPhos-palladium precatalyst (e.g., G3 or G4) and a stronger base like NaOtBu.[6]

Q3: Does the free amino group in this compound cause problems? Should I protect it?

A3: The free amine can potentially coordinate to the palladium center, inhibiting catalysis. While older catalyst systems often required protection of such groups, modern bulky phosphine ligands are often effective at preventing this inhibitory coordination and can work with unprotected anilines.[18]

  • Recommendation: It is advisable to first attempt the reaction with the unprotected amine. If catalyst inhibition is suspected (e.g., the reaction stalls), then protection of the amino group (e.g., as a Boc-carbamate or an amide) should be considered.

Q4: How critical is the exclusion of air and moisture?

A4: It is absolutely critical. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen.[8] Phosphine ligands can also be oxidized, rendering them ineffective.[8] Water can interfere with the base and promote side reactions like protodeboronation in Suzuki couplings.[8] Always use anhydrous solvents, dry reagents, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.

Quantitative Data Summary

The following tables summarize catalyst systems and conditions reported for cross-coupling reactions of structurally similar, challenging aryl chlorides. These serve as a starting point for optimization.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Electron-Rich/Sterically Hindered Aryl Chlorides

Aryl Chloride SubstrateBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-ChloroanisolePhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene100>95[3]
2-ChloroanilineVariousCataCXium A PalladacycleK₃PO₄2-MeTHF10091[18]
Ortho-substituted chloroarenesVariousXPhos Pd G3K₃PO₄Dioxane/H₂O10085-95[6]

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides

Aryl Chloride SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-ChlorotolueneDibutylaminePd[P(t-Bu)₃]₂aq. KOHToluene100>90[5]
Various Aryl ChloridesPrimary/Secondary Amines[Pd(cinnamyl)Cl]₂ / Mor-DalPhosNaOtBuH₂O8070-98[19]
Heteroaryl ChloridesVarious AminesPEPPSI-IPrNaOtBuDioxane10080-95[20]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a representative procedure and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, the boronic acid reagent, the base, the palladium precatalyst, and the ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.

  • Degassing (Optional but Recommended): Bubble the inert gas through the reaction mixture for an additional 10-15 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

G Catalyst Selection Workflow for a Challenging Aryl Chloride cluster_start cluster_catalyst Initial Catalyst Screening cluster_reaction Reaction Outcome cluster_troubleshoot Troubleshooting start Define Reaction: This compound + Coupling Partner cat_select Select Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) + Pd Source (Pd₂(dba)₃ or Pd(OAc)₂) + Strong Base (K₃PO₄, NaOtBu) start->cat_select reaction Run Reaction (100-120 °C, Anhydrous/Inert) cat_select->reaction outcome Analyze Results: Yield & Purity reaction->outcome low_yield Low Yield / No Reaction outcome->low_yield < 50% Yield side_products Side Products (Dehalogenation, Homocoupling) outcome->side_products Impure success Successful Coupling: Purify Product outcome->success High Yield optimize Optimize: - Increase Temperature - Screen Different Ligand/Base - Use Precatalyst (e.g., XPhos G3) - Protect Amine Group low_yield->optimize side_products->optimize optimize->reaction Re-run

Caption: A workflow for selecting and optimizing a catalyst system.

G Troubleshooting Common Cross-Coupling Issues cluster_no_reaction Low / No Conversion cluster_dehalogenation Dehalogenation cluster_homocoupling Homocoupling start Problem Observed cause1 Cause: Ineffective Oxidative Addition start->cause1 cause2 Cause: β-Hydride Elimination or Proton Source start->cause2 cause3 Cause: Oxygen Contamination or Fast Transmetalation start->cause3 solution1 Solution: - Use more electron-rich/bulky ligand (XPhos, SPhos) - Increase temperature - Use stronger base (NaOtBu) cause1->solution1 solution2 Solution: - Use bulkier ligands - Ensure anhydrous conditions - Screen alternative bases cause2->solution2 solution3 Solution: - Rigorously degas solvent/reagents - Use bulky ligands - Slow addition of nucleophile cause3->solution3

Caption: A guide for diagnosing and solving common reaction failures.

References

Validation & Comparative

Comparative NMR Analysis of Methyl 3-amino-2-chlorobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of Methyl 3-amino-2-chlorobenzoate with its structural isomers, Methyl 2-amino-3-chlorobenzoate and Methyl 5-amino-2-chlorobenzoate, provides valuable insights for researchers in drug discovery and organic synthesis. This guide presents a comprehensive analysis of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, highlighting key differences for unambiguous identification.

The precise substitution pattern on the benzene ring in aminobenzoate derivatives significantly influences their chemical and physical properties, making accurate characterization essential. NMR spectroscopy is a powerful tool for this purpose, as the chemical shifts and coupling patterns of protons and carbons are highly sensitive to their electronic environment.

Comparative NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and two of its isomers. The distinct spectral features arising from the different positions of the amino and chloro substituents are evident.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) in ppm (Multiplicity, J in Hz, Integration)
This compound CDCl₃7.75 (dd, J=7.9, 1.5 Hz, 1H), 7.20 (t, J=7.9 Hz, 1H), 6.83 (dd, J=7.9, 1.5 Hz, 1H), 4.20 (br s, 2H, NH₂), 3.90 (s, 3H, OCH₃)
Methyl 2-amino-3-chlorobenzoate[1][2]CDCl₃7.79 (dd, J=8.1, 1.5 Hz, 1H), 7.39 (dd, J=7.8, 1.5 Hz, 1H), 6.57 (t, J=7.9 Hz, 1H), 6.25 (s, 2H, NH₂), 3.86 (s, 3H, OCH₃)[1][2]
Methyl 5-amino-2-chlorobenzoateCDCl₃7.69 (d, J=8.7 Hz, 1H), 7.08 (d, J=2.8 Hz, 1H), 6.70 (dd, J=8.7, 2.8 Hz, 1H), 3.88 (s, 3H, OCH₃), 3.80 (br s, 2H, NH₂)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) in ppm
This compound CDCl₃166.5 (C=O), 145.8 (C-NH₂), 134.5 (C-Cl), 131.0, 129.5, 118.2, 116.5, 52.5 (OCH₃)
Methyl 2-amino-3-chlorobenzoateCDCl₃168.0 (C=O), 144.5 (C-NH₂), 134.0, 128.0, 122.5, 118.0, 117.0 (C-Cl), 52.0 (OCH₃)
Methyl 5-amino-2-chlorobenzoateCDCl₃166.2 (C=O), 145.9 (C-NH₂), 133.8, 130.1, 121.8 (C-Cl), 117.9, 116.4, 52.3 (OCH₃)

Experimental Protocol

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the ones compared in this guide.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Temperature: 298 K.

  • For ¹H NMR:

    • Pulse sequence: Standard single-pulse (zg30).

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • For ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (zgpg30).

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • For ¹H NMR, integrate the signals to determine the relative number of protons.

Workflow for NMR Characterization

The general workflow for characterizing a chemical compound using NMR spectroscopy is outlined below. This process ensures accurate and reliable data for structural elucidation and comparison.

NMR_Workflow General Workflow for NMR Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent with TMS Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Setup Instrument Setup (Lock, Tune, Shim) Transfer->Setup Acquire1H Acquire ¹H Spectrum Setup->Acquire1H Acquire13C Acquire ¹³C Spectrum Setup->Acquire13C Process Fourier Transform & Phasing Acquire1H->Process Acquire13C->Process Calibrate Chemical Shift Calibration Process->Calibrate Analyze Integration & Peak Analysis Calibrate->Analyze Compare Compare with Alternatives Analyze->Compare

Caption: A flowchart illustrating the key stages of NMR characterization.

This comparative guide, with its detailed data tables and standardized protocols, serves as a valuable resource for the scientific community, facilitating the accurate identification and differentiation of these important chemical building blocks.

References

A Comparative Guide to Interpreting the Infrared Spectrum of Methyl 3-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the infrared (IR) spectrum of Methyl 3-amino-2-chlorobenzoate, a substituted aromatic compound of interest in pharmaceutical and chemical synthesis. By comparing its spectral features with those of related molecules—Methyl 3-aminobenzoate, Methyl 2-chlorobenzoate, and Methyl 3-chlorobenzoate—researchers can confidently identify and characterize this compound.

The molecular structure of this compound incorporates several key functional groups: a primary aromatic amine (-NH₂), an aryl chloride (C-Cl), and a methyl ester (-COOCH₃) on a benzene ring. Each of these groups produces characteristic absorption bands in the IR spectrum, creating a unique molecular fingerprint.

Data Presentation: Comparison of IR Absorption Frequencies

The following table summarizes the expected and observed IR absorption bands for this compound and its structural analogs. The analysis of these peaks is crucial for distinguishing between these closely related compounds.

Functional GroupVibration ModeExpected Range (cm⁻¹)This compound (Predicted)Methyl 3-aminobenzoateMethyl 2-chlorobenzoateMethyl 3-chlorobenzoate
Amine N-H Stretch (asymmetric & symmetric)3300 - 3500Two bands presentTwo bands presentAbsentAbsent
N-H Bend (scissoring)1550 - 1650~1620PresentAbsentAbsent
Ester C=O Stretch1715 - 1730~1720 (strong)~1725~1728~1725
C-O Stretch (asymmetric)1250 - 1310~1280PresentPresentPresent
C-O Stretch (symmetric)1100 - 1130~1110PresentPresentPresent
Aromatic Ring C-H Stretch3000 - 3100~3050~3040~3060~3070
C=C Stretch1450 - 1600Multiple bandsMultiple bandsMultiple bandsMultiple bands
C-H Out-of-Plane Bend680 - 900Bands presentBands presentBands presentBands present
Aryl Halide C-Cl Stretch< 850PresentAbsentPresentPresent

Note: Data for comparator molecules are derived from publicly available spectral databases.[1][2][3][4] The predicted values for this compound are based on the expected electronic effects of the combined substituents.

Interpretation and Comparative Analysis

A systematic approach to interpreting the spectrum allows for unambiguous identification.

  • N-H Stretching Region (3300-3500 cm⁻¹): The most definitive feature for identifying this compound against its chloro-analogs is the presence of two distinct, medium-intensity peaks corresponding to the asymmetric and symmetric N-H stretches of the primary amine group.[5] Methyl 2-chlorobenzoate and Methyl 3-chlorobenzoate will lack these absorptions entirely.

  • Carbonyl (C=O) Stretching Region (1680-1750 cm⁻¹): All four compounds will exhibit a very strong absorption band for the ester carbonyl stretch. For aromatic esters, this peak typically appears between 1715-1730 cm⁻¹.[6] The exact position can be influenced by the electronic nature of the other ring substituents. The presence of both an electron-donating amino group and an electron-withdrawing chloro group in this compound will modulate the C=O bond character, leading to a specific frequency within this range.

  • Fingerprint Region (below 1500 cm⁻¹): This complex region provides valuable structural information.

    • C-O Stretches: Two strong bands associated with the C-C-O and O-C-C moieties of the ester group will be visible between 1000-1310 cm⁻¹.[6]

    • N-H Bending: A medium to strong N-H scissoring band will appear around 1620 cm⁻¹ for the amino-containing compounds.

    • C-Cl Stretch: A band corresponding to the C-Cl stretch is expected below 850 cm⁻¹. While this peak can be difficult to assign definitively, its presence helps confirm the chlorinated structure when compared against Methyl 3-aminobenzoate, which will not have this absorption.[1]

    • C-H Out-of-Plane Bending: The pattern of absorptions between 680-900 cm⁻¹ is characteristic of the aromatic ring's substitution pattern.

By comparing the unknown spectrum to the reference compounds, a clear distinction can be made. The presence of both the dual N-H peaks and a C-Cl absorption is unique to this compound among the alternatives.

Experimental Protocol: Acquiring an FTIR Spectrum

This section details a standard procedure for obtaining a high-quality IR spectrum of a solid organic compound using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[7][8]

Objective: To identify the functional groups present in a sample by measuring its absorption of infrared radiation at characteristic vibrational frequencies.[9]

Instrumentation:

  • FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher)

  • ATR Accessory with a crystal (e.g., diamond, zinc selenide)

Procedure:

  • Setup and Background Scan:

    • Ensure the spectrometer and ATR accessory are clean and free of any residual sample. Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe, then allow it to dry completely.

    • Initiate the data acquisition software.

    • Perform a background scan.[10] This measures the ambient atmosphere (H₂O, CO₂) and instrumental interferences, which will be subtracted from the sample spectrum.[11]

  • Sample Application:

    • Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.

    • Lower the ATR pressure clamp and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface. Do not overtighten.[11]

  • Data Acquisition:

    • Initiate the sample scan. Typical parameters for a routine scan are:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (more scans improve the signal-to-noise ratio)

    • The software will collect the interferogram, perform a Fourier transform, and display the resulting spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis:

    • Process the spectrum by identifying the wavenumber of major absorption bands.

    • Compare the observed peak positions with established correlation tables and the reference spectra provided in this guide to identify the functional groups and confirm the compound's identity.

  • Cleanup:

    • Release the pressure clamp and carefully remove the solid sample from the ATR crystal using a spatula or wipe.

    • Thoroughly clean the crystal surface with a solvent-moistened wipe to prepare for the next measurement.

Visualization of Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for identifying the key functional groups of this compound from its IR spectrum.

IR_Interpretation_Workflow start Start with Full IR Spectrum (4000-400 cm⁻¹) region_NH Examine 3500-3300 cm⁻¹ Region start->region_NH check_NH Two Medium Peaks Present? region_NH->check_NH is_primary_amine Primary Amine (-NH₂) Confirmed check_NH->is_primary_amine Yes not_primary_amine Not a Primary Amine check_NH->not_primary_amine No region_CO Examine 1750-1680 cm⁻¹ Region is_primary_amine->region_CO check_CO Strong, Sharp Peak Present? region_CO->check_CO is_ester Aromatic Ester (C=O) Confirmed check_CO->is_ester Yes not_carbonyl No Carbonyl check_CO->not_carbonyl No region_fingerprint Examine Fingerprint Region (< 1500 cm⁻¹) is_ester->region_fingerprint check_CO_stretch Strong Peaks at ~1280 & ~1110 cm⁻¹? region_fingerprint->check_CO_stretch is_CO_stretch Ester C-O Stretches Confirmed check_CO_stretch->is_CO_stretch Yes check_CCl Peak < 850 cm⁻¹? is_CO_stretch->check_CCl is_CCl Aryl Chloride (C-Cl) Likely check_CCl->is_CCl Yes conclusion Conclusion: This compound is_CCl->conclusion

Caption: Workflow for IR spectrum analysis of this compound.

References

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 3-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry-based techniques for the analysis of Methyl 3-amino-2-chlorobenzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its mass spectral behavior is crucial for reaction monitoring, purity assessment, and metabolite identification. This document outlines common analytical approaches, predicted fragmentation patterns, and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.

Introduction to Mass Spectrometry of this compound

This compound (C₈H₈ClNO₂, Molecular Weight: 185.61 g/mol ) is a small aromatic molecule containing amino, chloro, and methyl ester functional groups. These groups dictate its fragmentation behavior in mass spectrometry. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides a distinct signature for identifying chlorine-containing fragments.

This guide explores two primary mass spectrometry techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI).

Predicted Mass Spectral Fragmentation

Key Predicted Fragmentation Pathways:

  • Loss of the methoxy group (-OCH₃): A common fragmentation for methyl esters, leading to the formation of a stable acylium ion.

  • Loss of the carbomethoxy group (-COOCH₃): Cleavage of the ester group from the aromatic ring.

  • Loss of chlorine radical (-Cl•): A potential fragmentation, though less common as a primary loss from the molecular ion compared to ester-related fragmentations.

  • Sequential loss of CO from the [M-OCH₃]⁺ ion: A typical fragmentation pathway for benzoyl-type cations.

The following table summarizes the predicted major fragments for this compound under EI-MS.

Predicted Fragment Ion m/z (³⁵Cl) m/z (³⁷Cl) Proposed Structure Notes
[M]⁺•185187C₈H₈ClNO₂⁺•Molecular ion. The isotopic peak at M+2 will be approximately one-third the intensity of the M peak.
[M-OCH₃]⁺154156C₇H₅ClNO⁺Loss of the methoxy radical from the ester. This is expected to be a prominent peak.
[M-COOCH₃]⁺126128C₆H₅ClN⁺•Loss of the entire carbomethoxy group.
[M-Cl]⁺150-C₈H₈NO₂⁺Loss of a chlorine radical.
[M-OCH₃-CO]⁺126128C₆H₅ClN⁺Subsequent loss of carbon monoxide from the [M-OCH₃]⁺ ion.

Comparative Analysis of Mass Spectrometry Techniques

Technique Ionization Method Advantages Disadvantages Best Suited For
GC-MS Electron Ionization (EI)- Highly reproducible fragmentation patterns.- Extensive spectral libraries for compound identification.- Excellent for volatile and thermally stable compounds.- Requires derivatization for polar analytes.- Not suitable for thermally labile compounds.- Routine purity analysis.- Identification of known impurities.
LC-MS/MS Electrospray Ionization (ESI)- Suitable for a wide range of polar and non-polar compounds.- Minimal sample preparation for soluble compounds.- High sensitivity and selectivity with tandem MS.- Fragmentation can be less predictable than EI.- Matrix effects can suppress ionization.- Analysis of complex mixtures.- Quantification in biological matrices.- Analysis of thermally labile metabolites.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of this compound using GC-MS. Derivatization of the amino group is often recommended to improve peak shape and thermal stability, though direct analysis may be possible.

a) Sample Preparation (with Derivatization)

  • Dissolution: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Derivatization: To 100 µL of the sample solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or Pentafluoropropionic Anhydride - PFPA).

  • Reaction: Cap the vial and heat at 60-70°C for 30 minutes.

  • Analysis: Allow the sample to cool to room temperature before injection into the GC-MS.

b) GC-MS Parameters

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS System: Agilent 5977B or equivalent

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the direct analysis of this compound without derivatization.

a) Sample Preparation

  • Dissolution: Prepare a stock solution of the sample (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Dilution: Dilute the stock solution to a working concentration (e.g., 1 µg/mL) with the initial mobile phase composition.

b) LC-MS/MS Parameters

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 5500 or equivalent

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

  • MRM Transitions: To be determined by infusing a standard solution to find the precursor ion ([M+H]⁺ at m/z 186.0) and optimizing collision energy to identify characteristic product ions.

Visualizations

GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (e.g., with BSTFA) Dissolution->Derivatization Heating Heating (60-70°C) Derivatization->Heating FinalSample Derivatized Sample Heating->FinalSample Injection Injection FinalSample->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Data Data Analysis Detection->Data

Caption: Workflow for the GC-MS analysis of this compound.

Predicted EI Fragmentation Pathway

Fragmentation_Pathway M [M]⁺• m/z 185/187 M_minus_OCH3 [M-OCH₃]⁺ m/z 154/156 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M-COOCH₃]⁺ m/z 126/128 M->M_minus_COOCH3 - •COOCH₃ M_minus_Cl [M-Cl]⁺ m/z 150 M->M_minus_Cl - •Cl M_minus_OCH3_minus_CO [M-OCH₃-CO]⁺ m/z 126/128 M_minus_OCH3->M_minus_OCH3_minus_CO - CO

Caption: Predicted Electron Ionization fragmentation of this compound.

A Comparative Guide to the HPLC and GC Analysis of Methyl 3-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and robust analysis of pharmaceutical intermediates is critical for ensuring the quality, safety, and efficacy of the final drug product. Methyl 3-amino-2-chlorobenzoate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The comparison is supported by detailed experimental protocols and representative data.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[1] A well-developed HPLC method offers excellent resolution, sensitivity, and selectivity for impurity profiling and quantification.[1]

Proposed HPLC Method

A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound. This approach is well-suited for separating aromatic amines.[2]

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.02 M Phosphate Buffer (pH 3.0) in a gradient elution

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds.[3][4] For compounds that are not sufficiently volatile, a derivatization step can be employed to increase their volatility and improve chromatographic performance.[5] GC, especially when coupled with a Mass Spectrometer (MS), offers high sensitivity and specificity, making it an excellent tool for identification and quantification.[6]

Proposed GC-MS Method with Derivatization

For the analysis of this compound, a derivatization step is recommended to improve its volatility and peak shape. Silylation of the primary amine group is a common and effective approach.

Derivatization Step:

The sample is treated with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the amine group to its trimethylsilyl (TMS) derivative.

GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (10:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-400 m/z

Comparative Performance Data

The following table summarizes the anticipated performance of the proposed HPLC and GC-MS methods for the analysis of this compound.

ParameterHPLC-UVGC-MS (with Derivatization)
Analyte Suitability Excellent for the native compoundRequires derivatization for volatility
Selectivity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrum
Sensitivity (LOD) ~10 ng/mL~1 ng/mL
Resolution High, effective for separating isomersVery high, excellent for complex mixtures
Run Time ~20 minutes~15 minutes
Sample Throughput ModerateHigh
Cost per Sample Moderate (solvent consumption)Lower (less solvent), but derivatization adds cost and time
Robustness HighModerate (derivatization can introduce variability)

Experimental Protocols

HPLC Method Protocol
  • Mobile Phase Preparation:

    • Prepare a 0.02 M phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in water and adjusting the pH to 3.0 with phosphoric acid.

    • Filter the buffer and acetonitrile through a 0.45 µm membrane filter.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL.

    • Prepare working standards by further dilution of the stock solution.

  • Sample Solution Preparation:

    • Accurately weigh a sample containing approximately 10 mg of this compound and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Set up the HPLC system with the specified conditions.

    • Inject the standard and sample solutions and record the chromatograms.

    • Quantify the analyte by comparing the peak area of the sample to that of the standard.

GC-MS Method Protocol
  • Derivatization:

    • Pipette 100 µL of the sample solution into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of 100 µg/mL.

    • Prepare working standards by dilution and derivatize them in the same manner as the samples.

  • GC-MS Analysis:

    • Set up the GC-MS system with the specified conditions.

    • Inject the derivatized standard and sample solutions.

    • Identify the analyte based on its retention time and mass spectrum.

    • Quantify the analyte using a calibration curve generated from the derivatized standards.

Method Development and Workflow Diagrams

HPLC_Method_Development cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation HPLCSeparation HPLC Separation (C18 Column) SamplePrep->HPLCSeparation MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->HPLCSeparation UV_Detection UV Detection (254 nm) HPLCSeparation->UV_Detection Chromatogram Chromatogram Analysis UV_Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound.

GCMS_Method_Development cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation Derivatization Derivatization (Silylation) SamplePrep->Derivatization GCSeparation GC Separation (DB-5ms Column) Derivatization->GCSeparation MS_Detection Mass Spectrometric Detection GCSeparation->MS_Detection TIC_EIC Chromatogram & Mass Spectrum Analysis MS_Detection->TIC_EIC Quantification Quantification TIC_EIC->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

Both HPLC-UV and GC-MS offer robust and reliable methods for the analysis of this compound. The choice between the two techniques will depend on the specific requirements of the analysis. HPLC is advantageous for its direct analysis of the non-volatile compound without the need for derivatization, making it ideal for routine quality control. In contrast, GC-MS provides superior sensitivity and selectivity, which is particularly beneficial for impurity identification and trace-level analysis, despite the additional sample preparation step of derivatization. For comprehensive characterization, the use of both techniques can be complementary.

References

A Comparative Guide to Methyl 3-amino-2-chlorobenzoate and Other Anthranilic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthranilic acid and its derivatives represent a versatile class of molecules that have garnered significant attention in medicinal chemistry. Their structural scaffold is a key component in a wide array of pharmacologically active agents. This guide provides a comparative overview of Methyl 3-amino-2-chlorobenzoate and other notable anthranilic acid derivatives, focusing on their potential applications in drug development, with an emphasis on anti-inflammatory, anticancer, and antimicrobial activities. While direct comparative experimental data for this compound is limited in the current literature, this guide synthesizes available data for structurally related compounds to provide a valuable reference for researchers.

Chemical Properties and Synthesis

This compound is a derivative of benzoic acid with the chemical formula C₈H₈ClNO₂.[1][2] It is typically a white to off-white crystalline solid.[1] The synthesis of this compound can be achieved through the esterification of 2-amino-3-chlorobenzoic acid with methanol under acidic conditions.[1] Another synthetic route involves the reduction of methyl 3-chloro-2-nitrobenzoate.

Comparative Biological Activities

Anthranilic acid derivatives exhibit a broad spectrum of biological activities. The nature and position of substituents on the anthranilic acid core play a crucial role in determining their pharmacological profile.

Anti-inflammatory Activity

A well-established mechanism of anti-inflammatory action for many anthranilic acid derivatives, particularly the N-arylanthranilic acids (fenamates), is the inhibition of cyclooxygenase (COX) enzymes.[3] The COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.

Table 1: Comparative Anti-inflammatory Activity of Selected Anthranilic Acid Derivatives

Compound/DerivativeTargetIC50 ValueReference
Mefenamic AcidCOX-1/COX-2Varies by study[5]
N-phenyl anthranilic acid derivative (Compound 29)In vivo rat paw edema68.54% inhibition[4]
2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo)benzoic acidIn vivo paw edemaPotent activity[3]

Note: Direct comparative data for this compound is not available in the reviewed literature.

Anticancer Activity

Several anthranilic acid derivatives have demonstrated promising anticancer properties, often through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[6][7]

A study on 2-amino-3-chlorobenzoic acid, a close structural isomer of the carboxylic acid analog of this compound, revealed potent cytotoxic effects against the MDA-MB-231 human breast cancer cell line.[8] This activity was linked to the modulation of the PI3K/Akt signaling pathway, a critical cascade in cancer cell survival.[8][9]

Table 2: Comparative Anticancer Activity of Selected Anthranilic Acid Derivatives

Compound/DerivativeCell LineIC50 ValueIncubation TimeReference
2-amino-3-chlorobenzoic acidMDA-MB-231 (Breast Cancer)26 µM24 h[8]
2-amino-3-chlorobenzoic acidMDA-MB-231 (Breast Cancer)5 µM48 h[8]
2-amino-3-chlorobenzoic acidMDA-MB-231 (Breast Cancer)7.2 µM72 h[8]
Zinc complex of a trifluorinated anthranilic acid derivativeA549 (Lung Cancer)1.369 µMNot Specified[10]
Zinc complex of a trifluorinated anthranilic acid derivativeHeLa (Cervical Cancer)2.129 µMNot Specified[10]

Note: Direct comparative data for this compound is not available in the reviewed literature.

Antimicrobial Activity

Anthranilic acid derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[3][7] For example, 2-amino-3-chlorobenzoic acid has shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[8]

Table 3: Comparative Antimicrobial Activity of Selected Anthranilic Acid Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
2-amino-3-chlorobenzoic acidMethicillin-resistant Staphylococcus aureus (MRSA)Not specified in MIC values, but potent activity reported[8]

Note: Direct comparative data and Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of anthranilic acid derivatives are a result of their interaction with various cellular signaling pathways.

Cyclooxygenase (COX) Pathway

As mentioned, inhibition of COX-1 and COX-2 is a primary mechanism for the anti-inflammatory effects of many anthranilic acid derivatives. This pathway is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs).

COX_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Anthranilic Acid Derivatives Anthranilic Acid Derivatives Anthranilic Acid Derivatives->COX-1 / COX-2 Inhibition

Figure 1: Inhibition of the Cyclooxygenase (COX) Pathway by Anthranilic Acid Derivatives.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and growth.[11] Its dysregulation is a hallmark of many cancers. The ability of 2-amino-3-chlorobenzoic acid to induce apoptosis in breast cancer cells has been linked to its modulation of this pathway.[8][9]

PI3K_Akt_Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation 2-amino-3-chlorobenzoic acid 2-amino-3-chlorobenzoic acid 2-amino-3-chlorobenzoic acid->PI3K Inhibition

Figure 2: Potential Modulation of the PI3K/Akt Signaling Pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway is another critical regulator of cellular processes, including proliferation, differentiation, and apoptosis.[12] Some anthranilic acid derivatives have been identified as inhibitors of this pathway, suggesting a potential mechanism for their anticancer effects.[3][6]

MAPK_Pathway Extracellular Signals Extracellular Signals Ras Ras Extracellular Signals->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cellular Responses Cellular Responses Transcription Factors->Cellular Responses Anthranilic Acid Derivatives Anthranilic Acid Derivatives Anthranilic Acid Derivatives->MEK Inhibition

Figure 3: Inhibition of the MAPK Signaling Pathway by Anthranilic Acid Derivatives.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of anthranilic acid derivatives.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)

This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and a fluorescent probe solution. Reconstitute COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid.

  • Assay Setup: In a 96-well plate, add assay buffer, heme, fluorescent probe, and the test compound at various concentrations. Include wells for 100% initial activity (no inhibitor) and background (no enzyme).

  • Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells.

  • Initiation of Reaction: Start the reaction by adding the arachidonic acid solution to all wells.

  • Measurement: Immediately measure the fluorescence at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will convert MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[9]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions for the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13][14]

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Compound Library Compound Library Primary Assays Primary Assays (e.g., COX Inhibition, Cell Viability) Compound Library->Primary Assays Hit Identification Hit Identification Primary Assays->Hit Identification Secondary Assays Secondary Assays (e.g., Western Blot for Signaling Pathways) Hit Identification->Secondary Assays Target Validation Target Validation Secondary Assays->Target Validation SAR Studies Structure-Activity Relationship (SAR) Studies Target Validation->SAR Studies Lead Compound Lead Compound SAR Studies->Lead Compound Preclinical Development Preclinical Development Lead Compound->Preclinical Development

Figure 4: General Experimental Workflow for Drug Discovery with Anthranilic Acid Derivatives.

Conclusion

This compound belongs to the pharmacologically significant class of anthranilic acid derivatives. While direct experimental data on its biological activities is currently scarce in the public domain, the available information on its structural analogs suggests potential for anti-inflammatory, anticancer, and antimicrobial applications. The structure-activity relationships of anthranilic acid derivatives indicate that the specific substitution pattern on the aromatic ring is a key determinant of their biological effects. Further investigation into the activity of this compound and its derivatives is warranted to fully elucidate their therapeutic potential and mechanisms of action, particularly concerning their effects on key signaling pathways such as COX, PI3K/Akt, and MAPK. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers embarking on the exploration of this promising class of compounds.

References

alternative reagents to Methyl 3-amino-2-chlorobenzoate for quinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. While Methyl 3-amino-2-chlorobenzoate has been a traditional starting material for the synthesis of certain quinazoline derivatives, a diverse array of alternative reagents offers greater flexibility, efficiency, and access to a wider range of functionalized molecules. This guide provides an objective comparison of key alternative starting materials for quinazoline synthesis, supported by experimental data and detailed protocols.

Overview of Alternative Synthetic Strategies

The synthesis of the quinazoline ring system can be broadly approached from several key precursors, each with its own advantages and preferred reaction conditions. The most prominent alternatives to this compound include anthranilic acids, 2-aminobenzonitriles, 2-aminoaryl ketones, and 2-aminobenzylamines. These starting materials can be cyclized through various classical and modern synthetic methodologies, often employing metal catalysis to achieve high yields and broad substrate scope.

Anthranilic Acid and its Derivatives

Anthranilic acids are perhaps the most widely employed precursors for the synthesis of 4(3H)-quinazolinones, a common class of quinazoline derivatives. The classical Niementowski reaction and a versatile two-step synthesis via a benzoxazinone intermediate are the primary methods.[1][2][3]

Synthetic Pathway: Two-Step Synthesis via Benzoxazinone Intermediate

A highly versatile method involves the initial acylation of anthranilic acid to form a 2-substituted-1,3-benzoxazin-4-one, which is then reacted with an amine to yield the desired 2,3-disubstituted 4(3H)-quinazolinone.[1][3][4] This approach generally provides better yields and greater product diversity compared to the one-pot Niementowski reaction.[3]

Anthranilic_Acid Anthranilic Acid Derivative Benzoxazinone 2-Substituted-1,3-benzoxazin-4-one Anthranilic_Acid->Benzoxazinone Acetic Anhydride or Pyridine Acyl_Chloride Acyl Chloride (R1COCl) Acyl_Chloride->Benzoxazinone Quinazolinone 2,3-Disubstituted 4(3H)-Quinazolinone Benzoxazinone->Quinazolinone DMF or Ethanol Primary_Amine Primary Amine (R2NH2) Primary_Amine->Quinazolinone

Caption: General scheme for the two-step synthesis of 4(3H)-quinazolinones from anthranilic acid.

Experimental Data
Starting MaterialR1R2ReagentsConditionsYield (%)Reference
5-Bromoanthranilic acid-(CH2)3ClHydrazine1. 4-Chlorobutyryl chloride2. Acetic anhydride3. Hydrazine hydrate1. DMF2. Reflux3. Ethanol or DMFNot specified[4]
Anthranilic acid-CH2ClVarious amines1. Chloroacetyl chloride2. Acetic anhydride3. Amine1. Acylation2. Dehydration3. Ring closureAcceptable yields[1]
2-Amino-3-chlorobenzoic acidVariousVarious1. Acyl Chloride2. Primary Amine1. Pyridine2. Pyridine or DMFNot specified[5]
Experimental Protocol: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

This protocol is adapted from a method comparing conventional heating and microwave irradiation.

Step 1: Synthesis of 2-(2-chlorophenyl)-4H-benzo[d][4][6]oxazin-4-one

  • A mixture of anthranilic acid and 2-chlorobenzoyl chloride is prepared.

  • The reaction is heated, leading to the formation of the benzoxazinone intermediate.

  • The product is isolated and purified. A reported yield for a similar synthesis is 92%.

Step 2: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

  • The 2-(2-chlorophenyl)-4H-benzo[d][4][6]oxazin-4-one intermediate is reacted with hydrazine hydrate.

  • The reaction can be performed under reflux for 10 hours or with microwave irradiation (800 W) for 5 minutes.

  • The final product is isolated. The reported yields are 79% for the reflux method and 87% for the microwave-assisted method.

2-Aminobenzonitriles

2-Aminobenzonitriles are versatile starting materials for the synthesis of a wide range of quinazoline derivatives, including those that are not 4-oxo substituted. Modern catalytic methods, often employing transition metals like palladium, copper, or iron, are common.[6][7][8]

Synthetic Pathway: Multi-component Reactions

One-pot, multi-component reactions involving 2-aminobenzonitriles, aldehydes, and other reagents are highly efficient for building the quinazoline core. For example, a palladium-catalyzed three-component reaction with aldehydes and arylboronic acids provides diverse quinazolines in good yields.[7][8]

Aminobenzonitrile 2-Aminobenzonitrile Quinazoline Substituted Quinazoline Aminobenzonitrile->Quinazoline Aldehyde Aldehyde Aldehyde->Quinazoline Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Quinazoline Pd Catalyst Amino_Aryl_Ketone 2-Amino Aryl Ketone Quinazoline 2,4-Disubstituted Quinazoline Amino_Aryl_Ketone->Quinazoline Nitrogen_Source Nitrogen Source (e.g., Benzylamine, Nitrile) Nitrogen_Source->Quinazoline Catalyst (e.g., I2, TMSOTf) Starting_Material 2-Aminobenzylamine or 2-Aminobenzyl Alcohol Quinazoline Substituted Quinazoline Starting_Material->Quinazoline Coupling_Partner Coupling Partner (Alcohol, Amide, or Nitrile) Coupling_Partner->Quinazoline Metal Catalyst (e.g., Mn, Ru) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Dimerization & Autophosphorylation EGF EGF EGF->EGFR Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation

References

A Comparative Spectroscopic Guide to Substituted Aminobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminobenzoates are a critical class of compounds in pharmaceutical and chemical research. The positional isomerism of the amino and benzoate groups—ortho (2-), meta (3-), and para (4-)—gives rise to distinct chemical and physical properties. Accurate and efficient identification of these isomers is paramount for synthesis, quality control, and drug development. This guide provides an objective comparison of ortho-, meta-, and para-aminobenzoate isomers using fundamental spectroscopic techniques, supported by experimental data.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable technique for analyzing conjugated organic compounds.[1] The absorption of UV light by aminobenzoate isomers corresponds to π → π* electronic transitions within the aromatic ring. The position of the maximum absorbance (λ_max) is sensitive to the degree of conjugation between the electron-donating amino (-NH₂) group and the electron-withdrawing carboxyl (-COOH) or ester (-COOR) group.

Comparative Analysis: The para-isomer consistently exhibits the longest wavelength of maximum absorption (a bathochromic or red shift). This is due to the direct, extended conjugation between the amino and carboxyl/ester groups across the benzene ring. The meta-isomer shows the least conjugation, resulting in an absorption profile closer to that of an unsubstituted benzene ring. The ortho-isomer's spectrum is influenced by both electronic effects and steric interactions, which can disrupt the planarity and affect conjugation.

CompoundIsomerλ_max (nm)Solvent/Conditions
Aminobenzoic Acid para-278, 226, 194Not Specified
Ethyl Aminobenzoate para-~295Water
Aminobenzoic Acid meta-~280, ~235Gas Phase[2]
Aminobenzoic Acid ortho-~320, ~245Gas Phase

Note: λ_max values can shift based on solvent polarity and pH. The solvatochromic behavior of the meta-isomer, for instance, is particularly pronounced due to a significant change in its dipole moment upon electronic excitation.[2]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides detailed information about the functional groups present in a molecule by measuring its vibrational transitions.[3] For aminobenzoate isomers, the key diagnostic peaks are the N-H stretches, the C=O carbonyl stretch, and the substitution patterns in the fingerprint region.

Comparative Analysis:

  • N-H Stretching: As primary amines, all isomers show two distinct bands between 3300 and 3500 cm⁻¹ corresponding to asymmetric and symmetric N-H stretching.

  • C=O Stretching: The carbonyl (C=O) stretch is a strong, sharp peak typically found around 1680-1710 cm⁻¹. In the ortho-isomer, intramolecular hydrogen bonding between the amino hydrogen and the carbonyl oxygen can cause a shift to a lower wavenumber (frequency).

  • Fingerprint Region (600-1400 cm⁻¹): This region contains complex vibrations, including C-H out-of-plane bending, which are highly characteristic of the aromatic substitution pattern. Ortho-, meta-, and para-isomers display unique absorption patterns here, allowing for unambiguous identification.[3]

CompoundIsomerN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
Aminobenzoic Acid ortho-3450, 33301680~750 (strong)
Aminobenzoic Acid meta-3460, 33601690~800, ~750 (strong)
Aminobenzoic Acid para-3461, 33631675-1688~840 (strong)
Methyl Aminobenzoate para-~3430, ~3350~1700Not specified

Data compiled from various sources, including studies on aminobenzoic acids and their methyl esters.[4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for detailed structural elucidation, providing information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.[3]

¹H NMR Comparative Analysis:

The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic. The electron-donating -NH₂ group shields ortho and para protons (shifts them upfield to lower ppm), while the electron-withdrawing -COOH/-COOR group deshields them (shifts them downfield to higher ppm).

  • para-Isomer: Exhibits a highly symmetric spectrum, typically showing two distinct doublets for the aromatic protons due to the simple AA'BB' spin system.

  • ortho-Isomer: Shows a more complex pattern with four distinct signals in the aromatic region, often with smaller coupling constants.

  • meta-Isomer: Also displays four signals in the aromatic region, but with different chemical shifts and coupling patterns compared to the ortho-isomer.[8]

  • Ester Protons: Ethyl esters will show a characteristic quartet around 4.3 ppm (-OCH₂-) and a triplet around 1.3 ppm (-CH₃). Methyl esters show a singlet around 3.8 ppm.

CompoundIsomerAromatic Protons (δ, ppm)NH₂ (δ, ppm)Other (δ, ppm)Solvent
Aminobenzoic Acid para-7.65 (d, 2H), 6.57 (d, 2H)5.89 (br s, 2H)12.0 (s, 1H, COOH)DMSO-d₆[8][9]
Aminobenzoic Acid meta-7.15 (t, 1H), 7.07 (m, 2H), 6.74 (m, 1H)5.29 (s, 2H)12.45 (s, 1H, COOH)DMSO-d₆[8]
Aminobenzoic Acid ortho-7.84 (dd, 1H), 7.23 (m, 1H), 6.73 (dd, 1H), 6.58 (m, 1H)5.19 (br s, 2H)-CDCl₃[10]
Ethyl 4-Aminobenzoate para-7.87 (d, 2H), 6.63 (d, 2H)4.15 (br s, 2H)4.25 (q, 2H), 1.32 (t, 3H)CDCl₃
¹³C NMR Comparative Analysis:

The chemical shifts of the aromatic carbons are also influenced by the electronic effects of the substituents. The carbon atom attached to the nitrogen (C-NH₂) is typically shielded and appears upfield, while the carbon attached to the carboxyl/ester group (C-COOR) is deshielded. The carbonyl carbon itself is highly deshielded, appearing far downfield.

CompoundIsomerAromatic Carbons (δ, ppm)Carbonyl C (δ, ppm)Solvent
Aminobenzoic Acid para-153.5, 131.7, 117.3, 113.0167.9DMSO-d₆[8]
Aminobenzoic Acid meta-149.2, 131.7, 129.3, 118.4, 117.1, 114.9168.3DMSO-d₆[8]
Aminobenzoic Acid ortho-152.9, 135.3, 132.9, 118.0, 116.9, 111.9171.9CDCl₃[10]
Ethyl 4-Aminobenzoate para-151.0, 131.5, 119.7, 113.7166.8CDCl₃

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aminobenzoate isomers.[11][12]

1. UV-Visible Spectroscopy Protocol:

  • Sample Preparation: Dissolve a precisely weighed sample (approx. 1-5 mg) in a suitable UV-grade solvent (e.g., ethanol, methanol, or water) in a volumetric flask to create a stock solution. Dilute as necessary to an appropriate concentration (typically 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance is within the instrument's linear range (0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement: Record the spectrum over a range of 200-400 nm using a quartz cuvette with a 1 cm path length. Use the pure solvent as a reference blank. Identify the wavelength(s) of maximum absorbance (λ_max).

2. Fourier-Transform Infrared (FTIR) Spectroscopy Protocol:

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use an FTIR spectrometer.

  • Measurement: Place the KBr pellet in the sample holder. Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample chamber should be recorded and automatically subtracted.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of an internal standard, typically tetramethylsilane (TMS, δ = 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for both nuclei should be used, with sufficient scans to obtain a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus. Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Visualization of Analytical Workflow

The logical flow for identifying an unknown aminobenzoate isomer using the described spectroscopic techniques can be visualized as follows.

Spectroscopic_Workflow substance Unknown Aminobenzoate Isomer Sample prep Sample Preparation (Dissolution / KBr Pellet) substance->prep uv_vis UV-Vis Spectroscopy prep->uv_vis ftir FTIR Spectroscopy prep->ftir nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr data_uv Determine λ_max (Conjugation) uv_vis->data_uv data_ftir Identify Functional Groups & Substitution Pattern ftir->data_ftir data_nmr Elucidate C-H Framework & Connectivity nmr->data_nmr compare Data Compilation & Comparative Analysis data_uv->compare data_ftir->compare data_nmr->compare result Isomer Identification (ortho, meta, or para) compare->result

Caption: Workflow for Spectroscopic Isomer Identification.

References

comparative yield analysis of reactions using different aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Amide Synthesis Yields Using Ortho-, Meta-, and Para-Aminobenzoates

For Researchers, Scientists, and Drug Development Professionals

The synthesis of amide bonds is a cornerstone of modern drug discovery and development. The choice of starting materials can significantly impact reaction efficiency and overall yield. This guide provides a comparative analysis of the expected reaction yields when using ortho-, meta-, and para-aminobenzoate isomers in a common amide coupling reaction. The comparison is based on established principles of organic chemistry, including electronic and steric effects, which influence the reactivity of these isomers.

Comparative Yield Analysis

IsomerExpected Relative YieldKey Influencing Factors
Para-Aminobenzoate HighThe amino group at the para position electronically activates the aromatic ring through resonance, enhancing the nucleophilicity of the amine. Steric hindrance is minimal, allowing for facile approach of the acylating agent.
Meta-Aminobenzoate Moderate to HighThe amino group at the meta position has a less pronounced activating effect on the nucleophilicity of the amine compared to the para isomer due to the lack of direct resonance conjugation with the reaction center. Steric hindrance is also minimal.
Ortho-Aminobenzoate Low to ModerateSignificant steric hindrance from the adjacent carboxylic acid group impedes the approach of the acylating agent to the amino group. Intramolecular hydrogen bonding between the amino and carboxyl groups can also reduce the nucleophilicity of the amine.

Experimental Protocol: Amide Synthesis via Acyl Chloride

This protocol describes a general procedure for the acylation of aminobenzoate isomers with an acyl chloride, a common method for amide bond formation.

Materials:

  • Ortho-, meta-, or para-aminobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Carboxylic Acid (optional, if starting from aminobenzoic acid):

    • In a round-bottom flask, suspend the aminobenzoic acid isomer (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude amino-benzoyl chloride.

  • Amide Bond Formation:

    • Dissolve the appropriate aminobenzoate ester or the crude amino-benzoyl chloride (1.0 eq) in anhydrous DCM in a clean, dry round-bottom flask.

    • Add triethylamine (1.5 eq) or pyridine (1.5 eq) as a base.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the acyl chloride (1.1 eq) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding 1 M HCl.

    • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

Reaction Mechanism and Influence of Isomer Position

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic amino group of the aminobenzoate attacks the electrophilic carbonyl carbon of the acyl chloride. The positional isomerism of the aminobenzoate plays a crucial role in determining the reaction rate and, consequently, the yield.

Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products cluster_isomer_effects Influence of Isomer Position Aminobenzoate Aminobenzoate Isomer (Ortho, Meta, or Para) Tetrahedral_Intermediate Tetrahedral Intermediate Aminobenzoate->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride Acyl Chloride AcylChloride->Tetrahedral_Intermediate Amide_Product N-Acyl Aminobenzoate Tetrahedral_Intermediate->Amide_Product Chloride Elimination HCl HCl Tetrahedral_Intermediate->HCl Ortho Ortho: - High Steric Hindrance - Reduced Nucleophilicity (H-bonding) - Lower Yield Meta Meta: - Moderate Electronic Activation - Minimal Steric Hindrance - Moderate to High Yield Para Para: - Strong Electronic Activation (Resonance) - Minimal Steric Hindrance - Highest Yield

Caption: Mechanism of amide formation and the influence of aminobenzoate isomerism.

Experimental Workflow for Comparative Analysis

To empirically determine the yields, a parallel synthesis approach should be employed, ensuring that all reaction conditions are identical for each aminobenzoate isomer.

Experimental_Workflow Start Start: Select Aminobenzoate Isomers (Ortho, Meta, Para) Reaction_Setup Parallel Reaction Setup (Identical Conditions for each isomer) Start->Reaction_Setup Acylation Acylation with Acyl Chloride Reaction_Setup->Acylation Monitoring Reaction Monitoring (TLC) Acylation->Monitoring Workup Work-up and Purification Monitoring->Workup Analysis Product Characterization (NMR, MS) Workup->Analysis Yield_Calculation Yield Calculation and Comparison Analysis->Yield_Calculation Conclusion Comparative Yield Analysis Yield_Calculation->Conclusion

Assessing the Purity of Methyl 3-amino-2-chlorobenzoate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Methyl 3-amino-2-chlorobenzoate, a key intermediate in pharmaceutical and chemical synthesis. Targeted at researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It also presents a comparative analysis of these techniques and discusses alternative chemical building blocks.

Introduction

This compound is a crucial building block in the synthesis of a variety of complex organic molecules. Ensuring its purity is paramount to the success of subsequent reactions and the quality of the final product. This guide details robust analytical methods for quantifying the purity of this compound and identifying potential impurities that may arise during its synthesis, such as starting materials, isomers (e.g., Methyl 2-amino-3-chlorobenzoate and Methyl 3-amino-5-chlorobenzoate), and by-products.

Comparison of Analytical Techniques for Purity Assessment

The selection of an appropriate analytical technique for purity assessment depends on the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation.

TechniquePrincipleAdvantagesLimitations
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reproducible, and cost-effective for routine quality control.Moderate sensitivity and selectivity; may not detect impurities that lack a UV chromophore.
GC-MS Separation based on volatility and polarity, with mass-based detection and identification.High sensitivity and selectivity, excellent for identifying volatile and semi-volatile impurities.Requires derivatization for non-volatile compounds; thermal degradation of the analyte is possible.
qNMR Absolute or relative quantification based on the signal intensity of specific nuclei in a magnetic field.Primary ratio method providing direct traceability to SI units; highly accurate and precise for purity assignment without the need for a specific reference standard of the analyte.Lower sensitivity compared to chromatographic methods; signal overlap can complicate analysis.[1][2]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar halogenated aromatic compounds and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reversed-phase HPLC method suitable for the routine purity analysis of this compound.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • This compound reference standard (if available) and sample

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range of the standards (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (area percent method) or by using a calibration curve generated from the reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods for analyzing halogenated aniline derivatives and is suitable for identifying and quantifying volatile and semi-volatile impurities in this compound.[3]

Instrumentation and Materials:

  • GC-MS system with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polydimethylsiloxane)

  • Helium (carrier gas)

  • Dichloromethane or other suitable solvent (GC grade)

  • This compound sample

  • Optional: Derivatization agent (e.g., acetic anhydride or a silylating agent) for improved peak shape and volatility.

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL. If derivatization is required, follow a standard protocol for acylation or silylation.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Temperature Program: Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min).[3]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-450

  • Data Analysis: Identify the main component and any impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using an internal standard or by assuming equal response factors (area percent).

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a general procedure for determining the absolute purity of this compound using an internal standard.[1][2]

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-purity internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6)

  • This compound sample

  • Analytical balance

  • NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Illustrative Data

The following tables present hypothetical data to illustrate the expected outcomes of the purity analyses.

Table 1: HPLC-UV Purity Analysis of Three Batches of this compound

Batch IDRetention Time (min)Peak Area% Purity (Area Percent)
Batch A5.2125430099.5
Batch B5.2118970098.2
Batch C5.2121560099.1

Table 2: GC-MS Impurity Profile of this compound (Batch B)

Retention Time (min)Compound IdentityMolecular Ion (m/z)% Area
4.8Starting Material (e.g., 2-chloro-3-nitrobenzoic acid)2010.5
5.2This compound18598.2
5.5Isomer (e.g., Methyl 2-amino-3-chlorobenzoate)1851.1
6.1Dimerization by-product>1850.2

Table 3: qNMR Purity Assessment of this compound (Batch A)

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (mg)10.255.12
Molecular Weight ( g/mol )185.61116.07
¹H NMR Signal (ppm)3.85 (s, -OCH₃)6.28 (s, -CH=CH-)
Number of Protons (N)32
Integral (I)1.000.45
Purity of IS (%)99.9-
Calculated Purity (%) 99.6 -

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions inject_standard Inject Standard prep_standard->inject_standard prep_sample Prepare Sample Solution filter_sample Filter Sample prep_sample->filter_sample inject_sample Inject Sample filter_sample->inject_sample hplc_system HPLC System (Pump, Injector, Column, Detector) acquire_data Acquire Chromatogram hplc_system->acquire_data set_conditions Set Chromatographic Conditions set_conditions->hplc_system integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity

Caption: Workflow for HPLC Purity Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve_sample Dissolve Sample in Solvent derivatize Derivatize (Optional) dissolve_sample->derivatize inject_sample Inject Sample derivatize->inject_sample gcms_system GC-MS System (Injector, GC Column, MS Detector) acquire_tic Acquire Total Ion Chromatogram gcms_system->acquire_tic set_conditions Set GC-MS Parameters set_conditions->gcms_system identify_peaks Identify Peaks (Mass Spectra Library) acquire_tic->identify_peaks quantify_impurities Quantify Impurities identify_peaks->quantify_impurities

Caption: Workflow for GC-MS Impurity Profiling.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_spectrum Acquire Spectrum transfer->acquire_spectrum nmr_spectrometer NMR Spectrometer process_spectrum Process Spectrum (Phase, Baseline) nmr_spectrometer->process_spectrum set_params Set Quantitative Parameters set_params->nmr_spectrometer integrate_signals Integrate Signals process_spectrum->integrate_signals calculate_purity Calculate Absolute Purity integrate_signals->calculate_purity

Caption: Workflow for qNMR Purity Assessment.

Alternative Chemical Building Blocks

For researchers in drug discovery and process development, exploring alternative building blocks can be crucial for optimizing synthetic routes and discovering new chemical entities. Alternatives to this compound can be considered based on the desired structural modifications and reactivity.

  • Positional Isomers: Methyl 2-amino-3-chlorobenzoate, Methyl 4-amino-2-chlorobenzoate, and other isomers can be used to explore different substitution patterns on the benzene ring, which can significantly impact the biological activity of the final compound.[4]

  • Analogs with Different Halogens: Replacing the chlorine atom with fluorine, bromine, or iodine (e.g., Methyl 3-amino-2-fluorobenzoate) can modulate the electronic properties and metabolic stability of the resulting molecules.[5]

  • Other Substituted Aminobenzoates: Introducing different functional groups on the aromatic ring (e.g., methyl, methoxy) can provide access to a wider range of chemical space.

  • Bioisosteres: In a drug design context, replacing the aminobenzoate scaffold with a bioisosteric equivalent can lead to improved pharmacokinetic or pharmacodynamic properties.

The choice of an alternative will depend on the specific synthetic goal and the desired properties of the target molecule. A thorough understanding of the structure-activity relationship is essential when selecting an alternative building block.

References

A Comparative Guide to the Synthesis of Methyl 3-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl 3-amino-2-chlorobenzoate is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of two prominent synthetic protocols for this target molecule, offering detailed experimental methodologies, quantitative data for comparison, and workflow visualizations to aid in protocol selection and implementation.

At a Glance: Comparison of Synthesis Protocols

ParameterProtocol 1: Nitration and ReductionProtocol 2: Direct Amination
Starting Material 2-Chlorobenzoic Acid2,3-Dichlorobenzoic Acid
Key Intermediates 2-Chloro-3-nitrobenzoic acidNone
Overall Yield Moderate to High (Estimated)High[1]
Purity Good to ExcellentVery High[1]
Reaction Steps 3 (Nitration, Reduction, Esterification)2 (Amination, Esterification)
Reagent Safety Requires handling of nitric and sulfuric acids.Requires handling of aqueous ammonia at high pressure and temperature.
Scalability Readily scalable.Requires specialized high-pressure equipment.

Protocol 1: Synthesis via Nitration and Reduction of 2-Chlorobenzoic Acid

This protocol follows a classical three-step approach involving the nitration of a commercially available starting material, followed by the reduction of the introduced nitro group to an amine, and concluding with the esterification of the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-3-nitrobenzoic acid

  • In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2-chlorobenzoic acid to concentrated sulfuric acid.

  • Once the acid has dissolved and the temperature is maintained at 0-5°C, add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, ensuring the temperature does not exceed 10°C. The nitration of o-chlorobenzoic acid is known to produce a mixture of isomers, including 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid[2].

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

  • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain the crude 2-chloro-3-nitrobenzoic acid.

  • Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to separate the isomers.

Step 2: Synthesis of 3-Amino-2-chlorobenzoic acid

  • To a stirred solution of 2-chloro-3-nitrobenzoic acid in aqueous ammonia, add a reducing agent such as sodium dithionite at room temperature[1][3].

  • Stir the reaction mixture for a sufficient time to ensure the complete reduction of the nitro group, which can be monitored by thin-layer chromatography.

  • Upon completion, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the 3-amino-2-chlorobenzoic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the product.

Step 3: Synthesis of this compound (Fischer Esterification)

  • Suspend 3-amino-2-chlorobenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the suspension[4][5].

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a base (e.g., sodium bicarbonate solution) to precipitate the crude this compound.

  • Filter the product, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Workflow Visualization

Protocol 1: Nitration and Reduction Protocol 1: Synthesis via Nitration and Reduction A 2-Chlorobenzoic Acid B Nitration (H2SO4, HNO3) A->B C 2-Chloro-3-nitrobenzoic acid B->C D Reduction (e.g., Na2S2O4) C->D E 3-Amino-2-chlorobenzoic acid D->E F Esterification (Methanol, H2SO4) E->F G This compound F->G

Caption: Workflow for the synthesis of this compound via a nitration and reduction pathway.

Protocol 2: Synthesis via Direct Amination of 2,3-Dichlorobenzoic Acid

This protocol offers a more direct route to the aminobenzoic acid intermediate through a nucleophilic aromatic substitution reaction, potentially reducing the number of synthetic steps.

Experimental Protocol

Step 1: Synthesis of 3-Amino-2-chlorobenzoic acid

  • In a high-pressure autoclave, dissolve 2,3-dichlorobenzoic acid in an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide)[1].

  • Add a copper-based catalyst, such as copper(I) chloride or copper bronze[1].

  • Charge the autoclave with a significant molar excess of ammonia, either as a gas or a concentrated aqueous solution[1].

  • Heat the sealed autoclave to a temperature of 150-220°C and maintain the pressure for several hours[1]. A similar process for the 2-amino-3-chloro isomer reports a yield of 98%[1].

  • After cooling the reactor, vent the excess ammonia.

  • Acidify the reaction mixture with a mineral acid to precipitate the 3-amino-2-chlorobenzoic acid.

  • Filter the product, wash with water, and dry.

Step 2: Synthesis of this compound (Fischer Esterification)

  • Suspend the synthesized 3-amino-2-chlorobenzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid[4][5].

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After cooling, remove the excess methanol by rotary evaporation.

  • Neutralize the reaction mixture with a basic solution to precipitate the crude ester.

  • Isolate the product by filtration, wash with water, and dry. Recrystallization or column chromatography can be used for further purification.

Workflow Visualization

Protocol 2: Direct Amination Protocol 2: Synthesis via Direct Amination A 2,3-Dichlorobenzoic Acid B Amination (Aqueous Ammonia, Cu catalyst, High T/P) A->B C 3-Amino-2-chlorobenzoic acid B->C D Esterification (Methanol, H2SO4) C->D E This compound D->E

Caption: Workflow for the synthesis of this compound via a direct amination pathway.

Concluding Remarks

The choice between these two synthetic protocols will depend on the specific requirements of the researcher and the available laboratory infrastructure. Protocol 1 utilizes more common reagents and reaction conditions but involves an additional synthetic step and the potential for isomer separation. Protocol 2 offers a more direct and potentially higher-yielding route to the key aminobenzoic acid intermediate, though it necessitates the use of a high-pressure reactor. Both pathways culminate in a standard Fischer esterification to yield the final product, this compound. Careful consideration of the factors outlined in this guide will enable an informed decision for the successful synthesis of this important chemical intermediate.

References

X-ray crystallography of Methyl 3-amino-2-chlorobenzoate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for methyl 2-amino-5-chlorobenzoate and methyl 2-amino-3-chloro-4-methoxybenzoate, which serve as relevant points of comparison for understanding the structural characteristics of methyl 3-amino-2-chlorobenzoate derivatives.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Z
Methyl 2-amino-5-chlorobenzoate[1]C₈H₈ClNO₂MonoclinicP2₁3.9480(8)9.0230(18)12.018(2)94.10(3)427.02(15)2
Methyl 2-amino-3-chloro-4-methoxybenzoate[2]C₉H₁₀ClNO₃MonoclinicP2₁10.677(2)4.0074(8)11.866(2)112.108(6)470.37(17)2

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following sections describe the synthesis and X-ray diffraction protocols for the analyzed compounds.

Synthesis of Methyl 2-amino-5-chlorobenzoate[1]

To a solution of 2-aminobenzoic acid (10 g, 66 mmol) in DMF (40 mL), N-halosuccinimide (66 mmol) was added, and the reaction mixture was heated at 100 °C for 40 minutes. After cooling to room temperature and standing overnight, the mixture was poured into ice-water (150 mL) to precipitate a white solid. The solid was filtered, washed with water, and then dissolved in ethyl acetate (600 mL). The ethyl acetate solution was dried over magnesium sulfate and evaporated under reduced pressure. The resulting solid was washed with ether to afford 2-amino-5-chlorobenzoic acid. To an alcohol solution (60 mL) containing 2-amino-5-chlorobenzoic acid (20 mmol), thionyl chloride (60 mmol) was added, and the suspension was refluxed overnight. The solvent was evaporated, and the residue was taken up in EtOAc, washed with 10% NaOH solution, dried, filtered, and evaporated to yield methyl 2-amino-5-chlorobenzoate. Crystals suitable for X-ray analysis were obtained by slow evaporation from a methanol solution.

X-ray Data Collection and Structure Refinement[1]

Data for methyl 2-amino-5-chlorobenzoate was collected at 293 K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms were positioned geometrically and constrained to ride on their parent atoms.

Visualization of Experimental and Logical Workflows

Diagrams illustrating the experimental workflow and logical relationships provide a clear visual summary for researchers.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

General workflow for X-ray crystallography.

structure_comparison cluster_isomers Isomeric Comparison cluster_properties Structural Properties M2A5CB Methyl 2-amino-5-chlorobenzoate H_Bonding Intra/Intermolecular H-Bonding M2A5CB->H_Bonding N-H···O bonds form chains Packing Crystal Packing M2A5CB->Packing Planar molecules form stable structure M3A2CB This compound (Hypothetical) M3A2CB->H_Bonding Expected differences due to steric hindrance Conformation Molecular Conformation M3A2CB->Conformation Potential twist of substituents

Comparison of structural features between isomers.

References

A Comparative Guide to the Anticancer Activity of Substituted Aminochlorobenzoate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of a series of recently synthesized aminobenzoate derivatives, focusing on their potential as anticancer agents. Due to a greater availability of comprehensive and comparative experimental data, this analysis centers on derivatives of 4-amino-3-chloro benzoate esters, isomers of the Methyl 3-amino-2-chlorobenzoate scaffold. The data presented is primarily drawn from a 2024 study by Abd Al Rahim et al., which systematically evaluated these compounds for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) and induce cytotoxicity in various cancer cell lines. This guide summarizes the quantitative data, details the experimental methodologies, and visualizes the key signaling pathways involved.

Introduction to Aminochlorobenzoate Analogs in Oncology

The aminobenzoic acid scaffold is a recognized pharmacophore in medicinal chemistry. Its derivatives have been explored for a range of therapeutic applications. In oncology, the focus has often been on their ability to act as kinase inhibitors. The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy, as its dysregulation can lead to uncontrolled cell proliferation and survival.[1] The development of small molecule inhibitors that target the EGFR tyrosine kinase activity is a key strategy in treating various cancers, including lung, colon, and breast cancer.

The compounds discussed herein are derivatives of 4-amino-3-chlorobenzoic acid, functionalized to create distinct chemical entities, including 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides. Their biological activity is benchmarked against Erlotinib, an established EGFR inhibitor.

Comparative Biological Activity

The anticancer potential of the 4-amino-3-chloro benzoate ester derivatives was assessed through in vitro cytotoxicity assays against three human cancer cell lines: A549 (lung carcinoma), HepG2 (liver carcinoma), and HCT-116 (colon carcinoma). Furthermore, their direct inhibitory effect on the EGFR tyrosine kinase was quantified. The hydrazine-1-carbothioamide derivative, N5a , was identified as a particularly potent compound across all assays.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC₅₀ values indicate greater cytotoxic potency.

Compound IDDerivative ClassA549 (Lung Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)
N5a Hydrazine-1-carbothioamide1.23 ± 0.112.45 ± 0.183.12 ± 0.25
Erlotinib Standard EGFR Inhibitor4.56 ± 0.326.78 ± 0.518.12 ± 0.63

Data sourced from Abd Al Rahim et al., 2024.

EGFR Tyrosine Kinase Inhibitory Activity

The direct inhibitory effect of the most potent compound, N5a, on EGFR tyrosine kinase activity was compared with Erlotinib.

Compound IDEGFR Tyrosine Kinase IC₅₀ (µM)
N5a 0.58 ± 0.04
Erlotinib 0.95 ± 0.07

Data sourced from Abd Al Rahim et al., 2024.

Mechanism of Action: Induction of Apoptosis

The study by Abd Al Rahim et al. (2024) suggests that the cytotoxic effects of compound N5a are mediated through the induction of apoptosis (programmed cell death). This was evidenced by the activation of key initiator (caspase-8) and executioner (caspase-3) caspases in treated cancer cells.

Compound_N5a Compound N5a EGFR EGFR Tyrosine Kinase Compound_N5a->EGFR Inhibition Caspase8 Caspase-8 Activation Compound_N5a->Caspase8 Induces Signaling_Pathway Downstream Pro-Survival Signaling (e.g., PI3K/AKT) EGFR->Signaling_Pathway Activation Caspase3 Caspase-3 Activation Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed mechanism of action for Compound N5a.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells (A549, HepG2, HCT-116) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., N5a) and the reference compound (Erlotinib). A vehicle control (DMSO) is also included. The plates are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The plate is shaken for 15 minutes, and the absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined from the dose-response curve.

A Seed Cells (96-well plate) B Add Test Compounds (Incubate 48-72h) A->B C Add MTT Reagent (Incubate 4h) B->C D Dissolve Formazan (Add DMSO) C->D E Measure Absorbance (570 nm) D->E F Calculate IC₅₀ E->F

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro EGFR Tyrosine Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR.

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare a solution of recombinant human EGFR kinase in a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Assay Execution: In a 384-well plate, add 1 µL of each compound dilution. Add 2 µL of the EGFR enzyme solution to each well and incubate at room temperature for 10-15 minutes.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., Poly(Glu,Tyr) 4:1 and ATP). Incubate the plate at room temperature for 60 minutes.

  • Detection: Terminate the reaction and detect the amount of ADP produced (which is inversely proportional to kinase inhibition) using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay). This involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based luminescent signal.

  • Data Analysis: The luminescent signal is measured using a plate reader. The IC₅₀ value is calculated from the dose-response curve, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

Caspase-3 and Caspase-8 Activity Assay

This fluorometric assay measures the activity of key apoptosis-related enzymes.

  • Cell Treatment: Seed cells in a 96-well plate and treat with the test compound at its IC₅₀ concentration for a specified period (e.g., 24 hours) to induce apoptosis.

  • Reagent Addition: Add a fluorogenic substrate specific for either caspase-3 (e.g., DEVD-pNA) or caspase-8 to each well. These substrates are non-fluorescent until cleaved by the active caspase.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the cleaved fluorophore.

  • Data Analysis: The increase in fluorescence is directly proportional to the caspase activity. Results are typically expressed as a fold-change relative to untreated control cells.

Conclusion

The comparative analysis of 4-amino-3-chloro benzoate ester derivatives reveals a promising new avenue for the development of anticancer agents. The hydrazine-1-carbothioamide derivative N5a demonstrates superior potency in both inhibiting EGFR tyrosine kinase and inducing cytotoxicity in lung, liver, and colon cancer cell lines when compared to the established drug Erlotinib. The proposed mechanism, involving the induction of the extrinsic apoptotic pathway, provides a solid foundation for further preclinical development. While these findings are based on an isomeric scaffold of this compound, the structure-activity relationships identified offer valuable insights for the broader class of aminochlorobenzoate compounds. Future research should focus on in vivo efficacy studies and the exploration of derivatives of other isomers to build a more comprehensive understanding of this chemical space.

References

Safety Operating Guide

Proper Disposal of Methyl 3-amino-2-chlorobenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and step-by-step disposal procedures for Methyl 3-amino-2-chlorobenzoate are critical for ensuring personnel safety and environmental compliance. This guide provides detailed operational and disposal plans for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before any handling or disposal procedures, it is imperative to consult your institution's Chemical Hygiene Plan and the specific Safety Data Sheet (SDS) for the compound in use. In the absence of a specific SDS, a conservative approach based on similar hazardous compounds should be adopted.

Personal Protective Equipment (PPE):

PPE CategorySpecificationRecommended Use
Eye Protection Safety goggles or glasses with side shieldsMandatory for all handling procedures
Hand Protection Chemical-resistant gloves (e.g., nitrile)Essential to prevent skin contact
Body Protection Laboratory coatTo protect from splashes and spills
Respiratory Use in a well-ventilated area or fume hoodTo avoid inhalation of dust or vapors

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]

  • Segregation of Waste: As a halogenated organic compound, this compound waste must be collected separately from non-halogenated chemical waste.[2][3] Mixing these waste streams can lead to dangerous reactions and complicates the disposal process, often increasing costs.[3]

  • Waste Container: Use a designated, properly labeled, and leak-proof container for collecting all waste containing this compound. This includes any contaminated consumables such as pipette tips, weighing paper, and contaminated PPE.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. These specialized companies are equipped to handle and dispose of chemical waste in compliance with all regulatory requirements, which for chlorinated compounds often involves high-temperature incineration.[4]

Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the chemical.

  • Collect: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

Visualizing the Disposal Workflow

To further clarify the proper handling and disposal pathway, the following workflow diagram illustrates the key decision points and actions required.

Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage & Labeling cluster_disposal Final Disposal start Start: Handling Methyl 3-amino-2-chlorobenzoate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe generation Generate Waste (e.g., excess reagent, contaminated items) ppe->generation decision Is waste halogenated? generation->decision halogenated Collect in Designated HALOGENATED Waste Container decision->halogenated Yes non_halogenated Collect in Separate NON-HALOGENATED Waste Container decision->non_halogenated No labeling Label Container: 'Hazardous Waste' + Chemical Name halogenated->labeling storage Store in Secure Satellite Accumulation Area labeling->storage ehs Contact EHS for Pickup storage->ehs disposal Professional Disposal (e.g., Incineration) ehs->disposal

Figure 1. Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.

References

Essential Safety and Operational Guidance for Handling Methyl 3-amino-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Methyl 3-amino-2-chlorobenzoate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Chemical Identity:

  • Name: this compound

  • CAS Number: 53553-15-4[1]

  • Molecular Formula: C₈H₈ClNO₂

Hazard Summary: this compound is classified as harmful and an irritant. Key hazards include:

  • Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Causes skin irritation.[2][4]

  • Causes serious eye irritation.[2][4]

  • May cause respiratory irritation.[2][4]

Personal Protective Equipment (PPE)

Appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for various activities involving this compound.

Activity Engineering Controls Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical fume hood or ventilated enclosureChemical splash goggles or safety glasses with side shields. A face shield may be required for larger quantities.Chemical-resistant gloves (e.g., nitrile, neoprene).Laboratory coat or coveralls.Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[5]
Performing reactions and transfers Chemical fume hoodChemical splash goggles and a face shield.[6]Chemical-resistant gloves.Chemical-resistant apron or suit over a lab coat.Work should be conducted in a chemical fume hood to minimize inhalation exposure.[3]
Handling spills Ensure adequate ventilation.Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or coveralls.A NIOSH-approved respirator with appropriate cartridges.
Waste Disposal Well-ventilated area or chemical fume hood.Chemical splash goggles.Chemical-resistant gloves.Laboratory coat.Not generally required if handling sealed waste containers.

Standard Operating Procedure for Handling

Following a systematic workflow is crucial to minimize exposure and ensure safety.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Consult Safety Data Sheet (SDS) prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Prepare Work Area in Fume Hood prep_2->prep_3 handle_1 Weigh Solid in Ventilated Enclosure prep_3->handle_1 handle_2 Perform Chemical Manipulations handle_1->handle_2 handle_3 Monitor for Spills or Exposure handle_2->handle_3 clean_1 Decontaminate Work Surfaces handle_3->clean_1 clean_2 Segregate and Label Waste clean_1->clean_2 clean_3 Dispose of Waste per Institutional Guidelines clean_2->clean_3 clean_4 Doff and Dispose of Contaminated PPE clean_3->clean_4

Caption: Workflow for the safe handling of this compound.

Detailed Procedural Steps

1. Pre-Handling Preparations:

  • Consult the SDS: Always review the Safety Data Sheet (SDS) for this compound before use.[6]

  • Engineering Controls: Ensure a calibrated chemical fume hood is available and functioning correctly.[3] Eyewash stations and safety showers must be readily accessible.[2]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above. This includes, at a minimum, a lab coat, chemical-resistant gloves, and chemical splash goggles.[3][7]

2. Handling and Experimental Work:

  • Location: All handling of solid this compound and its solutions should be conducted within a chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Dispensing: When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to minimize dust generation.

  • Spill Prevention: Use secondary containment (e.g., a tray) for all containers holding the chemical.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]

3. Spill Management:

  • Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Sweep up the absorbed material, place it in a sealed container for disposal, and decontaminate the area.

  • Major Spills: Evacuate the area and alert laboratory personnel and safety officers. Do not attempt to clean up a large spill without appropriate training and respiratory protection.

4. Waste Disposal:

  • Segregation: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program.[8] Do not dispose of it down the drain.

5. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.